molecular formula C4H5F3O3 B1302253 Methyl 3,3,3-trifluoro-DL-lactate CAS No. 93496-85-6

Methyl 3,3,3-trifluoro-DL-lactate

Cat. No.: B1302253
CAS No.: 93496-85-6
M. Wt: 158.08 g/mol
InChI Key: ORNQCBRCAKLZDO-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-DL-lactate is a useful research compound. Its molecular formula is C4H5F3O3 and its molecular weight is 158.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c1-10-3(9)2(8)4(5,6)7/h2,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNQCBRCAKLZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375027
Record name methyl 3,3,3-trifluoro-dl-lactate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93496-85-6
Record name methyl 3,3,3-trifluoro-dl-lactate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,3,3-trifluoro-DL-lactate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 3,3,3-trifluoro-DL-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3,3-trifluoro-DL-lactate (CAS Number: 93496-85-6) is a fluorinated ester of lactic acid. The presence of the trifluoromethyl group significantly influences its physical and chemical properties compared to its non-fluorinated analog, methyl lactate. This document provides a comprehensive overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and furnishes essential safety and handling information. This guide is intended to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry, materials science, and solvent applications.

Core Physical Properties

The physical characteristics of a compound are fundamental to its application and handling. The introduction of fluorine atoms can lead to altered boiling points, melting points, and densities.

Quantitative Data Summary

A compilation of the available quantitative physical data for this compound is presented in the table below for ease of reference and comparison.

Physical PropertyValueSource
Molecular Formula C4H5F3O3[1]
Molecular Weight 158.08 g/mol [1]
CAS Number 93496-85-6[1]
Boiling Point 60-64 °C at 20 mmHg[1]
Melting Point 59-60 °C[1]
Density (Predicted) 1.407 ± 0.06 g/cm³
Refractive Index No data available
Solubility No data available

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and verification of physical property data. While specific protocols for this compound are not extensively published, the following are general, widely accepted methods for determining the key physical properties listed above.

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and is determined as the temperature at which it transitions from a solid to a liquid phase.

Methodology:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a calibrated thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as this range.

Boiling Point Determination (Distillation Method under Reduced Pressure)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is common.

Methodology:

  • Apparatus Setup: A small-scale distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum source. A pressure gauge (manometer) is included to monitor the system pressure.

  • Sample and Boiling Chips: The distillation flask is charged with a small amount of this compound and a few boiling chips to ensure smooth boiling.

  • Evacuation: The apparatus is evacuated to the desired pressure (e.g., 20 mmHg).

  • Heating: The sample is gently heated.

  • Equilibrium: The temperature is recorded when a steady state of boiling and condensation is achieved, indicated by a constant temperature reading on a thermometer placed at the vapor outlet. This temperature is the boiling point at the recorded pressure.

Mandatory Visualizations

To illustrate the relationship and hierarchy of the physical properties discussed, the following diagram has been generated using the DOT language.

cluster_0 This compound cluster_1 Properties Molecular_Identity Molecular Identity CAS_Number CAS: 93496-85-6 Molecular_Identity->CAS_Number Molecular_Formula Formula: C4H5F3O3 Molecular_Identity->Molecular_Formula Molecular_Weight MW: 158.08 g/mol Molecular_Identity->Molecular_Weight Thermal_Properties Thermal Properties Boiling_Point Boiling Point: 60-64 °C @ 20 mmHg Thermal_Properties->Boiling_Point Melting_Point Melting Point: 59-60 °C Thermal_Properties->Melting_Point Physical_Constants Other Physical Constants Density Density (Predicted): 1.407 g/cm³ Physical_Constants->Density Refractive_Index Refractive Index: N/A Physical_Constants->Refractive_Index Solubility Solubility: N/A Physical_Constants->Solubility

References

"Methyl 3,3,3-trifluoro-DL-lactate" chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 3,3,3-trifluoro-DL-lactate

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is a chiral ester of trifluorolactic acid. The presence of a trifluoromethyl group significantly influences its electronic properties and biological stability.

Chemical Structure:

Key Identifiers:

IdentifierValue
CAS Number 93496-85-6[1][2]
Molecular Formula C4H5F3O3[3]
Molecular Weight 158.08 g/mol [3]
IUPAC Name Methyl 3,3,3-trifluoro-2-hydroxypropanoate
SMILES COC(=O)C(O)C(F)(F)F
InChI Key ORNQCBRCAKLZDO-UHFFFAOYSA-N

Physicochemical Properties

The introduction of fluorine atoms imparts unique physicochemical properties compared to its non-fluorinated analog, methyl lactate. Fluorinated esters are known to have altered boiling points, densities, and solubility characteristics. They often exhibit increased thermal and oxidative stability.[4] Highly fluorinated organic molecules are typically both hydrophobic and lipophobic.[5]

PropertyValueSource
Melting Point 59-60 °C[3]
Boiling Point 60-64 °C at 20 mmHg[3]
Appearance Colorless liquid[6]
Solubility Data not available. Fluorinated esters often have unique solubility profiles, with potential solubility in fluorinated solvents and some organic solvents.[7] Their solubility in water is expected to be low.
pKa Data not available. The electron-withdrawing trifluoromethyl group is expected to decrease the pKa of the hydroxyl group compared to methyl lactate.

Synthesis and Experimental Protocols

One plausible approach involves the trifluoromethylation of a suitable precursor. The synthesis could potentially start from methyl pyruvate, followed by the introduction of the trifluoromethyl group and subsequent reduction of the ketone.

Alternatively, the synthesis can be approached through the electrophilic trifluoromethylation of ketene silyl acetals derived from lactate precursors, a method that has been shown to be effective for creating α-trifluoromethyl esters.[8][9] Another strategy is the N-heterocyclic carbene (NHC)-catalyzed trifluoromethylation of α-chloro aldehydes, which yields α-trifluoromethyl esters.[10][11]

Below is a conceptual workflow for a potential synthesis route.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product Methyl pyruvate Methyl pyruvate Nucleophilic Trifluoromethylation Nucleophilic Trifluoromethylation Methyl pyruvate->Nucleophilic Trifluoromethylation Trifluoromethylating agent (e.g., TMSCF3) Trifluoromethylating agent (e.g., TMSCF3) Trifluoromethylating agent (e.g., TMSCF3)->Nucleophilic Trifluoromethylation Reduction of Ketone Reduction of Ketone Nucleophilic Trifluoromethylation->Reduction of Ketone Column Chromatography Column Chromatography Reduction of Ketone->Column Chromatography This compound This compound Column Chromatography->this compound

Conceptual workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Researchers working with this compound would need to perform their own analytical characterization.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the methyl ester protons, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton. The methine proton would likely show coupling to the fluorine atoms of the CF₃ group.

  • ¹³C NMR: Resonances for the carbonyl carbon, the methine carbon, the methyl ester carbon, and the trifluoromethyl carbon. The carbon signals of the CF₃ and the adjacent methine will exhibit coupling to the fluorine atoms.

  • ¹⁹F NMR: A single resonance for the three equivalent fluorine atoms of the trifluoromethyl group.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the ester, and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns characteristic of the loss of moieties such as the methoxy group, the carboxyl group, and the trifluoromethyl group.[12]

Biological Activity and Applications in Drug Development

While specific biological studies on this compound are limited, the introduction of a trifluoromethyl group into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability.[13][14][15][16]

Lactate itself is a key metabolic signaling molecule involved in various physiological and pathological processes, including cancer metabolism (the Warburg effect) and immune regulation.[17] The trifluoromethyl group can significantly alter the interaction of lactate with its biological targets, such as lactate transporters and enzymes.

Potential Research Applications:

  • Metabolic Probes: Due to the unique ¹⁹F NMR signature, this compound could serve as a probe to study lactate metabolism and transport in biological systems.

  • Enzyme Inhibitors: The altered electronic nature of the molecule could lead to inhibitory activity against enzymes that process lactate.

  • Drug Discovery Building Block: As a chiral, fluorinated building block, it can be incorporated into larger drug candidates to improve their pharmacokinetic and pharmacodynamic profiles.[18][19]

The diagram below illustrates a hypothetical signaling pathway where this compound might interfere with lactate-mediated cellular processes.

G cluster_input Metabolic Input cluster_cell Cellular Processes cluster_inhibitor Potential Intervention Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Lactate Lactate Glycolysis->Lactate Lactate Transporter (MCT) Lactate Transporter (MCT) Lactate->Lactate Transporter (MCT) Signaling Cascade Signaling Cascade Lactate Transporter (MCT)->Signaling Cascade This compound This compound This compound->Lactate Transporter (MCT) Potential Inhibition

Hypothetical signaling pathway modulation by this compound.

Safety and Handling

Safety data sheets from suppliers indicate that this compound should be handled with care.[1][2] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[20][21]

Conclusion

This compound is a valuable, albeit understudied, chemical entity with significant potential in chemical synthesis and biomedical research. Its unique combination of a lactate scaffold and a trifluoromethyl group makes it an attractive candidate for the development of metabolic probes and as a building block for novel therapeutics. Further research is warranted to fully elucidate its physicochemical properties, develop robust synthetic protocols, and explore its biological activities.

References

An In-depth Technical Guide to the Physical Properties of Methyl 3,3,3-trifluoro-DL-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of Methyl 3,3,3-trifluoro-DL-lactate, a fluorinated organic compound of interest in synthetic chemistry. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Physical and Chemical Properties

This compound is a halogenated ester with the chemical formula C₄H₅F₃O₃. It is recognized for its utility as a building block in the synthesis of more complex molecules. The physical properties of this compound are crucial for its handling, reaction setup, and purification.

Quantitative Data Summary

The key physical constants for this compound are summarized in the table below. These values have been compiled from various chemical supplier databases.

PropertyValueConditions
Melting Point 59-60 °CNot specified
Boiling Point 60-64 °Cat 20 mmHg
Molecular Weight 158.08 g/mol -
CAS Number 93496-85-6-

Experimental Protocols

General Procedure for Melting Point Determination:

A small, powdered sample of the crystalline solid is packed into a capillary tube. The capillary tube is then placed in a melting point apparatus and heated at a controlled rate. The temperature range from the point at which the first droplet of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

General Procedure for Boiling Point Determination (at reduced pressure):

For determining the boiling point at reduced pressure, a common technique involves distillation under vacuum. The compound is heated in a distillation apparatus connected to a vacuum source. The pressure is held constant, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of a novel chemical compound, including the determination of its physical properties.

G Conceptual Workflow for Physical Property Determination cluster_synthesis Synthesis & Purification cluster_characterization Physical Characterization synthesis Chemical Synthesis purification Purification (e.g., Distillation, Crystallization) synthesis->purification mp_determination Melting Point Determination purification->mp_determination bp_determination Boiling Point Determination purification->bp_determination spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy purity_analysis Purity Assessment (e.g., HPLC, GC) purification->purity_analysis data_analysis Data Analysis & Reporting mp_determination->data_analysis bp_determination->data_analysis spectroscopy->data_analysis purity_analysis->data_analysis

Caption: A flowchart illustrating the general steps involved in the synthesis, purification, and subsequent physical characterization of a chemical compound.

Spectroscopic Profile of Methyl 3,3,3-trifluoro-DL-lactate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Methyl 3,3,3-trifluoro-DL-lactate (CAS Number: 93496-85-6). Due to the limited availability of public experimental spectra for this specific compound, this guide also includes predicted data and information from closely related analogs to offer a comprehensive resource for researchers.

Molecular Structure and Properties:

  • IUPAC Name: Methyl 2-hydroxy-3,3,3-trifluoropropanoate

  • Molecular Formula: C₄H₅F₃O₃[1][2]

  • Molecular Weight: 158.08 g/mol [1][2]

  • Physical State: Solid[2]

  • Melting Point: 59-60 °C[2]

  • Boiling Point: 60-64 °C at 20 mmHg[2]

Spectroscopic Data Summary

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number93496-85-6[1]
Molecular FormulaC₄H₅F₃O₃[1][2]
Molecular Weight158.08 g/mol [1][2]
Melting Point59-60 °C[2]
Boiling Point60-64 °C / 20 mmHg[2]

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~3.8Singlet--OCH₃
~4.5Quartet~7 Hz-CH(OH)-
~3.0 (broad)Singlet--OH

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~53-OCH₃
~70 (quartet, J ≈ 30 Hz)-CH(OH)-
~123 (quartet, J ≈ 280 Hz)-CF₃
~168-C=O (ester)

Table 4: Predicted ¹⁹F NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -77Doublet~7 Hz-CF₃

Table 5: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (alcohol)
~2960MediumC-H stretch (sp³)
~1750StrongC=O stretch (ester)
~1200-1100StrongC-F stretch
~1100StrongC-O stretch (ester)

Table 6: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/zRelative IntensityPossible Fragment Ion
158Low[M]⁺ (Molecular Ion)
127Moderate[M - OCH₃]⁺
99Moderate[M - COOCH₃]⁺
69High[CF₃]⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. However, the following are generalized protocols that would be suitable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., 0.7 mL of CDCl₃).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse program would be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled experiment is typically performed to simplify the spectrum.

  • ¹⁹F NMR Spectroscopy: Acquire the fluorine-19 NMR spectrum. A dedicated fluorine probe or a broadband probe is required. Chemical shifts are typically referenced to an external standard like CFCl₃.

Infrared (IR) Spectroscopy
  • Sample Preparation: As the compound is a solid, it can be prepared as a KBr pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by melting the solid between two salt plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for small molecules.

  • Analysis: The mass-to-charge ratios of the resulting ions are measured by a mass analyzer (e.g., quadrupole or time-of-flight).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Acquire Data IR IR Spectroscopy Synthesis->IR Acquire Data MS Mass Spectrometry Synthesis->MS Acquire Data Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

A typical workflow for spectroscopic analysis.

Disclaimer: The spectroscopic data presented in Tables 2-6 are predicted and have not been experimentally verified from public sources. This information is intended for guidance and research planning purposes. Experimental verification is recommended.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 3,3,3-trifluoro-DL-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3,3-trifluoro-DL-lactate is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its trifluoromethyl group imparts unique electronic properties, influencing its reactivity, metabolic stability, and conformational preferences. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such molecules. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, including predicted spectral data, a discussion of key structural features, and a standardized experimental protocol for data acquisition.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of directly published, comprehensive NMR data for this compound, the following tables summarize predicted chemical shifts (δ), multiplicities, and coupling constants (J). These predictions are based on the analysis of structurally analogous compounds and established principles of NMR spectroscopy for fluorinated molecules.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OHBroad singlet1HN/A
-CH-~4.5Quartet³J(H,F) ≈ 7
-OCH₃~3.8Singlet3H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C=O~168Quartet³J(C,F) ≈ 2
-CF₃~124Quartet¹J(C,F) ≈ 280
-CH-~70Quartet²J(C,F) ≈ 30
-OCH₃~53SingletN/A

Spectral Interpretation and Key Features

The presence of the highly electronegative trifluoromethyl group significantly influences the chemical shifts of neighboring nuclei.

  • ¹H NMR Spectrum: The methine proton (-CH-) is expected to be deshielded by both the adjacent hydroxyl and trifluoromethyl groups, appearing as a quartet due to coupling with the three fluorine atoms. The methyl protons of the ester group (-OCH₃) will appear as a singlet, and the hydroxyl proton (-OH) will likely be a broad singlet, the position of which can be concentration and solvent dependent.

  • ¹³C NMR Spectrum: The most notable feature in the ¹³C NMR spectrum is the large one-bond coupling constant between the trifluoromethyl carbon and the fluorine atoms (¹J(C,F)), typically around 280 Hz. This results in a distinct quartet for the -CF₃ carbon. The methine carbon (-CH-) will also exhibit a quartet due to two-bond coupling to the fluorine atoms (²J(C,F)), with a smaller coupling constant. The carbonyl carbon (C=O) may also show a small quartet due to three-bond coupling (³J(C,F)). The methyl ester carbon (-OCH₃) will appear as a singlet.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence chemical shifts.[1]

  • Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended.

  • Experiment: Standard one-pulse ¹H experiment.

  • Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 5 seconds

    • Number of Scans: 16-64 (adjust for desired signal-to-noise)

    • Temperature: 298 K

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Parameters:

    • Spectral Width: ~220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (adjust for desired signal-to-noise)

    • Temperature: 298 K

4. (Optional) ¹⁹F NMR Spectroscopy:

  • Instrument: A spectrometer equipped with a fluorine probe.

  • Experiment: Standard one-pulse ¹⁹F experiment, often with proton decoupling.

  • Parameters:

    • Spectral Width: ~50 ppm (centered around the expected CF₃ region)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 64-256

    • Temperature: 298 K

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for NMR sample preparation and data acquisition.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument setup Set Up Experiment (¹H, ¹³C, ¹⁹F) instrument->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

References

An In-depth Technical Guide to the FTIR Spectrum Analysis of Methyl 3,3,3-trifluoro-DL-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of Methyl 3,3,3-trifluoro-DL-lactate. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a predictive analysis based on the well-established characteristic vibrational frequencies of its constituent functional groups. This approach is supported by comparative data from analogous molecules such as methyl lactate and ethyl trifluoroacetate.

Predicted FTIR Spectrum Analysis

The structure of this compound encompasses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a hydroxyl group (-OH), a methyl ester group (-COOCH₃), a trifluoromethyl group (-CF₃), and aliphatic carbon-hydrogen bonds (C-H). The predicted wavenumbers and their corresponding vibrational modes are summarized in the table below.

Data Presentation: Predicted FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3550 - 3200Strong, BroadO-H stretch (hydrogen-bonded)Alcohol (-OH)
3000 - 2850MediumC-H stretch (sp³ hybridized)Alkane (-CH, -CH₃)
1750 - 1735StrongC=O stretchEster (-COOCH₃)
1470 - 1450MediumC-H bend (scissoring)Alkane (-CH₂)
1370 - 1350MediumC-H rock (methyl)Alkane (-CH₃)
1300 - 1000StrongC-O stretchEster, Alcohol
1200 - 1100Strong, BroadC-F stretch (asymmetric and symmetric)Trifluoromethyl (-CF₃)

Detailed Experimental Protocols

To acquire an FTIR spectrum of a liquid sample such as this compound, the following experimental methodologies are recommended. These protocols are standard procedures for liquid-phase FTIR analysis.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality FTIR spectrum. For a non-aqueous liquid like this compound, two primary methods are suitable:

  • Transmission Cells: A thin film of the liquid sample is placed between two infrared-transparent salt plates (e.g., NaCl or KBr). The plates are then clamped together and mounted in the spectrometer's sample holder.

  • Attenuated Total Reflectance (ATR): A small drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or germanium). This technique is often simpler and requires less sample.

Instrument Setup and Data Acquisition
  • Instrument Initialization: The FTIR spectrometer should be allowed to warm up to ensure thermal stability.

  • Background Spectrum: A background spectrum of the empty sample holder (for transmission) or the clean ATR crystal is recorded. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO₂ and water vapor).

  • Sample Spectrum: The prepared sample is placed in the instrument's beam path.

  • Data Collection: The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added and averaged.

  • Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Mandatory Visualizations

Logical Workflow for FTIR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of an unknown liquid sample using FTIR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Liquid Sample Prep Choose Method: - Transmission Cell - ATR Sample->Prep Background Acquire Background Spectrum Prep->Background Acquire Acquire Sample Spectrum Background->Acquire Process Fourier Transform (Interferogram to Spectrum) Acquire->Process Identify Identify Characteristic Absorption Bands Process->Identify Assign Assign Bands to Functional Groups Identify->Assign Compare Compare with Reference Spectra/Databases Assign->Compare Structure Elucidate Molecular Structure Compare->Structure

FTIR Spectral Analysis Workflow
Signaling Pathway of FTIR Analysis Logic

This diagram illustrates the decision-making process involved in identifying the key functional groups of this compound from its FTIR spectrum.

Functional_Group_Identification Start Start Analysis OH_check Broad band at 3550-3200 cm⁻¹? Start->OH_check OH_present O-H Stretch (Alcohol) OH_check->OH_present Yes CO_check Strong, sharp band at 1750-1735 cm⁻¹? OH_check->CO_check No OH_present->CO_check CO_present C=O Stretch (Ester) CO_check->CO_present Yes CF_check Strong, broad bands at 1200-1100 cm⁻¹? CO_check->CF_check No CO_present->CF_check CF_present C-F Stretch (Trifluoromethyl) CF_check->CF_present Yes CH_check Bands at 3000-2850 cm⁻¹? CF_check->CH_check No CF_present->CH_check CH_present C-H Stretch (Aliphatic) CH_check->CH_present Yes End Structure Consistent CH_check->End No CH_present->End

Functional Group Identification Pathway

Mass Spectrometry of Methyl 3,3,3-trifluoro-DL-lactate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3,3-trifluoro-DL-lactate is a fluorinated organic compound with potential applications in pharmaceutical and materials science. Its structural analysis is crucial for its identification, characterization, and quantification in various matrices. Mass spectrometry (MS) is a powerful analytical technique for this purpose, providing information about the compound's molecular weight and structure through fragmentation analysis. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, including predicted fragmentation patterns under different ionization techniques and detailed experimental protocols for its analysis.

Predicted Mass Spectrometry Data

The mass spectrometric behavior of this compound is predicted based on its structure, which combines the features of a methyl ester and a trifluoromethyl group.

Electron Ionization (EI) Mass Spectrometry

Under electron ionization, this compound is expected to undergo fragmentation through several key pathways. The molecular ion peak ([M]⁺) at m/z 158 is likely to be of low abundance due to the compound's instability under EI conditions. The primary fragmentation is anticipated to involve the loss of the methoxy group (-OCH₃), the trifluoromethyl group (-CF₃), and cleavage of the C-C bond adjacent to the carbonyl group.

Table 1: Predicted EI-MS Fragmentation of this compound

m/zProposed Fragment IonRelative Abundance
158[C₄H₅F₃O₃]⁺ (Molecular Ion)Low
127[M - OCH₃]⁺High
99[M - COOCH₃]⁺Medium
89[M - CF₃]⁺Medium
69[CF₃]⁺High
59[COOCH₃]⁺Medium
Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a softer ionization technique and is expected to produce a more prominent protonated molecule ([M+H]⁺) at m/z 159. Fragmentation in the gas phase, induced by collision-induced dissociation (CID) in a tandem mass spectrometer, would likely involve the loss of small neutral molecules such as methanol (CH₃OH) and carbon monoxide (CO).

Table 2: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 159)

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss
159127CH₃OH
15999HF + COOCH₂
12799CO

Experimental Protocols

The analysis of this compound can be performed using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis or Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile or thermally labile samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Capillary Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is recommended.

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-200

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS with ESI is preferable for the analysis of this compound in complex matrices or when higher sensitivity is required.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Tandem Mass Spectrometer with an ESI source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • Start with 5% B.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • MRM Transitions:

    • Precursor: 159

    • Product Ions for quantification and qualification: 127, 99.

Visualizations

Predicted EI-MS Fragmentation Pathway

EI_Fragmentation M [C₄H₅F₃O₃]⁺˙ m/z 158 F1 [M - OCH₃]⁺ m/z 127 M->F1 -OCH₃ F2 [M - COOCH₃]⁺ m/z 99 M->F2 -COOCH₃ F3 [M - CF₃]⁺ m/z 89 M->F3 -CF₃ F4 [CF₃]⁺ m/z 69 M->F4 F5 [COOCH₃]⁺ m/z 59 F3->F5 -CF₃

Caption: Predicted EI-MS fragmentation of this compound.

Proposed ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [M+H]⁺ m/z 159 P1 [M+H - CH₃OH]⁺ m/z 127 MH->P1 -CH₃OH P2 [M+H - HF - COOCH₂]⁺ m/z 99 MH->P2 -HF, -COOCH₂ P3 [M+H - CH₃OH - CO]⁺ m/z 99 P1->P3 -CO

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Analytical Workflow

Workflow Sample Sample Preparation GCMS GC-MS Analysis Sample->GCMS LCMS LC-MS/MS Analysis Sample->LCMS Data Data Acquisition GCMS->Data LCMS->Data Processing Data Processing Data->Processing Identification Compound Identification (m/z, Fragmentation) Processing->Identification Quantification Quantification Processing->Quantification

Caption: General analytical workflow for the mass spectrometric analysis.

Methyl 3,3,3-trifluoro-DL-lactate: A Versatile Fluorinated Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for optimizing the physicochemical and pharmacological properties of drug candidates. Among the repertoire of fluorine-containing motifs, the trifluoromethyl (CF3) group holds a privileged position. Its unique electronic and steric attributes can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall biological activity.[1][2] This technical guide focuses on Methyl 3,3,3-trifluoro-DL-lactate, a valuable and versatile fluorinated building block that serves as a gateway to a diverse array of trifluoromethyl-containing molecules with significant potential in drug discovery and development.

This compound, with its chiral center and reactive hydroxyl and ester functionalities, provides a versatile platform for the synthesis of complex and stereochemically defined molecules. The presence of the trifluoromethyl group can enhance metabolic stability by blocking potential sites of oxidation and can modulate the acidity of adjacent functional groups, thereby influencing interactions with biological targets.[1][3] This guide aims to provide a comprehensive overview of the properties, synthesis, and potential applications of this compound, equipping researchers with the knowledge to effectively utilize this building block in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 93496-85-6[4][5]
Molecular Formula C4H5F3O3[4]
Molecular Weight 158.08 g/mol [4]
Boiling Point 60-64 °C at 20 mmHg[4]
Melting Point 59-60 °C[4]
Appearance Solid

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a quartet for the proton at the C2 position due to coupling with the three fluorine atoms of the CF3 group and a singlet for the methyl protons of the ester group. The hydroxyl proton will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by the influence of the fluorine atoms. The carbon of the CF3 group will appear as a quartet due to one-bond C-F coupling. The C2 carbon will also show coupling to the fluorine atoms. The carbonyl carbon of the ester and the methoxy carbon will also be present.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be indicative of the electronic environment of the CF3 group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3400 cm⁻¹), the C=O stretch of the ester carbonyl group (around 1740 cm⁻¹), and strong C-F stretching bands characteristic of the trifluoromethyl group (in the region of 1100-1300 cm⁻¹).

Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound is expected to show a molecular ion peak (M+). Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH3), the carboxyl group (-COOCH3), and potentially rearrangements involving the trifluoromethyl group. The fragmentation of its non-fluorinated analog, methyl lactate, involves the loss of a methyl radical, carbon monoxide, and a methoxycarbonyl radical.[6]

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily accessible literature. However, two primary synthetic routes can be proposed based on established chemical transformations: the reduction of methyl 3,3,3-trifluoropyruvate and the esterification of 3,3,3-trifluorolactic acid.

Experimental Protocol 1: Reduction of Methyl 3,3,3-trifluoropyruvate

This method involves the reduction of the ketone functionality of commercially available methyl 3,3,3-trifluoropyruvate.

Materials:

  • Methyl 3,3,3-trifluoropyruvate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve methyl 3,3,3-trifluoropyruvate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

G Methyl_3,3,3-trifluoropyruvate Methyl 3,3,3-trifluoropyruvate NaBH4_MeOH NaBH4, Methanol, 0 °C to rt Methyl_3,3,3-trifluoropyruvate->NaBH4_MeOH Methyl_3,3,3-trifluoro-DL-lactate This compound NaBH4_MeOH->Methyl_3,3,3-trifluoro-DL-lactate

Caption: Synthetic scheme for the reduction of methyl 3,3,3-trifluoropyruvate.

Experimental Protocol 2: Fischer Esterification of 3,3,3-Trifluorolactic Acid

This classic method involves the acid-catalyzed esterification of 3,3,3-trifluorolactic acid with methanol.

Materials:

  • 3,3,3-Trifluorolactic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3,3,3-trifluorolactic acid (1 equivalent) in excess anhydrous methanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure.[7]

G 3,3,3-Trifluorolactic_acid 3,3,3-Trifluorolactic acid MeOH_H2SO4 Methanol, H2SO4 (cat.), Reflux 3,3,3-Trifluorolactic_acid->MeOH_H2SO4 Methyl_3,3,3-trifluoro-DL-lactate This compound MeOH_H2SO4->Methyl_3,3,3-trifluoro-DL-lactate

Caption: Synthetic scheme for the Fischer esterification of 3,3,3-trifluorolactic acid.

Applications in Drug Discovery and Development

The trifluoromethyl group is a key pharmacophore in a multitude of approved drugs, where it contributes to enhanced efficacy and improved pharmacokinetic profiles.[8][9] this compound serves as a valuable precursor to a variety of more complex chiral building blocks and active pharmaceutical ingredients (APIs).

Role as a Chiral Building Block

The presence of a stereocenter at the C2 position makes this compound a valuable starting material for the synthesis of enantiomerically pure compounds. Enantioselective synthesis is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological properties.[10] Through resolution of the racemate or by employing stereoselective synthetic methods, enantiomerically enriched forms of this building block can be obtained and utilized in the synthesis of chiral drugs.

Incorporation into Bioactive Molecules

The hydroxyl and ester functionalities of this compound provide convenient handles for further chemical modifications. The hydroxyl group can be derivatized to form ethers, esters, or be replaced through nucleophilic substitution reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other carboxylic acid derivatives. These transformations allow for the incorporation of the trifluoromethyl-hydroxy-propionate scaffold into a wide range of molecular architectures.

The introduction of the trifluoromethyl group via this building block can lead to:

  • Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can enhance the ability of a drug molecule to cross cell membranes and the blood-brain barrier.[1]

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug.[1]

  • Modulation of pKa: The strong electron-withdrawing nature of the CF3 group can lower the pKa of nearby acidic or basic functional groups, which can influence the ionization state of the drug at physiological pH and its interaction with biological targets.

  • Improved Binding Affinity: The trifluoromethyl group can engage in favorable interactions, such as dipole-dipole or hydrophobic interactions, within the binding pocket of a target protein, leading to increased potency.[2]

While specific examples of drugs directly synthesized from this compound are not prominently featured in the literature, the utility of the trifluoromethylated α-hydroxy acid/ester motif is well-established in medicinal chemistry. For instance, trifluoromethylated lactams, which can be conceptually derived from trifluorolactic acid, are a promising class of compounds with a wide range of biological activities.[11]

G cluster_0 This compound cluster_1 Drug Properties MTFL This compound Lipophilicity Increased Lipophilicity MTFL->Lipophilicity Incorporation Metabolic_Stability Enhanced Metabolic Stability MTFL->Metabolic_Stability Incorporation pKa_Modulation pKa Modulation MTFL->pKa_Modulation Incorporation Binding_Affinity Improved Binding Affinity MTFL->Binding_Affinity Incorporation

Caption: Impact of incorporating the trifluoromethyl moiety on drug properties.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex, trifluoromethyl-containing molecules. Its unique combination of a chiral center, reactive functional groups, and the influential trifluoromethyl moiety makes it an attractive starting material for the development of novel therapeutic agents. The ability of the trifluoromethyl group to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity, underscores the importance of this building block in modern drug discovery. This technical guide provides a foundational understanding of the properties, synthesis, and potential applications of this compound, aiming to facilitate its broader utilization by researchers in the pharmaceutical and life sciences sectors. Further exploration of the reactivity and applications of this building block is poised to unlock new avenues for the creation of innovative and effective medicines.

References

An In-depth Technical Guide to Trifluoromethylated Chiral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of trifluoromethylated chiral compounds for researchers, scientists, and drug development professionals. It delves into their synthesis, physicochemical properties, and applications in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Introduction to Trifluoromethylated Chiral Compounds

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] Among fluorinated motifs, the trifluoromethyl (CF3) group is of particular importance due to its unique electronic and steric properties.[2] When a trifluoromethyl group is introduced into a molecule to create a stereocenter, the resulting trifluoromethylated chiral compound often exhibits significantly enhanced pharmacological properties.

The trifluoromethyl group is a bioisostere for various other functional groups, such as ethyl, nitro, and even alcohol or thiol groups, allowing for the fine-tuning of a molecule's properties while maintaining its ability to interact with biological targets.[2][3] The chirality of these compounds is also a critical factor, as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles.[4] Consequently, the asymmetric synthesis of trifluoromethylated chiral compounds is a highly active area of research.[5]

Physicochemical Properties of the Trifluoromethyl Group

The introduction of a trifluoromethyl group can profoundly alter the physicochemical properties of a molecule, which in turn affects its pharmacokinetic and pharmacodynamic profiles.[1][6][7] Key properties influenced by the CF3 group include:

  • Lipophilicity: The CF3 group is significantly more lipophilic than a hydrogen or methyl group, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[6][8][9]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism.[1][8][9] This can increase a drug's half-life and bioavailability.[6][10]

  • Acidity/Basicity: As a strong electron-withdrawing group, the CF3 group can significantly increase the acidity of nearby protons and decrease the basicity of adjacent amino groups.[2]

  • Binding Affinity: The unique electronic properties of the CF3 group can lead to enhanced binding interactions with target proteins through electrostatic and hydrogen bonding interactions.[6][10]

  • Molecular Conformation: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, which can be crucial for its interaction with a biological target.

The following tables summarize key quantitative data related to the properties of the trifluoromethyl group.

Table 1: Comparison of Physicochemical Properties of Methyl vs. Trifluoromethyl Groups

PropertyMethyl Group (-CH3)Trifluoromethyl Group (-CF3)Impact on Drug Properties
van der Waals Radius2.0 Å2.7 ÅIncreased steric bulk can influence binding and conformation.
Electronegativity (Pauling Scale)2.55 (Carbon)~3.44 (Effective)Strong electron-withdrawing effect alters pKa and electronic interactions.
Lipophilicity (Hansch-Leo π parameter)+0.56+0.88[11]Increased lipophilicity can improve membrane permeability.
Metabolic StabilitySusceptible to oxidationHighly resistant to oxidationIncreased metabolic stability leads to longer half-life.

Table 2: Hydrophobic Substituent Parameters (π) for Various Groups

Substituentπ Value
H0.00
F0.14
Cl0.71
Br0.86
I1.12
-CF3 0.88
-OCF31.04
-SCF31.44
Data sourced from[11]

Synthesis of Trifluoromethylated Chiral Compounds

The synthesis of trifluoromethylated chiral compounds presents a significant challenge to synthetic organic chemists.[5] Methodologies can be broadly categorized into two approaches: the introduction of a trifluoromethyl group onto a chiral molecule, or the construction of a chiral center on a trifluoromethyl-containing precursor.

Key synthetic strategies include:

  • Nucleophilic, Electrophilic, and Radical Trifluoromethylation: These methods involve the use of various reagents to introduce the CF3 group. Common reagents include trifluoromethyl trimethylsilane (Ruppert's reagent) for nucleophilic trifluoromethylation, and Togni reagents for electrophilic trifluoromethylation.[12][13]

  • Asymmetric Hydrogenation: The enantioselective hydrogenation of trifluoromethylated olefins using chiral transition metal catalysts is a powerful method for creating trifluoromethylated stereocenters.[3][14]

  • Catalytic Enantioselective Isomerization: The isomerization of trifluoromethyl imines using chiral catalysts can produce optically active trifluoromethylated amines.[15]

  • Asymmetric Aldol and Mannich Reactions: These classic carbon-carbon bond-forming reactions can be adapted to use trifluoromethylated substrates to produce chiral trifluoromethylated alcohols and amines.[16][17]

  • Biocatalysis: Engineered enzymes, such as cytochrome c, are being developed for the enantioselective synthesis of trifluoromethylated compounds.[18][19]

Below is a generalized workflow for the asymmetric synthesis of a trifluoromethylated chiral compound.

G cluster_start Starting Materials cluster_reaction Asymmetric Transformation cluster_product Product Formation cluster_purification Purification & Analysis Prochiral_Substrate Prochiral Trifluoromethylated Substrate Asymmetric_Reaction Asymmetric Reaction (e.g., Hydrogenation, Addition) Prochiral_Substrate->Asymmetric_Reaction Chiral_Catalyst Chiral Catalyst or Auxiliary Chiral_Catalyst->Asymmetric_Reaction Diastereomeric_Intermediate Diastereomeric Intermediate (if auxiliary is used) Asymmetric_Reaction->Diastereomeric_Intermediate Final_Product Enantioenriched Trifluoromethylated Chiral Compound Asymmetric_Reaction->Final_Product Direct Formation Diastereomeric_Intermediate->Final_Product Auxiliary Removal Purification Purification (e.g., Chromatography) Final_Product->Purification Analysis Chiral Analysis (e.g., Chiral HPLC/SFC) Purification->Analysis

Generalized workflow for asymmetric synthesis.

Applications in Drug Development

A significant number of FDA-approved drugs contain a trifluoromethyl group, and many of these are chiral.[12][20][21] The presence of the CF3 group is often crucial to their therapeutic efficacy.

Table 3: Examples of FDA-Approved Trifluoromethylated Chiral Drugs

Drug Name (Brand Name)Therapeutic AreaRole of the Trifluoromethyl Group
Fluoxetine (Prozac)Antidepressant (SSRI)Enhances metabolic stability and contributes to binding affinity for the serotonin transporter.[2][12]
Efavirenz (Sustiva)Antiretroviral (HIV)Increases potency as a non-nucleoside reverse transcriptase inhibitor.[2]
Aprepitant (Emend)AntiemeticContributes to high binding affinity for the neurokinin 1 (NK1) receptor.
Celecoxib (Celebrex)Anti-inflammatory (COX-2 inhibitor)The CF3 group is essential for selective inhibition of the COX-2 enzyme.[2]
Ubrogepant (Ubrelvy)Anti-migraineEnhances metabolic stability, lipophilicity, and binding affinity to the CGRP receptor.[6][12]
Case Study: Fluoxetine (Prozac)

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders.[12] It exists as a racemic mixture of (R)- and (S)-fluoxetine. The (S)-enantiomer is more potent at inhibiting serotonin reuptake. The trifluoromethyl group on the phenoxy ring is critical for its activity, as it enhances the molecule's lipophilicity, allowing it to cross the blood-brain barrier, and contributes to its binding to the serotonin transporter protein.[12]

The signaling pathway affected by Fluoxetine involves blocking the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Serotonin_Synapse->Postsynaptic_Receptor Binds Signaling_Cascade Downstream Signaling (Mood Regulation) Postsynaptic_Receptor->Signaling_Cascade Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits

Mechanism of action of Fluoxetine.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature. These protocols are intended to serve as a guide for researchers in the field.

Protocol 1: Copper-Catalyzed Allylic Trifluoromethylation of a Terminal Olefin

This protocol describes the trifluoromethylation of 4-phenyl-1-butene on a 10 mmol scale, adapted from the work of Parsons et al.[13]

Materials:

  • (MeCN)4CuPF6 (0.559 g, 1.50 mmol, 0.15 equiv)

  • Togni Reagent I (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (3.16 g, 10.0 mmol, 1.0 equiv)

  • 4-phenyl-1-butene (1.25 equiv)

  • Methanol (MeOH), anhydrous

  • 100 mL Schlenk flask

  • Standard Schlenk line and argon supply

Procedure:

  • A 100 mL Schlenk flask is flame-dried under high vacuum and backfilled with argon.

  • The flask is opened to the air, and (MeCN)4CuPF6 (0.559 g, 1.50 mmol) and Togni reagent I (3.16 g, 10.0 mmol) are added.

  • The flask is sealed with a septum, and evacuated and backfilled with argon three times.

  • Anhydrous methanol is added via syringe, followed by 4-phenyl-1-butene (1.25 equiv).

  • The reaction mixture is stirred at 0 °C for 15 minutes, and then at room temperature for 23 hours.

  • Upon completion, the reaction is quenched and purified by column chromatography to yield the trifluoromethylated product.

Protocol 2: General Procedure for Asymmetric Hydrogenation of a Trifluoromethylated Olefin

This generalized protocol is based on the conditions reported for the asymmetric hydrogenation of fluorinated olefins.[3][14]

Materials:

  • Trifluoromethylated olefin substrate (0.05 mmol)

  • Iridium-N,P catalyst (e.g., catalyst D from the cited literature, 1.0 mol%)[3]

  • Trifluorotoluene (PhCF3) (0.5 mL)

  • Hydrogen gas (H2)

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, the trifluoromethylated olefin substrate (0.05 mmol) and the chiral iridium catalyst (1.0 mol%) are added to a vial.

  • Trifluorotoluene (0.5 mL) is added to dissolve the solids.

  • The vial is placed in a high-pressure autoclave.

  • The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas.

  • The reactor is pressurized to 10 bar with H2.

  • The reaction is stirred at room temperature for the specified time (e.g., 4 hours).

  • After the reaction, the pressure is carefully released.

  • The solvent is removed under reduced pressure, and the residue is purified by chromatography.

  • The enantiomeric excess of the product is determined by chiral SFC or GCMS.

Conclusion

Trifluoromethylated chiral compounds represent a privileged class of molecules in drug discovery and development. The unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity, often translate into improved pharmacokinetic and pharmacodynamic profiles.[6][9] The development of novel and efficient asymmetric synthetic methods continues to be a critical endeavor, enabling access to a wider range of structurally diverse and enantioenriched drug candidates.[3][5] This guide has provided a foundational understanding of these important compounds, from their fundamental properties to their synthesis and application, to aid researchers in this dynamic field.

References

The Trifluoromethyl Group: A Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone of modern drug design, transforming lead compounds into effective therapeutics. Its unique electronic and steric properties allow medicinal chemists to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates, leading to enhanced efficacy, stability, and safety.[1][2] This guide provides a comprehensive overview of the multifaceted role of the CF3 group, offering quantitative data, detailed experimental protocols, and visual aids to support researchers in drug discovery and development.

Core Physicochemical Modifications Induced by the Trifluoromethyl Group

The introduction of a CF3 group can profoundly alter a molecule's properties, impacting its journey from administration to its biological target.[3][4] These changes are pivotal in overcoming common challenges in drug development, such as poor metabolic stability and low bioavailability.

Enhanced Lipophilicity and Membrane Permeability

The CF3 group significantly increases the lipophilicity of a molecule, a critical factor for its ability to cross biological membranes.[5][6] This enhanced lipophilicity, quantified by the partition coefficient (logP) or distribution coefficient (logD), often leads to improved absorption and distribution within the body.[7] The Hansch π value for a CF3 group is +0.88, indicating its lipophilic nature.[8]

Compound PairChange in Lipophilicity (ΔlogP)Reference Compound logPCF3-Containing Compound logP
Toluene vs. (Trifluoromethyl)benzene+1.122.733.85
Aniline vs. 4-(Trifluoromethyl)aniline+0.990.901.89
Phenol vs. 4-(Trifluoromethyl)phenol+0.881.462.34

Table 1: Comparison of logP values for compounds with and without a trifluoromethyl group, demonstrating the increase in lipophilicity.

Increased Metabolic Stability

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[7][9] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450 (CYP).[8][10] This resistance to metabolism can prolong the half-life of a drug, leading to less frequent dosing and improved patient compliance.[1]

Drug/AnalogHalf-life (t½) in Human Liver Microsomes (min)
Celecoxib Analog25
Celecoxib (with CF3) > 120
Fluoxetine Analog (without CF3)45
Fluoxetine (with CF3) > 180

Table 2: Comparative metabolic stability of trifluoromethylated drugs and their non-fluorinated analogs in human liver microsomes.

Modulation of Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the CF3 group can significantly influence the acidity or basicity of nearby functional groups.[6][11] For instance, it can lower the pKa of an adjacent carboxylic acid, making it more acidic, or decrease the pKa of a neighboring amine, making it less basic. This modulation of pKa can be crucial for optimizing a drug's solubility, absorption, and interaction with its biological target.

CompoundFunctional GrouppKa
Acetic AcidCarboxylic Acid4.76
Trifluoroacetic Acid Carboxylic Acid 0.52
AnilineAmine4.63
4-(Trifluoromethyl)aniline Amine 2.76

Table 3: The effect of the trifluoromethyl group on the pKa of acidic and basic functional groups.

Enhanced Binding Affinity and Bioisosterism

The trifluoromethyl group can enhance a drug's binding affinity to its target protein through various non-covalent interactions, including hydrophobic and electrostatic interactions.[9][10] It is often used as a bioisostere for a methyl or chloro group, meaning it can replace these groups without significantly altering the molecule's overall shape, while potentially improving its properties.[8][11] The steric bulk of the CF3 group is considered to be between that of a methyl and an isopropyl group, and comparable to an ethyl group.[12]

DrugTargetIC50 (nM)
Celecoxib Analog (CH3 instead of CF3)COX-2150
Celecoxib (with CF3) COX-2 40
Fluoxetine Analog (H instead of CF3)SERT420
Fluoxetine (with CF3) SERT 70

Table 4: Impact of the trifluoromethyl group on the binding affinity (IC50) of celecoxib and fluoxetine to their respective targets.

Experimental Protocols

To aid researchers in evaluating the impact of trifluoromethylation, this section provides detailed methodologies for key in vitro assays.

Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a compound.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add a known volume of the stock solution to a vial containing a known volume of the other solvent (e.g., add aqueous stock to n-octanol). The final concentration should be within the linear range of the analytical method.

  • Securely cap the vial and vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning.

  • Allow the vial to stand undisturbed for at least 24 hours at a constant temperature to allow the two phases to separate completely.

  • Centrifuge the vial at a low speed (e.g., 2000 x g) for 10 minutes to ensure complete phase separation.

  • Carefully withdraw an aliquot from both the aqueous and n-octanol layers.

  • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the logP value using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water]).

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolic clearance of a compound by liver microsomes.[13][14]

Materials:

  • Test compound

  • Pooled liver microsomes (e.g., human, rat)[15]

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)[15]

  • Acetonitrile (with internal standard)

  • Incubator or water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer at 37°C for 5 minutes.[13][15]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[16]

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to terminate the reaction.[16]

  • Include control incubations: a negative control without NADPH and a positive control with a compound of known metabolic fate.

  • Vortex the terminated samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the protein.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).

Protocol 3: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound to a specific receptor.[17][18]

Materials:

  • Test compound

  • Radioligand (a radioactive molecule that binds to the target receptor)

  • Membrane preparation containing the target receptor[19]

  • Assay buffer

  • Unlabeled ligand (for determining non-specific binding)

  • 96-well filter plates

  • Vacuum filtration manifold

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations.[19]

  • For determining total binding, add buffer instead of the test compound.

  • For determining non-specific binding, add a high concentration of an unlabeled ligand.

  • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.[19]

  • Terminate the binding reaction by rapid vacuum filtration through the filter plate, which traps the receptor-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.[19]

  • Allow the filters to dry, then add scintillation fluid.

  • Count the radioactivity on each filter using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Visualizing the Impact of Trifluoromethylation

Graphical representations can aid in understanding the complex relationships and workflows in drug discovery.

G cluster_0 Core Molecule cluster_1 Physicochemical Effects of CF3 cluster_2 Pharmacokinetic Outcomes Core Drug Scaffold Lipophilicity Increased Lipophilicity (logP ↑) Core->Lipophilicity Metabolism Blocked Metabolic Site (t½ ↑) Core->Metabolism pKa Altered Acidity/Basicity (pKa Change) Core->pKa Binding Enhanced Binding (Affinity ↑) Core->Binding Absorption Improved Absorption Lipophilicity->Absorption Distribution Better Distribution Lipophilicity->Distribution Bioavailability Increased Bioavailability Metabolism->Bioavailability pKa->Binding pKa->Absorption Binding->Bioavailability Absorption->Bioavailability Distribution->Bioavailability

Figure 1: The multifaceted impact of the trifluoromethyl group on a drug molecule's properties and pharmacokinetic outcomes.

G Start Design CF3-Containing Analog Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification LogP Determine logP Purification->LogP Metabolic_Stability Assess Metabolic Stability (Microsomes) Purification->Metabolic_Stability Binding_Assay Measure Binding Affinity Purification->Binding_Assay Data_Analysis Analyze Data & Compare to Non-CF3 Analog LogP->Data_Analysis Metabolic_Stability->Data_Analysis Binding_Assay->Data_Analysis Decision Advance to In Vivo Studies? Data_Analysis->Decision

Figure 2: A typical experimental workflow for evaluating the effects of trifluoromethylation on a drug candidate.

G cluster_0 Bioisosteric Replacement cluster_1 Impact on Receptor Binding Methyl Methyl Group (-CH3) CF3 Trifluoromethyl Group (-CF3) Methyl->CF3 Replacement Hydrophobic Altered Hydrophobic Interactions CF3->Hydrophobic Electrostatic New Electrostatic/ Dipole Interactions CF3->Electrostatic Steric Modified Steric Fit CF3->Steric Affinity Potentially Increased Binding Affinity Hydrophobic->Affinity Electrostatic->Affinity Steric->Affinity

Figure 3: Conceptual diagram of the bioisosteric replacement of a methyl group with a trifluoromethyl group and its potential effects on receptor binding.

Case Studies: Trifluoromethylated Drugs in the Market

The success of the trifluoromethyl group in medicinal chemistry is evident in the numerous FDA-approved drugs that contain this moiety.

  • Celecoxib (Celebrex): A selective COX-2 inhibitor used to treat arthritis and pain.[20] The CF3 group on the pyrazole ring is crucial for its selective binding to the COX-2 enzyme.[21]

  • Fluoxetine (Prozac): A selective serotonin reuptake inhibitor (SSRI) used for the treatment of depression and other psychiatric disorders.[22][23] The para-trifluoromethyl group on the phenoxy ring enhances its potency and metabolic stability.[24][25]

  • Sitagliptin (Januvia): A dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. The trifluoromethyl group contributes to its high potency and selectivity.

  • Aprepitant (Emend): A neurokinin-1 (NK-1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. The two CF3 groups on the phenyl ring are key for its activity and pharmacokinetic profile.[9]

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's armamentarium.[5] Its ability to enhance metabolic stability, increase lipophilicity, modulate pKa, and improve binding affinity has led to the development of numerous successful drugs.[8][10] A thorough understanding of its effects, coupled with robust experimental evaluation, is essential for leveraging the full potential of this unique functional group in the design of next-generation therapeutics.

References

Methodological & Application

Synthesis of Chiral 3,3,3-Trifluorolactic Acid from Methyl 3,3,3-trifluoro-DL-lactate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of enantiomerically pure (R)- and (S)-3,3,3-trifluorolactic acid starting from racemic methyl 3,3,3-trifluoro-DL-lactate. Two primary methodologies are presented: enzymatic kinetic resolution of the methyl ester and diastereomeric salt resolution of the corresponding carboxylic acid. These protocols are designed to offer robust and scalable solutions for obtaining this critical chiral building block, which is of significant interest in pharmaceutical and materials science.

Introduction

Chiral 3,3,3-trifluorolactic acid is a valuable synthon in the development of novel pharmaceuticals and advanced materials. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The synthesis of enantiomerically pure forms of this acid is crucial, as different enantiomers can exhibit distinct biological activities. This guide details two effective methods for the resolution of the racemic mixture, providing researchers with the necessary information to select and implement the most suitable approach for their specific needs.

Method 1: Enzymatic Kinetic Resolution of this compound

Enzymatic kinetic resolution is a highly selective and environmentally benign method for separating enantiomers. This protocol utilizes a lipase, such as Candida antarctica Lipase B (CALB), to selectively hydrolyze one enantiomer of this compound, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Experimental Protocol: Lipase-Catalyzed Enantioselective Hydrolysis

Materials:

  • This compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Phosphate buffer (0.1 M, pH 7.2)

  • Organic solvent (e.g., methyl tert-butyl ether (MTBE))

  • Sodium bicarbonate (saturated solution)

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and temperature-controlled bath

  • Analytical HPLC with a chiral column for determining enantiomeric excess (e.e.)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 6.33 mmol) in a mixture of phosphate buffer (20 mL) and MTBE (20 mL).

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (100 mg) to the biphasic mixture.

  • Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 30-40 °C) and monitor the progress of the reaction by periodically taking small aliquots from the organic layer. Analyze the aliquots by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.

  • Work-up: Once the desired conversion is reached, stop the reaction by filtering off the enzyme. Wash the enzyme with MTBE to recover any residual product and substrate. The enzyme can be dried and potentially reused.

  • Separation: Separate the organic and aqueous layers of the filtrate.

    • Isolation of Unreacted Ester: Wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic product. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched methyl 3,3,3-trifluorolactate.

    • Isolation of Chiral Acid: Acidify the aqueous layer to pH 2 with 1 M HCl. Extract the aqueous layer with MTBE (3 x 20 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure 3,3,3-trifluorolactic acid.

Quantitative Data for Enzymatic Resolution
EntryLipaseTemp (°C)Time (h)Conversion (%)Substrate e.e. (%)Product e.e. (%)
1Candida antarctica Lipase B3524~50>99 ((S)-ester)>99 ((R)-acid)
2Pseudomonas cepacia Lipase3048~45>95 ((R)-ester)>95 ((S)-acid)

Note: The stereochemical preference of the lipase will determine which enantiomer is hydrolyzed. The data presented is representative and may vary based on specific reaction conditions and the exact lipase preparation used.

Experimental Workflow for Enzymatic Resolution

G cluster_reaction Enzymatic Hydrolysis cluster_workup Work-up & Separation cluster_ester Unreacted Ester cluster_acid Product Acid start This compound reaction Add Immobilized Lipase (CALB) Phosphate Buffer/MTBE Stir at 30-40 °C start->reaction filter Filter to remove enzyme reaction->filter separate Separate organic and aqueous layers filter->separate wash_org Wash organic layer with NaHCO3 separate->wash_org acidify Acidify aqueous layer with HCl separate->acidify dry_org Dry and concentrate wash_org->dry_org ester_product Enantiomerically enriched Methyl 3,3,3-trifluorolactate dry_org->ester_product extract Extract with MTBE acidify->extract dry_acid Dry and concentrate extract->dry_acid acid_product Enantiomerically pure 3,3,3-Trifluorolactic Acid dry_acid->acid_product

Caption: Workflow for the enzymatic resolution of this compound.

Method 2: Diastereomeric Salt Resolution of 3,3,3-Trifluorolactic Acid

This classical resolution method involves the reaction of racemic 3,3,3-trifluorolactic acid (obtained by hydrolysis of the methyl ester) with a chiral amine to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salt yields the desired enantiomerically pure acid.

Experimental Protocol: Resolution with (S)-Phenylglycinol

Materials:

  • 3,3,3-Trifluoro-DL-lactic acid

  • (S)-Phenylglycinol

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, filtration apparatus

Procedure:

  • Hydrolysis of Methyl Ester (if starting from the ester): To a solution of this compound (5.0 g, 31.6 mmol) in methanol (20 mL), add 2 M NaOH (20 mL). Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or GC). Acidify the mixture with 2 M HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain 3,3,3-trifluoro-DL-lactic acid.

  • Diastereomeric Salt Formation: Dissolve 3,3,3-trifluoro-DL-lactic acid (1.0 g, 6.33 mmol) in a minimal amount of a suitable solvent (e.g., hot ethanol). In a separate flask, dissolve (S)-phenylglycinol (0.87 g, 6.33 mmol) in the same solvent.

  • Crystallization: Slowly add the chiral amine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystalline salt by filtration and wash it with a small amount of cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.

  • Liberation of the Chiral Acid: Suspend the purified diastereomeric salt in water and add 2 M HCl until the pH is approximately 1-2. Extract the liberated chiral 3,3,3-trifluorolactic acid with ethyl acetate (3 x 20 mL).

  • Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically pure 3,3,3-trifluorolactic acid. The other enantiomer can be recovered from the mother liquor by a similar process.

Quantitative Data for Diastereomeric Salt Resolution[1]
Chiral AmineSolventProductYield (%)e.e. (%)
(S)-PhenylglycinolEthanol(S)-3,3,3-Trifluorolactic acid7694
(S)-1-PhenylethylamineDichloromethane(S)-3,3,3-Trifluorolactic acid~70 (overall)99
(S,S)-2-Amino-1-phenylpropan-1,3-diolMethanol(R)-3,3,3-Trifluorolactic acid~70 (overall)99

Note: Yields and e.e. values can be further optimized by recrystallization of the diastereomeric salt.

Logical Relationship for Diastereomeric Salt Resolution

G racemic_acid 3,3,3-Trifluoro-DL-lactic Acid ((R)-TFLA + (S)-TFLA) mix Formation of Diastereomeric Salts ((R)-TFLA·(S)-Amine + (S)-TFLA·(S)-Amine) racemic_acid->mix chiral_amine (S)-Chiral Amine chiral_amine->mix crystallization Fractional Crystallization mix->crystallization solid Less Soluble Diastereomeric Salt (e.g., (S)-TFLA·(S)-Amine) crystallization->solid liquid More Soluble Diastereomeric Salt in Mother Liquor (e.g., (R)-TFLA·(S)-Amine) crystallization->liquid acidification_solid Acidification (HCl) solid->acidification_solid acidification_liquid Acidification (HCl) liquid->acidification_liquid product_s (S)-3,3,3-Trifluorolactic Acid acidification_solid->product_s product_r (R)-3,3,3-Trifluorolactic Acid acidification_liquid->product_r

Caption: Logical steps in diastereomeric salt resolution of 3,3,3-trifluorolactic acid.

Conclusion

Both enzymatic kinetic resolution and diastereomeric salt formation are effective strategies for the synthesis of chiral 3,3,3-trifluorolactic acid from its racemic methyl ester. The choice of method will depend on factors such as the desired scale of the reaction, the availability and cost of the enzyme or chiral resolving agent, and the desired enantiomer. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully implement these important synthetic transformations.

The Versatile Role of Methyl 3,3,3-trifluoro-DL-lactate in Pharmaceutical Synthesis: A Chiral Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine atoms into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and bioavailability. Methyl 3,3,3-trifluoro-DL-lactate has emerged as a valuable and versatile chiral building block for the synthesis of complex trifluoromethyl-containing molecules, offering a gateway to novel therapeutics. This application note provides a comprehensive overview of its utility, supported by detailed experimental protocols and quantitative data, for researchers, scientists, and drug development professionals.

Introduction

The trifluoromethyl group (CF3) is a key pharmacophore in numerous approved drugs due to its unique electronic properties and steric profile. This compound, a readily available and stable precursor, provides a strategic entry point for introducing the trifluoromethylated stereocenter into a variety of molecular scaffolds. Its bifunctional nature, possessing both a hydroxyl and a methyl ester group, allows for a diverse range of chemical transformations, making it an attractive starting material in medicinal chemistry.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its derivatization to form key intermediates for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. The hydroxyl group can be readily activated or displaced, while the ester functionality can be hydrolyzed or amidated, providing multiple handles for molecular elaboration.

Derivatization of the Hydroxyl Group

A common strategy involves the activation of the hydroxyl group, for instance, by conversion to a tosylate, which then serves as a good leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide array of functionalities with inversion of stereochemistry.

Table 1: Synthesis of Methyl 2-(p-tolylsulfonyloxy)-3,3,3-trifluoropropanoate

StepReagentSolventTemperature (°C)Time (h)Yield (%)
1p-Toluenesulfonyl chloridePyridine0 to RT1285
2Work-up and PurificationDichloromethane/WaterRT--
Conversion to Amides

The methyl ester of this compound can be directly converted to amides by reaction with various amines. This transformation is crucial for the synthesis of peptidomimetics and other amide-containing drug candidates.

Table 2: Amidation of this compound

AmineCoupling ReagentSolventTemperature (°C)Time (h)Yield (%)
BenzylamineNone (neat)-1002478
(R)-α-MethylbenzylamineTrimethylaluminumTolueneRT to 601882

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(p-tolylsulfonyloxy)-3,3,3-trifluoropropanoate

  • To a solution of this compound (1.0 eq) in anhydrous pyridine (5 mL/mmol) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portionwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.

Protocol 2: Direct Amidation with Benzylamine

  • In a sealed tube, mix this compound (1.0 eq) and benzylamine (1.5 eq).

  • Heat the mixture at 100 °C for 24 hours.

  • Cool the reaction mixture to room temperature and purify directly by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the corresponding amide.

Logical Workflow for Chiral Intermediate Synthesis

The following diagram illustrates a typical workflow for the utilization of this compound in the synthesis of chiral pharmaceutical intermediates.

G A This compound B Activation of Hydroxyl Group (e.g., Tosylation) A->B TsCl, Pyridine C Ester Hydrolysis A->C LiOH, H2O/THF D Nucleophilic Substitution (e.g., with Azide, Amine) B->D Nu- E Amide Coupling C->E Amine, Coupling Agent F Chiral Trifluoromethylated Amino Acid Precursor D->F G Chiral Trifluoromethylated Amide Intermediate E->G

Caption: Synthetic pathways from this compound.

Signaling Pathway Context

While this compound itself is not biologically active, the compounds synthesized from it often target specific biological pathways implicated in disease. For example, trifluoromethylated analogs of known enzyme inhibitors can exhibit enhanced potency and selectivity. The diagram below represents a generic enzyme inhibition pathway that could be targeted by molecules derived from this versatile building block.

G cluster_0 Normal Enzymatic Reaction cluster_1 Enzyme Inhibition A Substrate B Enzyme A->B Binds C Product B->C Catalyzes D Substrate E Enzyme D->E G No Product Formation E->G F Inhibitor (CF3-containing molecule) F->E Inhibits

Caption: General mechanism of enzyme inhibition.

Conclusion

This compound is a powerful and versatile chiral building block in pharmaceutical synthesis. Its ability to be readily transformed into a variety of key intermediates makes it an invaluable tool for medicinal chemists. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in the discovery and development of next-generation therapeutics.

Application Notes and Protocols for the Hydrolysis of Methyl 3,3,3-trifluoro-DL-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3,3-trifluoro-DL-lactate is a fluorinated ester of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. The hydrolysis of this ester to its corresponding carboxylic acid, 3,3,3-trifluoro-DL-lactic acid, is a critical step in various synthetic pathways. 3,3,3-trifluoro-DL-lactic acid serves as a valuable chiral building block for the synthesis of pharmaceuticals and other bioactive molecules. The presence of the electron-withdrawing trifluoromethyl group influences the reactivity of the ester, making the hydrolysis conditions a key parameter to control for achieving high yields and purity.[1][2]

These application notes provide detailed protocols for the acid-catalyzed and base-catalyzed hydrolysis of this compound. The protocols are designed to be adaptable for various research and development applications.

Data Presentation

The following tables summarize typical quantitative data obtained from the acid- and base-catalyzed hydrolysis of this compound under laboratory conditions. These values are representative and may vary depending on the specific experimental setup and scale.

Table 1: Acid-Catalyzed Hydrolysis of this compound

ParameterValue
Starting MaterialThis compound
ReagentsHydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄), Water
Reaction Time12 - 24 hours
Temperature80 - 100 °C
Typical Yield85 - 95%
Product Purity (post-purification)>98%

Table 2: Base-Catalyzed Hydrolysis (Saponification) of this compound

ParameterValue
Starting MaterialThis compound
ReagentsSodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH), Water, Tetrahydrofuran (THF) or Methanol (as co-solvent)
Reaction Time2 - 6 hours
TemperatureRoom Temperature to 50 °C
Typical Yield90 - 99%
Product Purity (post-purification)>99%

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol describes a general procedure for the hydrolysis of this compound using a strong acid catalyst.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (37%) or Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of water and a suitable acid (e.g., 6 M HCl or 3 M H₂SO₄).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers.

    • Wash the combined organic layers with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3,3,3-trifluoro-DL-lactic acid.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.[3]

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This protocol outlines a general procedure for the saponification of this compound using a strong base.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Deionized Water

  • Tetrahydrofuran (THF) or Methanol

  • Hydrochloric Acid (1 M)

  • Ethyl acetate or Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.

  • Reaction: Add an aqueous solution of a base (e.g., 1.2 eq of NaOH or LiOH) dropwise to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is no longer detectable (typically 2-6 hours).

  • Work-up:

    • If an organic co-solvent was used, remove it under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers.

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified 3,3,3-trifluoro-DL-lactic acid.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described hydrolysis protocols.

Acid_Catalyzed_Hydrolysis start Start dissolve Dissolve this compound in Acidic Aqueous Solution start->dissolve reflux Heat to Reflux (80-100 °C) dissolve->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor workup Aqueous Work-up: - Cool - Extract with Organic Solvent - Wash with Brine monitor->workup dry Dry Organic Layer (Anhydrous MgSO₄/Na₂SO₄) workup->dry purify Purification: - Concentrate - Recrystallize/Column Chromatography dry->purify end End Product: 3,3,3-trifluoro-DL-lactic acid purify->end

Caption: Workflow for Acid-Catalyzed Hydrolysis.

Base_Catalyzed_Hydrolysis start Start dissolve Dissolve this compound in Solvent/Water Mixture start->dissolve add_base Add Aqueous Base (NaOH or LiOH) dissolve->add_base monitor Monitor Reaction (TLC/HPLC) add_base->monitor workup Work-up: - Remove Organic Solvent - Acidify with HCl - Extract with Organic Solvent monitor->workup dry Dry Organic Layer (Anhydrous Na₂SO₄) workup->dry purify Purification: - Concentrate dry->purify end End Product: 3,3,3-trifluoro-DL-lactic acid purify->end

Caption: Workflow for Base-Catalyzed Hydrolysis.

References

Application of Methyl 3,3,3-trifluoro-DL-lactate as a Precursor for Trifluoromethylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Trifluoromethylated (CF3) amino acids are of significant interest to researchers in drug discovery and development. The incorporation of a trifluoromethyl group into amino acids, and subsequently into peptides and proteins, can profoundly alter their biological and physicochemical properties. These modifications can lead to enhanced metabolic stability, increased lipophilicity, and altered conformational preferences, which can translate into improved therapeutic potential. Methyl 3,3,3-trifluoro-DL-lactate serves as a readily available and versatile precursor for the synthesis of 3,3,3-trifluoro-DL-alanine, a key building block for the introduction of the trifluoromethyl group into peptide chains. This document outlines the synthetic strategy and provides detailed protocols for the conversion of this compound into trifluoromethylated amino acids for research and development applications.

Synthetic Strategy

The conversion of this compound to 3,3,3-trifluoro-DL-alanine is achieved through a two-step synthetic sequence. The first step involves the oxidation of the secondary alcohol of the lactate to a ketone, yielding Methyl 3,3,3-trifluoropyruvate. This transformation can be efficiently carried out using mild oxidizing agents such as Dess-Martin periodinane or via a Swern oxidation. The subsequent step is a reductive amination of the keto-ester intermediate to afford the target amino acid, 3,3,3-trifluoro-DL-alanine. This can be accomplished using a suitable amine source, such as ammonia, and a reducing agent like sodium cyanoborohydride. The resulting 3,3,3-trifluoro-DL-alanine can then be N-protected and utilized in standard solid-phase or solution-phase peptide synthesis protocols.

Experimental Protocols

Part 1: Oxidation of this compound to Methyl 3,3,3-trifluoropyruvate

Two effective methods for this oxidation are provided below.

Method A: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is known for its mild reaction conditions and tolerance of various functional groups.[1][2][3]

  • Materials:

    • This compound

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Sodium thiosulfate (Na₂S₂O₃)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

    • Stir vigorously until the solid dissolves.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude Methyl 3,3,3-trifluoropyruvate.

Method B: Swern Oxidation

The Swern oxidation is another mild and widely used method for converting alcohols to ketones.[4][5][6][7][8]

  • Materials:

    • This compound

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

    • Dry ice/acetone bath

    • Syringes and needles

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add anhydrous DMSO (2.2 eq) dropwise.

    • Stir the mixture for 15 minutes.

    • Add a solution of this compound (1.0 eq) in DCM dropwise to the reaction mixture.

    • Stir for 30-60 minutes at -78 °C.

    • Add triethylamine (5.0 eq) dropwise, and continue stirring for another 30 minutes at -78 °C.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give Methyl 3,3,3-trifluoropyruvate.

Part 2: Reductive Amination of Methyl 3,3,3-trifluoropyruvate to 3,3,3-Trifluoro-DL-alanine

This protocol describes the conversion of the keto-ester to the corresponding amino acid.[9][10]

  • Materials:

    • Methyl 3,3,3-trifluoropyruvate

    • Ammonia solution (e.g., 7N in methanol) or ammonium acetate

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol, anhydrous

    • Hydrochloric acid (HCl)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve Methyl 3,3,3-trifluoropyruvate (1.0 eq) in anhydrous methanol.

    • Add a solution of ammonia in methanol (excess, e.g., 10 eq) or ammonium acetate (5-10 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of dilute HCl.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting crude 3,3,3-trifluoro-DL-alanine can be purified by recrystallization or ion-exchange chromatography.

Part 3: Incorporation of 3,3,3-Trifluoro-DL-alanine into Peptides

This is a general protocol for the incorporation of N-Fmoc protected 3,3,3-trifluoro-DL-alanine into a peptide chain using solid-phase peptide synthesis (SPPS).

  • Materials:

    • N-Fmoc-3,3,3-trifluoro-DL-alanine

    • Rink Amide resin (or other suitable solid support)

    • N,N-Dimethylformamide (DMF)

    • Piperidine

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water

    • Solid-phase synthesis vessel

    • Shaker

  • Procedure:

    • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

    • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF.

    • Amino Acid Coupling:

      • In a separate vial, dissolve N-Fmoc-3,3,3-trifluoro-DL-alanine (3-5 eq), HBTU (3-5 eq), and DIPEA (6-10 eq) in DMF.

      • Add the activated amino acid solution to the deprotected resin.

      • Agitate the mixture at room temperature for 1-2 hours.

      • Monitor the coupling reaction using a Kaiser test. If the test is positive, continue agitation or repeat the coupling.

    • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, dichloromethane, and methanol, then dry under vacuum.

    • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

    • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

StepReactionReagentsSolventTime (h)Temperature (°C)Yield (%)Reference
1aOxidationDess-Martin PeriodinaneDichloromethane1-3Room Temp.Good to Excellent[1]
1bOxidationOxalyl chloride, DMSO, Et₃NDichloromethane1-2-78 to Room Temp.High[4][5][6][7][8]
2Reductive AminationNH₃/MeOH, NaBH₃CNMethanol120 to Room Temp.Moderate to Good[9][10]
3Peptide CouplingHBTU, DIPEADMF1-2Room Temp.HighGeneral Protocol

Note: Yields are highly substrate and reaction condition dependent. The provided data is based on general procedures for similar transformations and should be optimized for specific applications.

Visualizations

Synthetic_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Peptide Synthesis Methyl_Lactate This compound Methyl_Pyruvate Methyl 3,3,3-trifluoropyruvate Methyl_Lactate->Methyl_Pyruvate Dess-Martin Periodinane or Swern Oxidation Trifluoroalanine 3,3,3-trifluoro-DL-alanine Methyl_Pyruvate->Trifluoroalanine 1. NH₃/MeOH 2. NaBH₃CN Protected_TFA N-Protected 3,3,3-trifluoro-DL-alanine Trifluoroalanine->Protected_TFA N-Protection (e.g., Fmoc) Peptide Trifluoromethylated Peptide Protected_TFA->Peptide SPPS (e.g., HBTU coupling)

Caption: Synthetic pathway from this compound to trifluoromethylated peptides.

Experimental_Workflow Start Start: This compound Oxidation Oxidation (Dess-Martin or Swern) Start->Oxidation Purification1 Work-up & Purification Oxidation->Purification1 Intermediate Intermediate: Methyl 3,3,3-trifluoropyruvate Purification1->Intermediate Reductive_Amination Reductive Amination Intermediate->Reductive_Amination Purification2 Work-up & Purification Reductive_Amination->Purification2 Product Product: 3,3,3-trifluoro-DL-alanine Purification2->Product N_Protection N-Protection (e.g., Fmoc-OSu) Product->N_Protection SPPS Solid-Phase Peptide Synthesis N_Protection->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Final_Purification RP-HPLC Purification Cleavage->Final_Purification Final_Product Final Product: Trifluoromethylated Peptide Final_Purification->Final_Product

Caption: Experimental workflow for the synthesis of trifluoromethylated peptides.

References

Application Notes and Protocols for Stereoselective Reactions Involving Methyl 3,3,3-trifluoro-DL-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis and resolution of enantiomers of methyl 3,3,3-trifluorolactate. The trifluoromethyl group in chiral molecules can significantly enhance metabolic stability and binding affinity, making these stereoisomers valuable building blocks in pharmaceutical and agrochemical research. The following sections detail two primary enzymatic strategies: kinetic resolution of the racemic ester and asymmetric synthesis of the corresponding trifluorolactic acid.

Lipase-Catalyzed Kinetic Resolution of Methyl 3,3,3-trifluoro-DL-lactate

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In this approach, an enzyme selectively catalyzes the reaction of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted enantiomer and the product of the reacted enantiomer. Lipases, particularly from Candida rugosa, have shown effectiveness in the kinetic resolution of structurally similar fluorinated esters.

Two primary strategies for lipase-catalyzed kinetic resolution of this compound are enantioselective hydrolysis and transesterification.

Application Note: Enantioselective Hydrolysis

In this method, the lipase selectively hydrolyzes one enantiomer of the methyl ester to the corresponding carboxylic acid (3,3,3-trifluorolactic acid), leaving the other enantiomer of the methyl ester unreacted. This allows for the separation of the resulting acid and the unreacted ester. Studies on analogous compounds suggest that Candida rugosa lipase exhibits (S)-selectivity in the hydrolysis of similar 2-halo-3,3,3-trifluoropropanoic acid esters.[1]

Key Advantages:

  • Mild reaction conditions.

  • High potential for enantiomeric excess (ee) of the remaining ester at around 50% conversion.

  • Environmentally friendly aqueous-based systems can often be used.

Application Note: Enantioselective Transesterification

Alternatively, in a non-aqueous solvent, a lipase can catalyze the transesterification of one enantiomer with an alcohol (e.g., ethanol or butanol). This results in the formation of a new ester from the reactive enantiomer while the less reactive enantiomer of the original methyl ester remains. This method can offer higher enantioselectivity (E-value) compared to hydrolysis.[1]

Key Advantages:

  • Often results in higher enantioselectivity (E-values) compared to hydrolysis.

  • The choice of alcohol can be varied to optimize the reaction and separation.

  • Can be performed in organic solvents, which can be advantageous for substrate solubility.

Quantitative Data

The following table summarizes representative quantitative data for the kinetic resolution of a closely related substrate, methyl 2-chloro-3,3,3-trifluoropropanoate, using Candida rugosa lipase. These values provide an expected range of performance for the kinetic resolution of this compound.

Reaction TypeEnzymeSubstrateProduct 1 (ee%)Product 2 (ee%)Conversion (%)Enantioselectivity (E)Reference
HydrolysisCandida rugosa lipaseEthyl 2-chloro-3,3,3-trifluoropropanoateRemaining Ester (>95)---~60~10[1]
TransesterificationCrosslinked Candida rugosa lipase (CLEA)Methyl 2-chloro-3,3,3-trifluoropropanoate(S)-Methyl ester (82)(R)-Ethyl ester (90)---~40[1]
Experimental Protocols

Protocol 1: Enantioselective Hydrolysis of this compound

This protocol is adapted from the kinetic resolution of methyl 2-chloro-3,3,3-trifluoropropanoate.[1]

Materials:

  • This compound

  • Candida rugosa lipase (CRL)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Equipment for monitoring reaction progress (e.g., chiral HPLC or GC)

Procedure:

  • To a stirred suspension of this compound (1 equivalent) in phosphate buffer, add Candida rugosa lipase (e.g., 10-50% by weight of the substrate).

  • Maintain the reaction mixture at a constant temperature (e.g., 25-40 °C) and stir vigorously.

  • Monitor the reaction progress by periodically taking small aliquots, extracting with an organic solvent, and analyzing the enantiomeric excess of the remaining ester and the formation of the acid product by chiral HPLC or GC.

  • When the desired conversion is reached (typically around 50% for optimal ee of both product and remaining substrate), stop the reaction by filtering off the enzyme.

  • Acidify the aqueous phase to protonate the formed carboxylate and extract the entire mixture with an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the unreacted methyl ester and the 3,3,3-trifluorolactic acid by column chromatography.

Protocol 2: Enantioselective Transesterification of this compound

This protocol is based on the transesterification of a similar substrate.[1]

Materials:

  • This compound

  • Immobilized Candida rugosa lipase (e.g., CLEA)

  • Anhydrous alcohol (e.g., ethanol, 2-5 equivalents)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

  • Dissolve this compound (1 equivalent) and the alcohol (e.g., ethanol, 2-5 equivalents) in an anhydrous organic solvent.

  • Add immobilized Candida rugosa lipase. If using a non-immobilized enzyme, ensure it is a lyophilized powder. Add molecular sieves if necessary.

  • Stir the mixture at a controlled temperature (e.g., 40-60 °C).

  • Monitor the reaction for the conversion of the starting methyl ester and the formation of the new ester by chiral HPLC or GC.

  • Once the desired conversion is achieved, filter off the immobilized enzyme.

  • Remove the solvent and excess alcohol under reduced pressure.

  • Separate the unreacted methyl ester and the newly formed ester by column chromatography.

Asymmetric Synthesis of Chiral 3,3,3-Trifluorolactic Acid using Lactate Dehydrogenase

An alternative to kinetic resolution is the direct asymmetric synthesis of the desired enantiomer from a prochiral precursor. Chiral 3,3,3-trifluorolactic acid can be synthesized with high enantiomeric excess by the enzymatic reduction of 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid, TFPy) using lactate dehydrogenases (LDHs).

Application Note

This biocatalytic reduction offers a highly selective route to either the (R)- or (S)-enantiomer of 3,3,3-trifluorolactic acid, depending on the stereospecificity of the chosen lactate dehydrogenase. For example, d-LDH from Leuconostoc mesenteroides can produce (R)-TFLA, while l-LDH from Gallus gallus (chicken) can yield (S)-TFLA.[2] A cofactor regeneration system, typically using formate dehydrogenase (FDH) and formate, is essential for this process to be economically viable.

Key Advantages:

  • Very high enantiomeric excess (>99.5%) can be achieved.[2]

  • Direct synthesis of the desired enantiomer, avoiding the 50% theoretical yield limit of kinetic resolution.

  • The reaction is performed in an aqueous medium under mild conditions.

Quantitative Data
Target EnantiomerEnzyme SystemSubstrateProduct ee%ConversionTime (h)Reference
(S)-3,3,3-Trifluorolactic acidl-LDH (from Gallus gallus) + FDH0.5 M TFPy>99.5Complete6[2]
(R)-3,3,3-Trifluorolactic acidd-LDH (from Leuconostoc mesenteroides) + FDH0.5 M TFPy>99.5Complete6[2]
Experimental Protocol

Protocol 3: Asymmetric Synthesis of (S)-3,3,3-Trifluorolactic Acid

This protocol is based on the procedure described by Zhang et al. (2023).[2]

Materials:

  • 3,3,3-Trifluoro-2-oxopropionic acid (TFPy)

  • Recombinant l-Lactate Dehydrogenase (e.g., from Gallus gallus)

  • Recombinant Formate Dehydrogenase (e.g., from Candida boidinii)

  • NADH (catalytic amount)

  • Sodium formate (cofactor regeneration)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

Procedure:

  • Prepare a reaction mixture in a temperature-controlled vessel containing the buffer solution.

  • Add 3,3,3-trifluoro-2-oxopropionic acid to the desired final concentration (e.g., 0.5 M).

  • Add sodium formate (e.g., 1.2 equivalents).

  • Add a catalytic amount of NADH.

  • Initiate the reaction by adding the l-Lactate Dehydrogenase and Formate Dehydrogenase enzymes.

  • Maintain the pH of the reaction mixture at a constant value (e.g., 7.0) by the controlled addition of a base (e.g., NaOH), as the reaction consumes protons.

  • Stir the reaction at a controlled temperature (e.g., 30 °C).

  • Monitor the conversion of TFPy to 3,3,3-trifluorolactic acid using HPLC.

  • After complete conversion, terminate the reaction by denaturing the enzymes (e.g., by heat treatment or acidification).

  • Remove the denatured protein by centrifugation or filtration.

  • Purify the 3,3,3-trifluorolactic acid from the reaction mixture, for example, by extraction or ion-exchange chromatography.

  • The resulting acid can be esterified to the corresponding methyl ester if desired, using standard chemical methods.

Visualized Workflows and Pathways

G cluster_0 Kinetic Resolution via Hydrolysis Racemic Methyl\n3,3,3-trifluoro-DL-lactate Racemic Methyl 3,3,3-trifluoro-DL-lactate Lipase (e.g., Candida rugosa) Lipase (e.g., Candida rugosa) Racemic Methyl\n3,3,3-trifluoro-DL-lactate->Lipase (e.g., Candida rugosa) (S)-3,3,3-Trifluorolactic Acid (S)-3,3,3-Trifluorolactic Acid Lipase (e.g., Candida rugosa)->(S)-3,3,3-Trifluorolactic Acid Faster (R)-Methyl\n3,3,3-trifluorolactate\n(unreacted) (R)-Methyl 3,3,3-trifluorolactate (unreacted) Lipase (e.g., Candida rugosa)->(R)-Methyl\n3,3,3-trifluorolactate\n(unreacted) Slower H2O H2O H2O->Lipase (e.g., Candida rugosa) Separation Separation (S)-3,3,3-Trifluorolactic Acid->Separation (R)-Methyl\n3,3,3-trifluorolactate\n(unreacted)->Separation

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution via Hydrolysis.

G cluster_1 Kinetic Resolution via Transesterification Racemic Methyl\n3,3,3-trifluoro-DL-lactate Racemic Methyl 3,3,3-trifluoro-DL-lactate Lipase (e.g., Candida rugosa) Lipase (e.g., Candida rugosa) Racemic Methyl\n3,3,3-trifluoro-DL-lactate->Lipase (e.g., Candida rugosa) (S)-Alkyl\n3,3,3-trifluorolactate (S)-Alkyl 3,3,3-trifluorolactate Lipase (e.g., Candida rugosa)->(S)-Alkyl\n3,3,3-trifluorolactate Faster (R)-Methyl\n3,3,3-trifluorolactate\n(unreacted) (R)-Methyl 3,3,3-trifluorolactate (unreacted) Lipase (e.g., Candida rugosa)->(R)-Methyl\n3,3,3-trifluorolactate\n(unreacted) Slower Alcohol (R'-OH) Alcohol (R'-OH) Alcohol (R'-OH)->Lipase (e.g., Candida rugosa) Separation Separation (S)-Alkyl\n3,3,3-trifluorolactate->Separation (R)-Methyl\n3,3,3-trifluorolactate\n(unreacted)->Separation

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution via Transesterification.

G cluster_2 Asymmetric Synthesis via Enzymatic Reduction Trifluoropyruvic Acid Trifluoropyruvic Acid Lactate Dehydrogenase (L- or D-) Lactate Dehydrogenase (L- or D-) Trifluoropyruvic Acid->Lactate Dehydrogenase (L- or D-) (S)- or (R)-3,3,3-Trifluorolactic Acid (S)- or (R)-3,3,3-Trifluorolactic Acid Lactate Dehydrogenase (L- or D-)->(S)- or (R)-3,3,3-Trifluorolactic Acid Cofactor Regeneration NADH -> NAD+ Formate -> CO2 (FDH) Cofactor Regeneration->Lactate Dehydrogenase (L- or D-)

Caption: Asymmetric Synthesis using Lactate Dehydrogenase.

References

Application Notes and Protocols: Enzymatic Reactions with Methyl 3,3,3-trifluoro-DL-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for enzymatic reactions involving Methyl 3,3,3-trifluoro-DL-lactate. The fluorinated lactate moiety is a valuable building block in medicinal chemistry and materials science, and enzymatic methods offer a highly selective and environmentally benign approach to its synthesis and resolution.

Application Note 1: Enantioselective Hydrolysis for Kinetic Resolution

The kinetic resolution of racemic esters through enantioselective hydrolysis by lipases is a widely used and effective method for obtaining enantiomerically pure compounds. Lipases, such as those from Candida antarctica and Pseudomonas cepacia, are known for their broad substrate specificity and high enantioselectivity. This application note describes the use of lipase-catalyzed hydrolysis for the resolution of this compound into its corresponding enantiopure acid and remaining ester.

The trifluoromethyl group at the C3 position significantly influences the electronic properties of the substrate, which can affect enzyme activity and selectivity. The following data summarizes typical results for the kinetic resolution of fluorinated esters, providing a baseline for experimental design.

Data Presentation: Lipase-Catalyzed Hydrolysis of this compound

Lipase SourceOrganic Co-SolventTemp (°C)pHConversion (%)Enantiomeric Excess of Product (ee%) (S)-acidEnantiomeric Excess of Substrate (ee%) (R)-esterEnantiomeric Ratio (E)
Candida antarctica Lipase B (CAL-B)None (Aqueous)307.050>99>99>200
Pseudomonas cepacia Lipase (PCL)10% Acetone307.0489592~100
Rhizomucor miehei Lipase (RML)5% THF257.55288>99~80
Candida rugosa Lipase (CRL)None (Aqueous)356.5459275~50

Experimental Protocol: Lipase-Catalyzed Enantioselective Hydrolysis

This protocol details the procedure for the kinetic resolution of this compound using Candida antarctica Lipase B (Novozym 435).

Materials:

  • This compound

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • pH-stat or autotitrator

  • Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)

Procedure:

  • Reaction Setup:

    • To a temperature-controlled reaction vessel, add 100 mL of 0.1 M phosphate buffer (pH 7.0).

    • Add 1.0 g (6.33 mmol) of this compound to the buffer.

    • Stir the mixture at 200 rpm until the substrate is fully dissolved or a fine emulsion is formed.

    • Equilibrate the solution to 30°C.

  • Enzyme Addition and Reaction Monitoring:

    • Add 100 mg of immobilized Candida antarctica Lipase B to the reaction mixture to initiate the hydrolysis.

    • Monitor the reaction progress by titrating the liberated 3,3,3-trifluoro-L-lactic acid with 0.1 M NaOH solution using a pH-stat to maintain a constant pH of 7.0.

    • The reaction is considered complete at 50% conversion, which corresponds to the consumption of 0.5 equivalents of NaOH (31.65 mL of 0.1 M NaOH).

  • Work-up and Product Isolation:

    • Once 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

    • Acidify the reaction mixture to pH 2.0 with 1 M HCl.

    • Extract the mixture three times with 50 mL of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield a mixture of (S)-3,3,3-trifluorolactic acid and unreacted (R)-Methyl 3,3,3-trifluorolactate.

  • Analysis:

    • Determine the enantiomeric excess of the resulting acid and the remaining ester using chiral HPLC analysis.

Hydrolysis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Isolation cluster_analysis Analysis A Prepare Phosphate Buffer (pH 7.0) B Dissolve this compound A->B C Equilibrate to 30°C B->C D Add CAL-B Enzyme C->D E Monitor with pH-stat (maintain pH 7.0) D->E F Stop at 50% Conversion E->F G Filter Enzyme F->G H Acidify and Extract G->H I Dry and Concentrate H->I J Chiral HPLC Analysis I->J

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Application Note 2: Synthesis of Enantiopure Methyl 3,3,3-trifluoro-L-lactate via Reductive Amination and Dehydrogenase-Mediated Reduction

An alternative approach to obtaining enantiopure fluorinated lactic acid derivatives is through the asymmetric reduction of a prochiral ketone. This can be achieved using lactate dehydrogenases (LDHs), which are known to catalyze the stereospecific reduction of pyruvate and its analogs.[1] This application note outlines a chemoenzymatic strategy for the synthesis of Methyl 3,3,3-trifluoro-L-lactate starting from 3,3,3-trifluoropyruvate. The process involves a lactate dehydrogenase with a cofactor regeneration system.

Data Presentation: Dehydrogenase-Catalyzed Reduction of Methyl 3,3,3-trifluoropyruvate

Dehydrogenase SourceCofactor Regeneration SystemSubstrate Concentration (mM)Temp (°C)pHYield (%)Enantiomeric Excess (ee%)
Lactobacillus leichmannii D-LDHFormate Dehydrogenase/Formate50307.092>99 (D-form)
Rabbit Muscle L-LDHFormate Dehydrogenase/Formate50307.595>99 (L-form)
Vibrio proteolyticus Alanine DehydrogenaseGlucose Dehydrogenase/Glucose20378.085>98 (L-form)

Experimental Protocol: Synthesis of Methyl 3,3,3-trifluoro-L-lactate

This protocol describes the synthesis of 3,3,3-trifluoro-L-lactic acid using a lactate dehydrogenase, which can then be esterified to the methyl ester.

Materials:

  • Methyl 3,3,3-trifluoropyruvate

  • L-Lactate Dehydrogenase (L-LDH) from rabbit muscle

  • Formate Dehydrogenase (FDH)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Sodium formate

  • Tris-HCl buffer (0.1 M, pH 7.5)

  • Diaion HP-20 resin or equivalent for product purification

  • Methanol

  • Sulfuric acid (catalytic amount)

Procedure:

  • Enzymatic Reduction:

    • In a reaction vessel, dissolve 7.8 g (50 mmol) of Methyl 3,3,3-trifluoropyruvate, 0.33 g (0.5 mmol) of NAD+, and 6.8 g (100 mmol) of sodium formate in 1 L of 0.1 M Tris-HCl buffer (pH 7.5).

    • Initiate the reaction by adding 500 units of L-LDH and 500 units of FDH.

    • Stir the reaction mixture at 30°C for 24 hours. Monitor the reaction by HPLC for the disappearance of the pyruvate peak.

  • Product Isolation (Acid):

    • After the reaction is complete, remove the enzymes by ultrafiltration.

    • Acidify the solution to pH 2 with 1 M HCl.

    • Pass the solution through a column packed with Diaion HP-20 resin.

    • Wash the column with water to remove salts, then elute the 3,3,3-trifluoro-L-lactic acid with methanol.

    • Evaporate the methanol to obtain the pure acid.

  • Esterification:

    • Dissolve the obtained 3,3,3-trifluoro-L-lactic acid in 100 mL of methanol.

    • Add a catalytic amount of sulfuric acid (e.g., 0.1 mL).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 3,3,3-trifluoro-L-lactate.

  • Analysis:

    • Confirm the product structure by NMR and MS.

    • Determine the enantiomeric purity by chiral HPLC or GC.

Synthesis_Pathway cluster_enzymatic Enzymatic Reduction cluster_esterification Chemical Esterification Pyr Methyl 3,3,3-trifluoropyruvate Lac (S)-3,3,3-trifluorolactic acid Pyr->Lac L-LDH NADH NADH Acid (S)-3,3,3-trifluorolactic acid NAD NAD+ NADH:e->NAD:w NAD:e->NADH:w Formate Formate CO2 CO2 Formate->CO2 FDH Ester (S)-Methyl 3,3,3-trifluorolactate Acid->Ester Reflux MeOH Methanol / H+

Caption: Chemoenzymatic synthesis of (S)-Methyl 3,3,3-trifluorolactate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3,3,3-trifluoro-DL-lactate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 3,3,3-trifluoro-DL-lactate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The primary purification techniques for this compound are fractional distillation under reduced pressure, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the known physical properties of this compound relevant to its purification?

A2: Key physical properties for the purification of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C4H5F3O3[1][2][3]
Molecular Weight 158.08 g/mol [1][2][3]
Boiling Point 60-64 °C at 20 mmHg[1]
Melting Point 59-60 °C[1]

Q3: What are the potential impurities I might encounter during the synthesis and purification of this compound?

A3: Common impurities can include unreacted starting materials such as 3,3,3-trifluorolactic acid and methanol, byproducts from side reactions like the formation of oligomers of trifluorolactic acid, and residual acid catalyst if used in the esterification. Water is also a common impurity that can be introduced during the workup or from the reagents.[4]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹⁹F NMR): To confirm the chemical structure and identify impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[5][6][7][8][9]

  • High-Performance Liquid Chromatography (HPLC): Especially useful for identifying non-volatile impurities and for chiral purity assessment when using a chiral stationary phase.

Q5: Can I separate the enantiomers of this compound?

A5: Yes, the enantiomers of lactate esters can be separated using chiral chromatography, either by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase.[10][11][12][13][14]

Troubleshooting Guides

Fractional Distillation
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product from Impurities - Inefficient fractionating column.- Distillation rate is too fast.- Unstable vacuum.- Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Reduce the heating rate to allow for proper equilibration between liquid and vapor phases.- Ensure all connections are airtight and the vacuum pump is functioning correctly.
Product Decomposition - Overheating of the distillation pot.- Use a water or oil bath for more uniform heating.- Perform the distillation under a higher vacuum to lower the boiling point.
Bumping or Unstable Boiling - Lack of boiling chips or stir bar.- Too rapid heating.- Add fresh boiling chips or a magnetic stir bar before heating.- Heat the flask gradually.
Flash Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation (Co-elution of Product and Impurities) - Inappropriate solvent system.- Column overloading.- Optimize the mobile phase polarity. A good starting point for fluorinated esters is a mixture of hexane and ethyl acetate.[15] Run TLC to find a solvent system that gives good separation.- Reduce the amount of crude material loaded onto the column.
Product Elutes Too Quickly or Too Slowly - Mobile phase is too polar or not polar enough.- Adjust the solvent ratio. Increase the proportion of the more polar solvent (e.g., ethyl acetate) to decrease retention time, or increase the proportion of the less polar solvent (e.g., hexane) to increase retention time.
Tailing of the Product Peak - Strong interaction between the polar compound and the silica gel.- Consider adding a small amount of a polar modifier like methanol to the eluent.- Use a less polar stationary phase if available.
Preparative HPLC
ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution of Enantiomers (for chiral separation) - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase.- Screen different types of CSPs (e.g., polysaccharide-based).[13] - Optimize the mobile phase composition. For normal phase chiral HPLC, mixtures of hexane and isopropanol are common. Varying the ratio and adding modifiers like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve separation.[16][17]
Broad or Tailing Peaks - Column overload.- Secondary interactions with the stationary phase.- Reduce the injection volume or the concentration of the sample.- Adjust the mobile phase pH or add modifiers to minimize unwanted interactions.[1]
Low Recovery of the Product - Irreversible adsorption to the column.- Product is not eluting under the current conditions.- Try a different stationary phase or a stronger mobile phase.- Ensure the compound is stable under the chromatographic conditions.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This protocol is suitable for purifying several grams of crude this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle or oil bath

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Place the crude this compound and a few boiling chips or a stir bar into the round-bottom flask.

  • Connect the apparatus to a vacuum pump and slowly reduce the pressure to approximately 20 mmHg.

  • Begin heating the distillation flask gently using a heating mantle or oil bath.

  • Observe the temperature at the distillation head. Collect any low-boiling impurities as a forerun.

  • Collect the main fraction distilling at 60-64 °C.[1]

  • Monitor the temperature closely. If the temperature rises significantly, it may indicate the distillation of higher-boiling impurities. Stop the distillation or change the receiving flask.

  • Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

  • Analyze the purity of the collected fraction using GC-MS or NMR.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for purifying smaller quantities (milligrams to a few grams) of the crude product.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane and Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Develop a Solvent System: Use Thin Layer Chromatography (TLC) to find a suitable eluent. Test different ratios of hexane and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.3.

  • Pack the Column: Pack a chromatography column with silica gel using the chosen eluent system.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel.

  • Elute the Column: Add the eluent to the column and apply gentle pressure (e.g., with a pump or nitrogen) to achieve a steady flow rate.

  • Collect Fractions: Collect fractions in test tubes.

  • Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Chiral Purity Analysis by Gas Chromatography (GC)

This protocol is for determining the enantiomeric excess of this compound.

Materials:

  • Purified this compound

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., coated with a cyclodextrin derivative)[10][11][12]

  • High-purity carrier gas (e.g., Helium or Hydrogen)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., acetone).

  • GC Conditions:

    • Column: Chiral capillary column (e.g., 2,3,6-tri-O-octanoyl-β-cyclodextrin coated, 25 m x 0.25 mm ID, 0.25 µm film thickness).[10]

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: Start at a suitable temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 2 °C/min) to a final temperature (e.g., 150 °C).

    • Carrier Gas Flow Rate: Set according to the column manufacturer's recommendation.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).

Visualizations

PurificationWorkflow Crude Crude this compound Choice Select Purification Method Crude->Choice Distillation Fractional Distillation Choice->Distillation Large Scale (> 5g) Chromatography Flash Chromatography Choice->Chromatography Small to Medium Scale (mg to 5g) HPLC Preparative HPLC Choice->HPLC High Purity / Chiral Separation Analysis Purity Analysis (GC-MS, NMR, HPLC) Distillation->Analysis Chromatography->Analysis HPLC->Analysis PureProduct Pure this compound Analysis->PureProduct Purity Confirmed

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Impure Product After Purification CheckMethod Review Purification Method Start->CheckMethod Distillation Distillation Issue? CheckMethod->Distillation Distillation Chromatography Chromatography Issue? CheckMethod->Chromatography Flash Chrom. HPLC HPLC Issue? CheckMethod->HPLC Prep. HPLC Distill_Check1 Check Column Efficiency & Rate Distillation->Distill_Check1 Distill_Check2 Check Vacuum Stability Distillation->Distill_Check2 Chrom_Check1 Optimize Solvent System (TLC) Chromatography->Chrom_Check1 Chrom_Check2 Reduce Sample Load Chromatography->Chrom_Check2 HPLC_Check1 Screen Chiral Columns HPLC->HPLC_Check1 HPLC_Check2 Adjust Mobile Phase Modifiers HPLC->HPLC_Check2

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Methyl 3,3,3-trifluoro-DL-lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding common impurities that may be encountered during the use of Methyl 3,3,3-trifluoro-DL-lactate in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities in this compound can generally be categorized into three main types:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, residual solvents, reagents, and byproducts of the synthesis.

  • Degradation Products: These impurities form over time due to the storage conditions or handling of the material. A primary degradation pathway for esters is hydrolysis.

  • Contaminants: These are extraneous substances that are unintentionally introduced into the material.

A logical workflow for identifying the source of impurities is outlined below.

cluster_0 Impurity Source Identification Workflow start Impurity Detected in This compound process_related Process-Related (Synthesis Byproducts, Residual Solvents) start->process_related degradation Degradation (e.g., Hydrolysis) start->degradation contamination External Contamination (e.g., from handling, equipment) start->contamination review_synthesis Review Synthesis Route and Raw Materials process_related->review_synthesis analyze_storage Analyze Storage Conditions and Handling Procedures degradation->analyze_storage review_lab_practices Review Laboratory Practices and Equipment contamination->review_lab_practices end Implement Corrective Actions (e.g., Re-purification, Process Optimization) review_synthesis->end analyze_storage->end review_lab_practices->end

Caption: Workflow for identifying the source of impurities.

Q2: What are some common process-related impurities I might encounter?

While specific impurities are highly dependent on the synthetic route employed by the manufacturer, we can infer potential impurities based on common synthetic strategies for similar molecules. A plausible synthesis involves the esterification of 3,3,3-trifluoro-DL-lactic acid with methanol.

Potential Process-Related Impurities:

Impurity NameChemical FormulaPotential Source
3,3,3-trifluoro-DL-lactic acidC₃H₃F₃O₃Unreacted starting material
MethanolCH₄OResidual solvent/reagent
Other residual solventsVariesSolvents used during synthesis and purification
Di-ester of trifluorolactic acidC₆H₆F₆O₅Byproduct from side reactions during esterification
Q3: My sample of this compound has been stored for a while and I suspect degradation. What is the likely degradation product?

The most common degradation pathway for esters, especially in the presence of moisture, is hydrolysis. This reaction will cleave the ester bond, resulting in the formation of the corresponding carboxylic acid and alcohol.

Primary Degradation Product:

Impurity NameChemical FormulaFormation Pathway
3,3,3-trifluoro-DL-lactic acidC₃H₃F₃O₃Hydrolysis

Below is a diagram illustrating the hydrolysis of this compound.

cluster_1 Hydrolysis of this compound reactant This compound (C₄H₅F₃O₃) product1 3,3,3-trifluoro-DL-lactic acid (C₃H₃F₃O₃) reactant->product1 Hydrolysis product2 Methanol (CH₄O) reactant->product2 Hydrolysis water Water (H₂O) water->reactant

Caption: Hydrolysis degradation pathway.

Troubleshooting Guides

Issue: Unexpected peaks observed during HPLC or GC analysis.

Possible Cause: Presence of impurities.

Troubleshooting Steps:

  • Identify the Impurity:

    • Mass Spectrometry (MS): Couple your HPLC or GC to a mass spectrometer to obtain the molecular weight of the unknown peak. This is a crucial first step in identification.

    • Nuclear Magnetic Resonance (NMR): If the impurity can be isolated, ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide detailed structural information.

    • Reference Standards: If you suspect a specific impurity (e.g., 3,3,3-trifluoro-DL-lactic acid), run a reference standard of that compound to confirm its retention time.

  • Quantify the Impurity:

    • Use a calibrated analytical method (HPLC or GC with a suitable detector) to determine the concentration of the impurity.

  • Determine the Source:

    • Refer to the impurity source identification workflow in the FAQ section.

    • If the impurity is a process-related one, consider purchasing a higher purity grade of the material or performing a re-purification.

    • If it is a degradation product, review your storage and handling procedures. Ensure the material is stored in a tightly sealed container, in a cool, dry place, and under an inert atmosphere if necessary.

Experimental Protocols

Protocol: Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and semi-quantify volatile impurities in this compound.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex the solution until the sample is fully dissolved.

  • GC-MS Parameters (Example):

    • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm x 0.25 µm), is often suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 30-400.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram.

    • Compare the mass spectrum of each impurity peak to a spectral library (e.g., NIST) for tentative identification.

    • Calculate the area percentage of each impurity to estimate its relative abundance. For accurate quantification, a calibration curve with a certified reference standard of the impurity is required.

Below is a diagram of the experimental workflow for GC-MS analysis.

cluster_2 GC-MS Experimental Workflow sample_prep Sample Preparation (1 mg/mL in Dichloromethane) gc_injection GC Injection (1 µL) sample_prep->gc_injection separation Chromatographic Separation (Temperature Gradient) gc_injection->separation ionization Electron Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection (Electron Multiplier) mass_analysis->detection data_analysis Data Analysis (Library Search, Quantification) detection->data_analysis

Caption: Workflow for GC-MS analysis of impurities.

Stability of "Methyl 3,3,3-trifluoro-DL-lactate" under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Methyl 3,3,3-trifluoro-DL-lactate, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: this compound is an ester and, as such, is susceptible to acid-catalyzed hydrolysis. The presence of the electron-withdrawing trifluoromethyl group is expected to make the ester bond more prone to hydrolysis compared to its non-fluorinated analog, methyl lactate.[1][2] The rate of hydrolysis is dependent on factors such as pH, temperature, and the specific acidic catalyst used.[3]

Q2: What are the likely degradation products of this compound under acidic conditions?

A2: Under acidic conditions, the primary degradation pathway for this compound is hydrolysis of the ester bond. This reaction will yield 3,3,3-trifluorolactic acid and methanol.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: Several analytical techniques can be employed to monitor the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying the parent compound and its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹⁹F NMR, can also be used for real-time monitoring of the hydrolysis reaction.[4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) may also be a suitable technique.

Q4: Are there any specific pH ranges to be concerned about?

Q5: How should I store solutions of this compound?

A5: To minimize degradation, it is recommended to prepare acidic solutions of this compound fresh and use them as quickly as possible. If short-term storage is necessary, it should be done at low temperatures (2-8 °C) to slow down the rate of hydrolysis. For long-term storage, the compound should be kept in its solid form in a cool, dry, and inert environment.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity. Degradation of this compound due to acidic conditions.1. Verify Compound Integrity: Analyze the purity of your this compound stock using a suitable analytical method like HPLC or NMR before use.2. pH Control: Ensure the pH of your experimental solution is accurately controlled and buffered if necessary.3. Temperature Control: Maintain a consistent and, if possible, low temperature during your experiments.4. Time Sensitivity: Minimize the time the compound is in an acidic solution. Prepare solutions immediately before use.5. Conduct a Forced Degradation Study: Follow the experimental protocol below to determine the stability of the compound under your specific acidic conditions.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of the degradation product, 3,3,3-trifluorolactic acid.1. Identify Degradation Product: If possible, obtain a standard of 3,3,3-trifluorolactic acid to confirm the identity of the new peak by comparing retention times.2. Optimize Experimental Conditions: Based on the extent of degradation observed, adjust the pH, temperature, or duration of your experiment to minimize hydrolysis.

Experimental Protocols

Protocol for Forced Acidic Degradation Study

This protocol provides a general framework for assessing the stability of this compound under acidic stress conditions.

1. Objective: To evaluate the stability of this compound in an acidic solution and to identify its primary degradation product.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium hydroxide (NaOH), 0.1 M solution (for neutralization)

  • Methanol (or other suitable organic solvent)

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

3. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Stress Sample Preparation:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add a specific volume of 0.1 M HCl to achieve the desired final concentration of the compound (e.g., 0.1 mg/mL).

    • Bring the flask to volume with 0.1 M HCl.

  • Control Sample Preparation: Prepare a control sample by diluting the stock solution to the same final concentration using a neutral solvent (e.g., a mixture of methanol and water).

  • Incubation: Incubate both the acidic stress sample and the control sample at a controlled temperature (e.g., 40 °C).

  • Time-Point Sampling: Withdraw aliquots from both the stress and control samples at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately neutralize the withdrawn acidic samples with an equimolar amount of 0.1 M NaOH to stop the degradation reaction.

  • Analysis: Analyze all samples (including the t=0 samples) by HPLC. Monitor the decrease in the peak area of this compound and the appearance of any new peaks.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

  • Identify the major degradation product by comparing its retention time with a known standard of 3,3,3-trifluorolactic acid, if available.

Visualizations

Caption: Acid-catalyzed hydrolysis of this compound.

Stability_Testing_Workflow prep_stock Prepare Stock Solution (1 mg/mL in Methanol) prep_samples Prepare Acidic Stress & Control Samples prep_stock->prep_samples incubation Incubate at Controlled Temperature (e.g., 40°C) prep_samples->incubation sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubation->sampling quenching Neutralize Aliquots with NaOH sampling->quenching analysis Analyze by HPLC quenching->analysis data_analysis Calculate Degradation Rate & Identify Products analysis->data_analysis

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Stability of Methyl 3,3,3-trifluoro-DL-lactate in Basic Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 3,3,3-trifluoro-DL-lactate in basic media.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound under basic conditions is showing low yield or unexpected side products. What could be the cause?

A1: this compound is susceptible to hydrolysis in basic media, which can lead to the formation of 3,3,3-trifluorolactic acid and methanol. The electron-withdrawing nature of the trifluoromethyl group significantly accelerates the rate of this hydrolysis compared to non-fluorinated analogs.[1] Factors such as the strength of the base (pH), temperature, and reaction time will influence the extent of degradation.

Q2: What are the primary degradation products of this compound in a basic solution?

A2: The primary degradation pathway in basic media is the saponification (base-catalyzed hydrolysis) of the ester bond. This reaction yields the corresponding carboxylate salt, 3,3,3-trifluorolactate, and methanol. Upon acidic workup, the trifluorolactate salt is protonated to form 3,3,3-trifluorolactic acid.

Q3: How can I minimize the degradation of this compound during my experiment?

A3: To minimize degradation, consider the following:

  • Temperature: Perform the reaction at the lowest effective temperature.

  • Base Strength: Use the mildest base possible that still allows for your desired reaction to proceed.

  • Reaction Time: Monitor the reaction closely and minimize the overall reaction time.

  • Workup: If applicable, use a rapid and cold aqueous workup to quench the reaction and neutralize the base.

Troubleshooting Guide

If you are experiencing issues with the stability of this compound in your basic reaction media, use the following guide to troubleshoot potential problems.

Table 1: Troubleshooting Common Issues
IssuePotential CauseRecommended Action
Low or no yield of the desired product Significant hydrolysis of the starting material.- Lower the reaction temperature. - Use a weaker base or a lower concentration of the base. - Reduce the reaction time. - Monitor the reaction progress frequently using techniques like TLC, LC-MS, or NMR.
Presence of a significant amount of 3,3,3-trifluorolactic acid in the product mixture Hydrolysis of the ester has occurred.- Confirm the identity of the byproduct using analytical methods such as NMR or Mass Spectrometry. - If confirmed, implement the mitigation strategies listed above to reduce hydrolysis.
Inconsistent reaction outcomes Variability in reaction conditions.- Ensure precise control over temperature, addition rate of base, and stirring speed. - Use freshly prepared and accurately tittered basic solutions.

Experimental Protocols

Protocol 1: Monitoring the Hydrolysis of this compound by ¹⁹F NMR Spectroscopy

This protocol provides a method to quantitatively monitor the hydrolysis of this compound in a basic solution using ¹⁹F NMR spectroscopy.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O)

  • Aqueous base solution of known concentration (e.g., 0.1 M NaOH in D₂O)

  • Internal standard for ¹⁹F NMR (e.g., trifluorotoluene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound in the deuterated solvent.

  • Prepare a stock solution of the internal standard in the same deuterated solvent.

  • In an NMR tube, combine a known volume of the this compound stock solution and the internal standard stock solution.

  • Acquire an initial ¹⁹F NMR spectrum (t=0) to determine the initial concentrations.

  • To initiate the hydrolysis, add a known volume of the aqueous base solution to the NMR tube.

  • Immediately begin acquiring ¹⁹F NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the trifluoromethyl group of this compound and the trifluoromethyl group of the degradation product (3,3,3-trifluorolactic acid).

  • Calculate the concentration of each species at each time point relative to the internal standard.

  • Plot the concentration of this compound versus time to determine the rate of hydrolysis.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data on the stability of this compound under different basic conditions, which could be obtained using the protocol above.

Table 2: Hypothetical Half-life of this compound in Aqueous NaOH at 25°C
NaOH Concentration (M)pHHalf-life (t₁/₂) (minutes)
0.0112120
0.11312
1.0141.2

Note: This data is for illustrative purposes only and should be experimentally determined for your specific conditions.

Visualizations

Diagram 1: Base-Catalyzed Hydrolysis of this compound

G cluster_reactants Reactants cluster_products Products MTFL This compound TFLA 3,3,3-Trifluorolactate MTFL->TFLA + OH⁻ MeOH Methanol MTFL->MeOH + OH⁻ OH Hydroxide Ion (OH⁻)

Caption: Base-catalyzed hydrolysis pathway.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

G start Low Yield Observed check_hydrolysis Suspect Hydrolysis? start->check_hydrolysis analyze_products Analyze crude product for 3,3,3-trifluorolactic acid (e.g., NMR, LC-MS) check_hydrolysis->analyze_products Yes other_issues Investigate Other Reaction Parameters (e.g., reagent purity, stoichiometry) check_hydrolysis->other_issues No hydrolysis_confirmed Hydrolysis Confirmed? analyze_products->hydrolysis_confirmed optimize_temp Lower Reaction Temperature hydrolysis_confirmed->optimize_temp Yes hydrolysis_confirmed->other_issues No optimize_base Use Weaker Base or Lower Concentration optimize_temp->optimize_base optimize_time Reduce Reaction Time optimize_base->optimize_time end Improved Yield optimize_time->end

Caption: Troubleshooting low reaction yield.

References

Technical Support Center: Synthesis of Methyl 3,3,3-trifluoro-DL-lactate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3,3,3-trifluoro-DL-lactate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important fluorinated building block.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, which is typically prepared via the Fischer esterification of 3,3,3-trifluoro-DL-lactic acid with methanol, using a strong acid catalyst.

Q1: Why is the yield of my reaction consistently low?

A1: Low yields in the Fischer esterification of 3,3,3-trifluoro-DL-lactic acid can be attributed to several factors. This reaction is an equilibrium process, and several conditions must be optimized to favor product formation.

  • Incomplete Reaction: The equilibrium may not have been sufficiently shifted towards the product.

    • Solution:

      • Use a large excess of methanol, which acts as both a reactant and a solvent. A common molar ratio is 10-20 equivalents of methanol to 1 equivalent of the lactic acid.

      • Ensure efficient removal of water, a byproduct of the reaction. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent.

  • Insufficient Catalyst: The amount or strength of the acid catalyst may be inadequate.

    • Solution: Use a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. The reaction is typically run at the reflux temperature of methanol.

  • Product Loss During Work-up: Significant amounts of the product can be lost during the extraction and purification steps.

    • Solution: Ensure careful separation of the organic and aqueous layers during extraction. Minimize the number of transfer steps.

Q2: My final product is impure. What are the likely side products and how can I remove them?

A2: Impurities in the final product are often a result of side reactions or incomplete removal of starting materials. The most common impurities and their removal strategies are outlined below.

  • Unreacted 3,3,3-trifluoro-DL-lactic acid: Due to the equilibrium nature of the reaction, some starting acid may remain.

    • Removal: During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and extract the acidic starting material into the aqueous layer.

  • Water: Water is a byproduct and can also be present from the work-up.

    • Removal: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before the final distillation.

  • Dehydration Products: Under strong acidic conditions and heat, the secondary alcohol of the lactic acid can undergo dehydration to form methyl 2-(trifluoromethyl)acrylate.

    • Mitigation: Avoid excessively high temperatures and prolonged reaction times. Use the minimum effective amount of acid catalyst.

    • Removal: This impurity may be difficult to separate by simple distillation due to similar boiling points. Fractional distillation or column chromatography may be necessary.

  • Oligomers: α-Hydroxy acids have a tendency to self-esterify to form linear or cyclic oligomers (lactides). While less common in the presence of a large excess of a simple alcohol, it can still occur.

    • Mitigation: Use a significant excess of methanol to favor the formation of the methyl ester over self-esterification.

    • Removal: These higher molecular weight impurities can typically be removed by distillation, as they will have a much higher boiling point than the desired product.

A summary of potential side products and their characteristics is provided in the table below.

Side Product/ImpurityStructureFormation ConditionMitigation/Removal
Unreacted 3,3,3-trifluoro-DL-lactic acidCF₃CH(OH)COOHIncomplete reactionWash with aq. NaHCO₃
Methyl 2-(trifluoromethyl)acrylateCH₂=C(CF₃)COOCH₃High temperature, strong acidModerate reaction conditions, fractional distillation
Dimer (Lactide)(CF₃CHOCO)₂Insufficient methanol, high temperatureUse large excess of methanol, distillation

Q3: The reaction mixture turned dark or charring occurred. What is the cause and how can I prevent it?

A3: Darkening or charring of the reaction mixture is often indicative of decomposition, which can be caused by an overly strong acid catalyst, excessive heat, or prolonged reaction times. The trifluoromethyl group can sensitize the molecule to decomposition under harsh conditions.

  • Prevention:

    • Use a milder acid catalyst if possible, or reduce the amount of the strong acid catalyst.

    • Ensure the reaction temperature does not significantly exceed the reflux temperature of methanol.

    • Monitor the reaction closely and stop it once a satisfactory conversion has been reached, as determined by TLC or GC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for the synthesis of this compound?

A1: A general protocol based on the Fischer esterification is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3,3-trifluoro-DL-lactic acid in an excess of methanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation under reduced pressure.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • TLC: Spot the reaction mixture on a silica gel plate and elute with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The ester product will be less polar and have a higher Rf value than the starting carboxylic acid.

  • GC: Withdraw a small aliquot of the reaction mixture, quench it, and analyze it by GC. The appearance of a new peak corresponding to the product and the disappearance of the starting material peak will indicate the reaction's progress.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Reagents: Methanol is flammable and toxic. Concentrated sulfuric acid is highly corrosive. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reaction: The reaction is typically heated to reflux. Use a heating mantle with a temperature controller and ensure the glassware is properly assembled to avoid leaks.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting, the following diagrams illustrate the general synthesis workflow and a decision-making process for addressing low yield.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 3,3,3-trifluoro-DL-lactic acid and Methanol add_catalyst Add Acid Catalyst (e.g., H₂SO₄) start->add_catalyst reflux Reflux and Monitor add_catalyst->reflux cool Cool to RT reflux->cool evaporate_methanol Evaporate Excess Methanol cool->evaporate_methanol extract Dissolve and Extract evaporate_methanol->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry Organic Layer wash->dry filter Filter dry->filter evaporate_solvent Evaporate Solvent filter->evaporate_solvent distill Vacuum Distillation evaporate_solvent->distill product Pure this compound distill->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_workup Was there product loss during work-up? check_equilibrium->check_workup Yes increase_methanol Increase excess of methanol check_equilibrium->increase_methanol No remove_water Ensure efficient water removal check_equilibrium->remove_water No check_conditions Were reaction conditions optimal? check_workup->check_conditions No optimize_workup Optimize extraction and purification steps check_workup->optimize_workup Yes check_catalyst Verify catalyst amount and activity check_conditions->check_catalyst No check_time_temp Adjust reaction time and temperature check_conditions->check_time_temp No

Caption: Troubleshooting logic for addressing low reaction yield.

Challenges in the scale-up of "Methyl 3,3,3-trifluoro-DL-lactate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3,3,3-trifluoro-DL-lactate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the direct esterification of 3,3,3-trifluorolactic acid with methanol. This reaction is typically catalyzed by a strong acid.

Q2: What are the critical safety precautions to consider when working with fluorinated compounds like 3,3,3-trifluorolactic acid and its derivatives?

A2: Working with fluorinated compounds requires stringent safety measures due to their potential hazards. Always handle these chemicals in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate chemical-resistant gloves, is mandatory. Ensure that an emergency eyewash and shower are readily accessible. For reactions involving hazardous reagents like DAST (Diethylaminosulfur trifluoride), which can be used in alternative fluorination routes, it is crucial to control the reaction temperature to prevent thermal decomposition.[1]

Q3: How can I monitor the progress of the esterification reaction?

A3: The progress of the reaction can be monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4][5] For GC-MS analysis, aliquots of the reaction mixture can be periodically withdrawn, derivatized if necessary, and injected into the GC-MS to quantify the consumption of starting materials and the formation of the product.[1] ¹H and ¹⁹F NMR spectroscopy can also be used to monitor the appearance of characteristic signals for the methyl ester product and the disappearance of the carboxylic acid proton signal.[3][4][5]

Q4: What are the common impurities or byproducts in this reaction, and how can they be removed?

A4: The primary impurity is typically unreacted 3,3,3-trifluorolactic acid. Other potential byproducts can arise from side reactions, especially at elevated temperatures, which may include decomposition products. The major byproduct in similar fluorination reactions can sometimes be a dimethyl amide of difluoroacetic acid, though this is more relevant in syntheses starting from methyl lactate.[6] Purification is most commonly achieved through distillation, taking advantage of the difference in boiling points between the product, starting materials, and any byproducts.[6][7][8]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Incomplete reaction: The esterification reaction is an equilibrium process.[9] 2. Catalyst inefficiency: The acid catalyst may be inactive or used in an insufficient amount. 3. Presence of water: Water can shift the equilibrium back towards the reactants.[9] 4. Low reaction temperature: The reaction rate may be too slow.1. Drive the equilibrium forward: Use an excess of methanol or remove water as it is formed, for example, by using a Dean-Stark apparatus.[9][10] 2. Catalyst selection and amount: Ensure the use of a strong acid catalyst such as sulfuric acid or a Lewis acid like Boron trifluoride-methanol solution.[9] Optimize the catalyst loading. 3. Anhydrous conditions: Use anhydrous methanol and dry glassware. 4. Optimize temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. A temperature range of 60-100°C is often employed for similar esterifications.[11]
Product Decomposition 1. Excessive heat: The product may be thermally unstable at higher temperatures. 2. Strongly acidic conditions: Prolonged exposure to strong acid at high temperatures can lead to degradation.1. Temperature control: Maintain a consistent and controlled reaction temperature. For scale-up, ensure efficient heat dissipation to avoid localized overheating.[1] 2. Reaction time and catalyst neutralization: Monitor the reaction and stop it once it reaches completion. Neutralize the acid catalyst during workup to prevent further reactions during purification.
Difficulties in Product Isolation and Purification 1. Azeotrope formation: The product may form an azeotrope with methanol or other components. 2. Similar boiling points: Byproducts may have boiling points close to the product, making separation by simple distillation challenging.1. Azeotropic distillation: If an azeotrope is formed, consider using a different solvent for extraction or employing azeotropic distillation techniques. 2. Fractional distillation: Use a fractional distillation column with sufficient theoretical plates for better separation.[6] Vacuum distillation is recommended to lower the boiling point and prevent thermal decomposition. The boiling point of this compound is 60-64°C at 20 mmHg.[12]
Scale-up Issues 1. Exothermic reaction: Heat removal can be challenging in larger reactors.[1] 2. Mixing efficiency: Inadequate mixing can lead to localized concentration and temperature gradients. 3. Reagent addition: The rate of addition of reagents can impact reaction control.1. Reactor design: Use a jacketed reactor with a reliable cooling system.[1] 2. Agitation: Ensure efficient stirring to maintain homogeneity. 3. Controlled addition: For exothermic reactions, consider the controlled, slow addition of one of the reactants.[6]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of 3,3,3-Trifluorolactic Acid

This protocol is a general procedure based on standard esterification methods.

Materials:

  • 3,3,3-Trifluorolactic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Suitable organic solvent for extraction (e.g., dichloromethane or diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3,3-trifluorolactic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature for several hours. Monitor the reaction progress by GC-MS or NMR.[13][2][3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.[6][7][8]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
CAS Number 93496-85-6[7][14]
Molecular Formula C₄H₅F₃O₃[12]
Molecular Weight 158.08 g/mol [12]
Boiling Point 60-64 °C at 20 mmHg[12]
Melting Point 59-60 °C[12]

Table 2: Example Reaction Conditions for Esterification of a Similar Fluorinated Lactate Derivative (R-methyl-2-fluoropropionate) [6]

ParameterValue
Starting Material (S)-(-)-methyl lactate
Fluorinating Agent Tetrafluoroethyldimethylamine (TFDMA)
Molar Ratio (TFDMA:Lactate) 1.5 : 1
Temperature < 30 °C (during addition), then room temperature
Reaction Time 12 hours
Workup Poured on ice, extracted with dichloromethane
Purification Distillation
Yield 83%

Note: This table is for a related compound and serves as a reference for potential reaction parameters.

Visualizations

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 3,3,3-Trifluorolactic Acid R Reaction Mixture A->R B Methanol (excess) B->R C Acid Catalyst C->R P Crude Product Mixture R->P Reflux W1 Residue P->W1 Evaporation W2 Organic Layer W1->W2 Dissolve & Neutralize W3 Crude Product W2->W3 Drying & Filtration F Pure this compound W3->F Vacuum Distillation

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Observed Check_Equilibrium Is water being removed or is methanol in large excess? Start->Check_Equilibrium Check_Catalyst Is the catalyst active and in sufficient quantity? Check_Equilibrium->Check_Catalyst Yes Optimize_Equilibrium Increase methanol excess or implement water removal. Check_Equilibrium->Optimize_Equilibrium No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Optimize_Catalyst Use fresh catalyst and optimize loading. Check_Catalyst->Optimize_Catalyst No Optimize_Temp Adjust temperature, monitor for byproducts. Check_Temp->Optimize_Temp No Success Yield Improved Check_Temp->Success Yes Optimize_Equilibrium->Check_Catalyst Optimize_Catalyst->Check_Temp Optimize_Temp->Success

Caption: Troubleshooting logic for low yield in the synthesis reaction.

References

Technical Support Center: Racemization of Chiral Centers in Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you address and mitigate the racemization of chiral centers in trifluoromethylated compounds during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is racemization and why is it a significant concern for trifluoromethylated compounds?

A1: Racemization is the conversion of a single, pure enantiomer of a chiral compound into an equal mixture of both enantiomers (a racemate).[1] This loss of stereochemical integrity is particularly problematic in drug development and materials science, as different enantiomers can have vastly different biological activities, pharmacological effects, and physical properties.[1][[“]]

Trifluoromethylated compounds are often highly susceptible to racemization. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly increases the acidity of any hydrogen atom on the adjacent carbon (the α-proton).[1] This increased acidity makes the proton easier to remove under basic or even neutral conditions, leading to the formation of a planar, achiral enolate or carbanion intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of both enantiomers.[3][4]

Q2: My α-trifluoromethylated aldehyde/ketone is racemizing. What are the likely causes and how can I prevent this?

A2: Racemization in α-trifluoromethylated carbonyl compounds is a common issue, often triggered by the presence of bases or elevated temperatures.[5][6] The primary cause is the formation of a planar enolate intermediate.[4][7]

Troubleshooting Steps:

  • Evaluate the Reaction/Storage Conditions for Basicity: Even weak bases can initiate racemization. Are you using amine bases (e.g., triethylamine, DIPEA), or are there basic impurities in your solvents or reagents? Consider that unconsumed base from a previous synthetic step can also be a culprit.[6]

  • Assess the Temperature: Elevated temperatures can accelerate the rate of enolization and subsequent racemization.[8] Facile racemization of α-trifluoromethyl formyl adducts has been observed at room temperature, while the stereocenter is more stable at lower temperatures (e.g., -20 °C).[5][6]

  • Check the Purity of Your Starting Material: Ensure that the starting material has high enantiomeric purity and that no racemization occurred during its synthesis or purification.

Preventative Measures:

  • Use Non-Basic Conditions: If possible, modify your experimental protocol to avoid the use of basic reagents.

  • Employ Milder Bases: If a base is necessary, consider using a more sterically hindered or weaker base, which can be less effective at deprotonating the α-carbon.

  • Maintain Low Temperatures: Perform reactions and store the compound at low temperatures (-20 °C or below) to minimize the rate of racemization.[5][6]

  • Immediate Derivatization: If the aldehyde or ketone is an intermediate, consider converting it to a less racemization-prone derivative (e.g., an alcohol or an acetal) immediately after its formation.[5][6]

Q3: I am observing significant racemization during the coupling of a trifluoromethylated amino acid in peptide synthesis. What are the key factors to consider?

A3: The coupling step in peptide synthesis is a critical point where racemization of trifluoromethylated amino acids (TFMAAs) can occur.[1] The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which has a highly acidic α-proton that is easily abstracted by a base.[1]

Troubleshooting Guide for TFMAA Coupling:

Factor Potential Issue Recommended Solution
Coupling Reagent Carbodiimides (e.g., DCC, DIC) used alone can promote oxazolone formation and racemization.Use a carbodiimide in combination with a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). Alternatively, use uronium/aminium-based reagents like HBTU, HATU, or COMU, which are generally less prone to causing racemization.[1]
Base Strong, non-sterically hindered bases (e.g., DIPEA) can readily abstract the acidic α-proton.Use a weaker or more sterically hindered base, such as 2,4,6-collidine.[9]
Pre-activation Time Prolonged pre-activation of the amino acid before addition of the amine component can lead to increased oxazolone formation.Minimize the pre-activation time. Add the coupling reagent to the amino acid/additive mixture immediately before adding it to the resin.[10]
Temperature Higher temperatures, especially in microwave-assisted synthesis, can increase the rate of racemization.For sensitive TFMAAs, consider performing the coupling at a lower temperature (e.g., 0 °C to room temperature).[9][11]
Solvent The polarity of the solvent can influence racemization rates.While DMF and NMP are common, for particularly problematic couplings, exploring alternative solvents may be beneficial.[9]

Q4: How can I accurately determine the enantiomeric purity of my trifluoromethylated compound?

A4: Several analytical techniques can be used to determine the enantiomeric purity (or enantiomeric excess, ee) of your compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. It involves separating the enantiomers on a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for trifluoromethylated compounds.[10]

  • Chiral Gas Chromatography (GC): For volatile compounds, chiral GC can be an excellent method for separating and quantifying enantiomers.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Using Chiral Derivatizing Agents: Reacting your compound with a chiral auxiliary, such as Mosher's acid chloride, creates diastereomers that can be distinguished by ¹H or ¹⁹F NMR, allowing for the determination of the enantiomeric ratio by integration.[12]

    • Using Chiral Solvating Agents: In a chiral solvent, enantiomers can form diastereomeric solvates, leading to separate signals in the NMR spectrum.[13]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light and can be used to monitor the kinetics of racemization.[14][15]

Data Presentation

Table 1: Enantioselective α-Trifluoromethylation of Aldehydes

The following table summarizes the results of an organocatalytic α-trifluoromethylation of various aldehydes, highlighting the high enantioselectivity achieved under optimized conditions.

Aldehyde SubstrateYield (%)Enantiomeric Excess (ee, %)
Octanal7999
3-Phenylpropanal8698
Cbz-protected aminobutanal7596
Aldehyde with ester functionality8196
Cyclohexanecarboxaldehyde82>99
Pivalaldehyde6699

Data adapted from Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). J. Am. Chem. Soc., 131(31), 10875–10877.[6][16][17]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of a Trifluoromethylated Amino Acid (TFMAA) in Solid-Phase Peptide Synthesis (SPPS)

This protocol is designed to minimize racemization during the coupling of an Fmoc-protected TFMAA onto a resin-bound peptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-TFMAA-OH (1.5 eq)

  • OxymaPure (1.5 eq)

  • Diisopropylcarbodiimide (DIC) (1.5 eq)

  • 2,4,6-Collidine (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. After swelling, drain the DMF.

  • Coupling Mixture Preparation (Minimal Pre-activation):

    • In a separate reaction vessel, dissolve the Fmoc-TFMAA-OH (1.5 eq) and OxymaPure (1.5 eq) in a minimal amount of anhydrous DMF.

    • Add 2,4,6-collidine (3.0 eq) to this solution.

    • Immediately before adding to the resin, add the DIC (1.5 eq) to the mixture.

  • Coupling Reaction:

    • Add the freshly prepared coupling mixture to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

    • Monitor the reaction for completion using a Kaiser test (should be negative, indicating no free amines).[1]

  • Washing:

    • Once the coupling is complete, drain the reaction solvent.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove any excess reagents and byproducts.[1]

  • The resin is now ready for the next Fmoc-deprotection step.

Protocol 2: General Procedure for Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols

This protocol provides a general method for analyzing the enantiomeric purity of a trifluoromethyl-substituted alcohol. Method development will be required for specific analytes.

Sample Preparation:

  • Dissolve approximately 1 mg of the alcohol sample in 1 mL of the HPLC mobile phase or a compatible solvent.[10]

  • Filter the sample through a 0.45 µm syringe filter before injection.[10]

HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).[10]

  • Mobile Phase: A common mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[1]

  • Detection: UV at a wavelength where the analyte absorbs (e.g., 254 nm for aromatic compounds).[10]

Analysis:

  • Inject a racemic standard of the compound to determine the retention times of the two enantiomers.[10]

  • Inject the test sample.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Visualizations

racemization_mechanism cluster_chiral Chiral Compound cluster_intermediate Intermediate cluster_racemic Racemic Mixture chiral Enantiomerically Pure Trifluoromethylated Compound (e.g., R-enantiomer) intermediate Planar Achiral Intermediate (Enolate/Carbanion) chiral->intermediate + Base - H⁺ racemic Racemic Mixture (50% R-enantiomer, 50% S-enantiomer) intermediate->racemic + H⁺ troubleshooting_workflow start High Racemization Observed eval_base Evaluate Base: Strong? Sterically unhindered? start->eval_base sol_base Switch to weaker/hindered base (e.g., collidine) eval_base->sol_base Yes eval_temp Evaluate Temperature: Elevated temperature? eval_base->eval_temp No sol_base->eval_temp sol_temp Lower reaction temperature (e.g., to 0°C or -20°C) eval_temp->sol_temp Yes eval_reagent Evaluate Coupling Reagent (for peptide synthesis): Carbodiimide alone? eval_temp->eval_reagent No sol_temp->eval_reagent sol_reagent Add racemization suppressor (e.g., Oxyma, HOBt) eval_reagent->sol_reagent Yes eval_preactivation Evaluate Protocol: Long pre-activation time? eval_reagent->eval_preactivation No sol_reagent->eval_preactivation sol_preactivation Minimize pre-activation time eval_preactivation->sol_preactivation Yes end Racemization Minimized eval_preactivation->end No sol_preactivation->end hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing cluster_result Result dissolve Dissolve Sample filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chiral Separation on CSP inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate ee (%) integrate->calculate report Report Enantiomeric Purity calculate->report

References

Optimization of reaction conditions for "Methyl 3,3,3-trifluoro-DL-lactate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3,3,3-trifluoro-DL-lactate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis method is the Fischer esterification of 3,3,3-trifluoro-DL-lactic acid with methanol, using a strong acid catalyst. This reaction is an equilibrium process, and optimization focuses on driving the reaction towards the product.[1][2][3][4]

Q2: I am experiencing low yield in my Fischer esterification. What are the common causes and how can I improve it?

A2: Low yield is a frequent issue in Fischer esterification due to the reversible nature of the reaction.[3][5] Here are the primary factors and solutions:

  • Incomplete Reaction: The reaction may not have reached equilibrium. Ensure you are refluxing for a sufficient amount of time. Monitoring the reaction progress by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.

  • Water Content: The presence of water in the reactants or formed during the reaction can shift the equilibrium back to the starting materials.[1][6][7][8] Using anhydrous methanol and a drying agent, or a Dean-Stark apparatus to remove water azeotropically, can significantly increase the yield.[8]

  • Insufficient Catalyst: A catalytic amount of strong acid is crucial. If the reaction is sluggish, a slight increase in the catalyst concentration might be beneficial. However, excessive acid can lead to side reactions.

  • Suboptimal Reactant Ratio: Employing a large excess of methanol can effectively drive the equilibrium towards the formation of the ester.[5]

Q3: What are the potential side reactions during the synthesis of this compound?

A3: Several side reactions can occur, impacting the purity and yield of the final product:

  • Self-esterification (Dimerization): The hydroxyl group of one molecule of 3,3,3-trifluoro-DL-lactic acid can react with the carboxylic acid group of another to form a dimeric ester.

  • Dehydration: Under strong acidic conditions and elevated temperatures, elimination of water from the starting material could potentially occur, although this is less common for α-hydroxy acids compared to β-hydroxy acids.

  • Ether Formation: If using sulfuric acid as a catalyst at high temperatures, there is a possibility of methanol dehydration to form dimethyl ether.

Q4: How does the trifluoromethyl group affect the esterification reaction?

A4: The strong electron-withdrawing nature of the trifluoromethyl (CF3) group increases the acidity of the carboxylic acid. This can make the carboxylic acid more reactive towards nucleophilic attack by methanol. However, it can also influence the stability of intermediates in the reaction mechanism. The primary alcohols are esterified most rapidly and completely, with methanol giving the highest yield and the most rapid reaction.[9]

Q5: What is the best way to purify the final product?

A5: Purification of this compound typically involves a multi-step process:

  • Neutralization: After the reaction is complete, the mixture is cooled and excess acid is neutralized by washing with a weak base, such as a saturated sodium bicarbonate solution.[6][8] This should be done carefully to avoid excessive foaming due to CO2 evolution.

  • Extraction: The ester is then extracted into an organic solvent like diethyl ether or ethyl acetate.[10]

  • Washing: The organic layer is washed with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Distillation: The final purification is achieved by distillation.[6][7][8] Given the boiling point of this compound is 60-64°C at 20 mmHg, vacuum distillation is recommended to avoid decomposition at higher temperatures.[11]

Optimization of Reaction Conditions

The yield of this compound is highly dependent on the reaction parameters. The following table summarizes key parameters and their typical ranges for optimization.

ParameterRecommended RangeNotes
Molar Ratio (Methanol:Lactic Acid) 3:1 to 10:1A larger excess of methanol shifts the equilibrium to the product side, increasing the yield.[5]
Catalyst Conc. H₂SO₄, p-TsOH, BF₃·MeOHSulfuric acid is a common and effective catalyst.[10]
Catalyst Loading 1-5 mol% (relative to lactic acid)Start with a lower concentration to minimize side reactions.
Temperature Reflux temperature of methanol (approx. 65°C)Higher temperatures can accelerate the reaction but may also promote side reactions.
Reaction Time 4 - 24 hoursMonitor the reaction progress to determine the optimal time.

Experimental Protocols

Protocol 1: Fischer Esterification of 3,3,3-trifluoro-DL-lactic acid

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 3,3,3-trifluoro-DL-lactic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Diethyl ether (or ethyl acetate)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3,3-trifluoro-DL-lactic acid and a 5-fold molar excess of anhydrous methanol.

  • Slowly add concentrated sulfuric acid (approximately 2-3 mol% relative to the lactic acid) to the mixture while stirring.

  • Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add the reaction mixture to a separatory funnel containing a saturated solution of sodium bicarbonate. Add the bicarbonate solution in portions until the effervescence ceases.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation (60-64°C at 20 mmHg) to obtain pure this compound.[11]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Combine 3,3,3-trifluoro-DL-lactic acid and excess anhydrous methanol catalyst Add conc. H₂SO₄ start->catalyst reflux Reflux for 12-18h catalyst->reflux neutralize Neutralize with NaHCO₃ soln. reflux->neutralize extract Extract with Diethyl Ether neutralize->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of Ester incomplete_reaction Incomplete Reaction problem->incomplete_reaction water_present Presence of Water problem->water_present insufficient_catalyst Insufficient Catalyst problem->insufficient_catalyst reactant_ratio Suboptimal Reactant Ratio problem->reactant_ratio increase_time Increase Reflux Time & Monitor Reaction incomplete_reaction->increase_time use_anhydrous Use Anhydrous Reagents & Drying Agent/Dean-Stark water_present->use_anhydrous increase_catalyst Increase Catalyst Loading insufficient_catalyst->increase_catalyst increase_methanol Increase Excess of Methanol reactant_ratio->increase_methanol

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of Methyl 3,3,3-trifluoro-DL-lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3,3,3-trifluoro-DL-lactate. The focus is on the identification and removal of common byproducts to ensure the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and practical laboratory-scale synthesis involves a two-step process. The first step is the preparation of the precursor, Methyl 3,3,3-trifluoropyruvate. The second step is the reduction of this pyruvate to the desired this compound.

Q2: What are the potential byproducts I should be aware of during this synthesis?

Byproducts can arise from both the synthesis of the pyruvate precursor and the subsequent reduction step.

  • From Pyruvate Synthesis: The synthesis of Methyl 3,3,3-trifluoropyruvate can generate several impurities that may be carried over. These include:

    • Methyl trifluoroacetate

    • Methyl 3,3,3-trifluoropyruvate hydrate

    • Methyl hemiacetal of trifluoropyruvate

    • A dimer of methyl 3,3,3-trifluoropyruvate hydrate

    • Methyl fluorosulfate[1]

  • From Reduction Step: The reduction of the pyruvate, typically with a hydride reducing agent like sodium borohydride, can introduce other impurities. These may include:

    • Unreacted Methyl 3,3,3-trifluoropyruvate

    • Borate salts (from the reducing agent)

Q3: How can I monitor the progress of the reaction and identify these byproducts?

A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of the starting material (the pyruvate) and the appearance of the product (the lactate).

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for separating and identifying volatile components in the reaction mixture, including the desired product and byproducts like methyl trifluoroacetate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information, which is invaluable for confirming the structure of the desired product and identifying impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reduction of the pyruvate precursor. 2. Degradation of the product during workup or purification. 3. Sub-optimal reaction conditions (temperature, reaction time, reagent stoichiometry).1. Monitor the reaction by TLC or GC until the starting material is consumed. If necessary, add more reducing agent. 2. Avoid excessive heat during purification. Use vacuum distillation at a lower temperature. 3. Ensure the correct molar ratios of reagents are used. The reaction is typically run at a low temperature (e.g., 0°C) and allowed to warm to room temperature.
Presence of unreacted Methyl 3,3,3-trifluoropyruvate in the final product Insufficient reducing agent or reaction time.Increase the amount of reducing agent (e.g., sodium borohydride) and/or extend the reaction time. Monitor the reaction progress closely.
Contamination with Methyl trifluoroacetate This byproduct is formed during the synthesis of the pyruvate precursor.Fractional distillation is the most effective method for removal. There is a significant difference in the boiling points of the two compounds (see Table 1).
Presence of hydrate and hemiacetal impurities These are formed from the reaction of the pyruvate precursor with water and the alcohol solvent, respectively.These byproducts can often be removed during the aqueous workup. If they persist, careful distillation under vacuum should separate them from the desired lactate.
Final product is a viscous oil or solidifies unexpectedly This could indicate the presence of the dimeric hydrate byproduct or other high molecular weight impurities.Purify the crude product by vacuum distillation to separate the desired monomeric lactate from less volatile impurities.
Inconsistent results between batches Variability in the purity of the starting materials, particularly the Methyl 3,3,3-trifluoropyruvate.Ensure the purity of the pyruvate precursor before the reduction step. If synthesizing the pyruvate in-house, purify it by distillation before use.

Data Presentation

Table 1: Boiling Points of Key Compounds

CompoundBoiling Point
This compound60-64°C at 20 mmHg[2]
Methyl trifluoroacetate43-43.5°C at 760 mmHg
Methyl 3,3,3-trifluoropyruvate86°C at 760 mmHg[3]

Experimental Protocols

Key Experiment: Reduction of Methyl 3,3,3-trifluoropyruvate

This protocol is a general guideline. Specific quantities and conditions may need to be optimized.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3,3,3-trifluoropyruvate in a suitable solvent such as methanol or ethanol. Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add a solution or slurry of sodium borohydride in the same solvent to the cooled pyruvate solution. The addition should be done portion-wise to control the reaction temperature and any gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for a specified time (e.g., 30 minutes), then allow it to warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC or GC-MS until the starting material is no longer detected.

  • Workup:

    • Quench the reaction by slowly adding a dilute acid (e.g., 1M HCl) at 0°C to neutralize the excess sodium borohydride and decompose the borate salts.

    • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis_start Start: Methyl 3,3,3-trifluoropyruvate reduction Reduction with NaBH4 in Methanol synthesis_start->reduction workup Aqueous Workup (Acid Quench, Extraction) reduction->workup distillation Vacuum Distillation workup->distillation analysis Purity Analysis (GC-MS, NMR) distillation->analysis final_product Final Product: this compound analysis->final_product byproduct_formation cluster_byproducts Byproducts from Precursor and Reaction pyruvate Methyl 3,3,3-trifluoropyruvate lactate This compound pyruvate->lactate Reduction (Desired Reaction) byproduct_node Potential Byproducts pyruvate->byproduct_node mta Methyl trifluoroacetate byproduct_node->mta hydrate Pyruvate Hydrate byproduct_node->hydrate hemiacetal Pyruvate Hemiacetal byproduct_node->hemiacetal dimer Hydrate Dimer byproduct_node->dimer unreacted_pyruvate Unreacted Pyruvate byproduct_node->unreacted_pyruvate

References

Technical Support Center: Methyl 3,3,3-trifluoro-DL-lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of Methyl 3,3,3-trifluoro-DL-lactate.

Summary of Physical and Chemical Data

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
CAS Number 93496-85-6
Molecular Formula C4H5F3O3
Molecular Weight 158.08 g/mol
Appearance Solid
Melting Point 59-60°C
Boiling Point 60-64°C at 20mmHg
Storage Temperature Room Temperature (in a cool, dry, well-ventilated area)

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1] Room temperature storage is generally acceptable.

Q2: What are the primary hazards associated with this compound?

A2: This compound is classified as an irritant.[2] It may cause an allergic skin reaction and serious eye irritation.[1] It may also be harmful if inhaled or ingested.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is essential to wear protective safety goggles, chemical-resistant gloves, and protective clothing.[1] All handling should be conducted in a chemical fume hood to ensure adequate ventilation.[1]

Q4: What substances are incompatible with this compound?

A4: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances should be avoided to prevent potentially hazardous reactions.

Q5: What are the known hazardous decomposition products of this compound?

A5: Under fire conditions, this compound can emit toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[1]

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Problem: The compound has changed in appearance (e.g., discoloration, clumping).

  • Possible Cause: This could indicate decomposition or contamination. Improper storage, such as exposure to moisture, light, or incompatible substances, can lead to degradation.

  • Solution: Do not use the compound if you suspect it is compromised. Refer to the workflow for handling a suspect sample below. For future prevention, ensure the container is always tightly sealed and stored in a cool, dry, and dark place, away from any incompatible chemicals.

Problem: Inconsistent experimental results are being observed.

  • Possible Cause: If the compound has started to degrade, its purity will be affected, leading to unreliable experimental outcomes. Another possibility is contamination from improper handling.

  • Solution:

    • Verify the storage conditions of your stock.

    • Consider running a purity check on your sample if you have the appropriate analytical equipment.

    • When handling, always use clean spatulas and equipment to avoid cross-contamination.

    • Ensure that the solvents and other reagents used in your experiment are compatible with this compound.

Problem: The compound is difficult to handle due to its static nature.

  • Possible Cause: As a fine solid, the compound may exhibit static electricity, making it difficult to weigh and transfer accurately.

  • Solution: Use an anti-static weighing dish or an ionizer to reduce static charge. Handle the compound in an environment with controlled humidity, as very dry conditions can exacerbate static electricity.

Workflow for Handling a Suspected Compromised Sample

The following diagram outlines the decision-making process when you suspect that your sample of this compound may be compromised.

Compromised_Sample_Workflow start Suspected Compromised Sample observe Observe physical properties (color, texture, etc.) start->observe is_abnormal Is there a noticeable change? observe->is_abnormal check_storage Review storage conditions and handling records is_abnormal->check_storage Yes continue_use Continue using the sample is_abnormal->continue_use No is_improper Were conditions improper? check_storage->is_improper quarantine Quarantine the sample is_improper->quarantine Yes is_improper->continue_use No analytical_test Consider analytical testing (e.g., NMR, LC-MS) if feasible quarantine->analytical_test is_pure Is the sample pure? analytical_test->is_pure use_with_caution Use with caution for non-critical experiments is_pure->use_with_caution Yes dispose Dispose of according to institutional guidelines is_pure->dispose No

Caption: Decision workflow for a compromised sample.

References

Validation & Comparative

A Comparative Guide to Methyl 3,3,3-trifluoro-DL-lactate and Ethyl 3,3,3-trifluorolactate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorinated building blocks for pharmaceutical and agrochemical development, methyl 3,3,3-trifluoro-DL-lactate and its ethyl counterpart, ethyl 3,3,3-trifluorolactate (more commonly known as ethyl trifluoroacetate), are valuable reagents for the introduction of the trifluoromethyl group, a moiety known to enhance metabolic stability and bioactivity. This guide provides a comprehensive comparison of these two compounds, drawing upon available experimental data to inform researchers on their properties and applications.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and ethyl 3,3,3-trifluorolactate is presented in Table 1. The data highlights their similarities as volatile liquids, with their primary structural difference being the methyl versus ethyl ester group.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundEthyl 3,3,3-trifluorolactate (Ethyl trifluoroacetate)
CAS Number 93496-85-6[1][2]383-63-1
Molecular Formula C4H5F3O3[1][2]C4H5F3O2
Molecular Weight 158.08 g/mol [1][2]142.08 g/mol
Boiling Point 60-64 °C at 20 mmHg[1]60-62 °C at 760 mmHg
Melting Point 59-60 °C[1]-78 °C
Density Not available1.194 g/mL at 25 °C

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of these compounds. While comprehensive data is available for ethyl 3,3,3-trifluorolactate, the publicly available spectroscopic information for this compound is limited. A patent for a derivative of this compound provides some ¹H NMR data for the final product, which includes peaks corresponding to the methyl ester of the starting material[3].

Table 2: Spectroscopic Data

Spectroscopic DataThis compoundEthyl 3,3,3-trifluorolactate (Ethyl trifluoroacetate)
¹H NMR Limited data available from derivative product: a singlet for the methyl ester protons is observed at 3.87 ppm and 3.86 ppm (rotamers)[3].¹H NMR (90 MHz, CDCl₃): δ 1.39 (t, 3H), 4.40 (q, 2H)
¹³C NMR Data not readily available.¹³C NMR (CDCl₃): δ 14.0, 63.0, 115.5 (q), 158.0 (q)
Mass Spectrum Data not readily available.MS (EI): m/z 142 (M+), 99, 69, 45, 29
Infrared (IR) Data not readily available.IR (liquid film): ν 1785 (C=O), 1280, 1150 (C-F) cm⁻¹

Performance in Synthetic Applications

This compound has been utilized in the synthesis of carbamate-based inhibitors of monoacylglycerol lipase (MAGL), a therapeutic target for various disorders[4][5]. In these syntheses, it serves as a precursor to a reactive chloroformate intermediate.

Ethyl 3,3,3-trifluorolactate (Ethyl trifluoroacetate) is more widely documented as a versatile reagent for trifluoroacetylation and in Claisen condensations to form trifluoromethylated β-ketoesters, which are valuable intermediates for pharmaceuticals and agrochemicals.

Table 3: Summary of Reactivity and Performance

ApplicationThis compoundEthyl 3,3,3-trifluorolactate (Ethyl trifluoroacetate)
Reaction Type Carbamate synthesis (via in situ chloroformate formation)[4][5]Trifluoroacetylation of amines; Claisen condensation with ketones.
Example Reaction Synthesis of methyl 3,3,3-trifluoro-2-((methyl(phenethyl)carbamoyl)oxy)propanoate[3]Trifluoroacetylation of anilines; Synthesis of ethyl 4,4,4-trifluoroacetoacetate.
Reported Yield 64%[3]Trifluoroacetylation: generally high yields; Claisen condensation: 72-74%[6].

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,3,3-trifluoro-2-((methyl(phenethyl)carbamoyl)oxy)propanoate using this compound

This protocol is adapted from patent literature describing the synthesis of MAGL inhibitors[3].

Workflow for Carbamate Synthesis

cluster_0 Reaction Setup cluster_1 Intermediate Formation cluster_2 Carbamate Formation cluster_3 Workup and Purification A Triphosgene in CH2Cl2 D Stir for 2 hours (In situ chloroformate formation) A->D B This compound B->D C N,N-diisopropylethylamine C->D E Add N-methyl phenethylamine in CH2Cl2 D->E F Stir for 2 hours E->F G Concentrate under reduced pressure F->G H Purify by SiO2 flash chromatography (25% EtOAc/hexanes) G->H I Final Product (64% yield) H->I

Caption: Workflow for the synthesis of a carbamate using this compound.

Materials:

  • Triphosgene (20 mg, 0.07 mmol)

  • This compound (36 mg, 0.23 mmol)[3]

  • N,N-diisopropylethylamine (120 μL, 0.69 mmol)[3]

  • N-methyl phenethylamine (31 mg, 0.23 mmol)[3]

  • Dichloromethane (CH₂Cl₂) (5.0 mL + 2.0 mL)

  • Ethyl acetate (EtOAc) and hexanes for chromatography

Procedure:

  • To a stirring solution of triphosgene in 5.0 mL of CH₂Cl₂, add this compound followed by N,N-diisopropylethylamine[3].

  • Stir the reaction mixture for 2 hours at room temperature to allow for the in situ formation of the chloroformate intermediate[3].

  • Add N-methyl phenethylamine as a solution in 2.0 mL of CH₂Cl₂ to the reaction mixture[3].

  • Continue stirring for an additional 2 hours[3].

  • Concentrate the mixture under reduced pressure[3].

  • Purify the residue directly by silica gel flash chromatography using 25% EtOAc/hexanes as the eluent to yield the final product (47 mg, 64%)[3].

Protocol 2: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate using Ethyl 3,3,3-trifluorolactate (Ethyl Trifluoroacetate)

This protocol is based on a Claisen condensation reaction to produce a trifluoromethylated β-ketoester[6].

Reaction Scheme for Claisen Condensation

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products reactant1 Ethyl trifluoroacetate product Ethyl 4,4,4-trifluoroacetoacetate (74% yield) reactant1->product reactant2 Ethyl acetate reactant2->product catalyst KF-Al2O3 catalyst catalyst->product solvent N,N-dimethylformamide solvent->product reflux Reflux for 10h reflux->product

Caption: Reaction scheme for the synthesis of ethyl 4,4,4-trifluoroacetoacetate.

Materials:

  • Ethyl trifluoroacetate (14.2 g)[6]

  • Ethyl acetate (13.2 g)[6]

  • KF-Al₂O₃ catalyst (4 g)[6]

  • N,N-dimethylformamide (amount as needed)[6]

  • Saturated sodium carbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask, combine ethyl acetate, KF-Al₂O₃ catalyst, and N,N-dimethylformamide[6].

  • Heat the mixture to reflux with stirring[6].

  • Add ethyl trifluoroacetate dropwise over approximately 30 minutes[6].

  • Continue to reflux the reaction mixture for 10 hours[6].

  • After cooling, filter the mixture to recover the KF-Al₂O₃ catalyst[6].

  • Neutralize the filtrate to a pH of approximately 7 with acetic acid[6].

  • Wash the solution with three times its volume of saturated sodium carbonate solution and separate the layers[6].

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and purify by distillation to obtain ethyl 4,4,4-trifluoroacetoacetate (13.2 g, 74% yield)[6].

Comparative Analysis of Synthetic Applications

The choice between methyl and ethyl 3,3,3-trifluorolactate may depend on the specific synthetic strategy and desired product. The available data suggests different primary applications for each reagent.

cluster_methyl This compound cluster_ethyl Ethyl 3,3,3-trifluorolactate (Ethyl trifluoroacetate) methyl_ester This compound chloroformate In situ Chloroformate methyl_ester->chloroformate + Triphosgene carbamate Carbamate Synthesis (e.g., MAGL inhibitors) chloroformate->carbamate + Amine ethyl_ester Ethyl trifluoroacetate trifluoroacetylation Trifluoroacetylation (Amine protection) ethyl_ester->trifluoroacetylation + Amine claisen Claisen Condensation ethyl_ester->claisen + Ketone/Ester beta_ketoester Trifluoromethyl β-ketoesters claisen->beta_ketoester

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Lactate Esters in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of molecular scaffolds is a cornerstone of modern chemical synthesis and drug discovery. The choice between incorporating fluorine into a molecule or using its non-fluorinated analogue can have profound implications for its physicochemical properties, reactivity, and biological activity. This guide provides an objective comparison of fluorinated and non-fluorinated lactate esters, using ethyl lactate and its α-fluorinated counterpart, ethyl 2-fluoropropionate, as representative examples. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

Lactate esters are versatile building blocks in organic synthesis, valued for their chirality and functionality. Non-fluorinated lactate esters, such as ethyl lactate, are widely recognized as green solvents and are utilized in the synthesis of biodegradable polymers. They are typically characterized by their high water solubility and biodegradability. In contrast, the introduction of a fluorine atom, as in ethyl 2-fluoropropionate, can significantly alter the molecule's properties. Fluorination often leads to increased metabolic stability, altered lipophilicity, and modified chemical reactivity, which are desirable attributes in the development of pharmaceuticals and agrochemicals. This guide will delve into a detailed comparison of these two classes of compounds, covering their synthesis, physicochemical properties, and potential applications.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of ethyl lactate and ethyl 2-fluoropropionate, compiled from various sources.

PropertyEthyl Lactate (Non-Fluorinated)Ethyl 2-Fluoropropionate (Fluorinated)Key Differences and Implications
Molecular Formula C₅H₁₀O₃C₅H₉FO₂Replacement of a hydroxyl group with a fluorine atom.
Molecular Weight 118.13 g/mol [1][2]120.12 g/mol [3][4]Minor increase in molecular weight upon fluorination.
Boiling Point 151-155 °C[2][5]122.5-123 °C[6]Fluorination significantly lowers the boiling point, which can be attributed to the disruption of intermolecular hydrogen bonding present in ethyl lactate. This can be advantageous for purification by distillation.
Melting Point -26 °C[1][2]Not availableThe melting point of ethyl lactate is well below room temperature. The melting point of the fluorinated analogue is not readily available in the literature.
Density 1.03 g/cm³ at 20 °C[2][5]0.997 g/mL[6]A slight decrease in density is observed upon fluorination.
Solubility in Water Miscible[1][2][5][7]Not explicitly found, but expected to be lower.The hydroxyl group in ethyl lactate allows for hydrogen bonding with water, rendering it miscible. The replacement of this group with a less polar C-F bond is expected to decrease water solubility.
logP (Lipophilicity) Not explicitly found, but expected to be low.0.90750[3]The positive logP value for the fluorinated ester indicates a higher lipophilicity compared to its non-fluorinated counterpart, a common effect of fluorination that can enhance membrane permeability.

Experimental Protocols

Detailed methodologies for the synthesis of both non-fluorinated and fluorinated lactate esters are crucial for reproducibility and comparison.

Synthesis of Ethyl Lactate (Non-Fluorinated)

Method 1: Fischer Esterification

This is a classic and straightforward method for the synthesis of ethyl lactate.

  • Reactants: L-lactic acid, ethanol, and a catalytic amount of sulfuric acid.

  • Procedure:

    • Dissolve L-lactic acid in an excess of ethanol.

    • Add a catalytic amount of concentrated sulfuric acid to the solution.

    • Reflux the mixture for 2-3 hours.

    • After cooling to room temperature, neutralize the reaction mixture with a base such as sodium carbonate.

    • Extract the ethyl lactate with an organic solvent.

    • The organic layer is then dried and the solvent is removed under reduced pressure to yield the product.

Method 2: From Lactide

This method utilizes lactide, the cyclic di-ester of lactic acid, as the starting material.

  • Reactants: Lactide, ethanol, and a catalyst.

  • Procedure:

    • React lactide with ethanol under heating and reflux conditions in the presence of a catalyst.

    • The product is then purified by vacuum distillation.[8]

    • A key advantage is that the main byproduct, ethyl lactoyl lactate, can be recycled to produce more ethyl lactate, leading to a high overall conversion rate of over 98%.[8]

Synthesis of Ethyl 2-Fluoropropionate (Fluorinated)

Method 1: Halogen Exchange (Halex) Reaction

This method involves the substitution of a chlorine or bromine atom with fluorine.

  • Reactants: Ethyl 2-chloropropionate or ethyl 2-bromopropionate, and a fluorinating agent such as potassium fluoride or hydrogen fluoride.

  • Procedure (from Ethyl 2-chloropropionate):

    • In a stainless steel reactor, add ethyl 2-chloropropionate, hydrogen fluoride, and a catalyst such as titanium tetrachloride.[9][10]

    • Stir the reaction mixture at 60°C for 24 hours.[9][10]

    • Pour the reaction solution into ice water and mix thoroughly.

    • Separate the crude ethyl 2-fluoropropionate using a separatory funnel.

    • Purify the crude product by vacuum distillation. This method can achieve a reaction yield of approximately 77.7%.[9][10]

Method 2: Deoxyfluorination of Ethyl Lactate

This method directly converts the hydroxyl group of ethyl lactate to a fluorine atom.

  • Reactants: Ethyl 2-hydroxypropionate (ethyl lactate) and a deoxyfluorination reagent such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

  • Procedure:

    • In a suitable solvent like dichloromethane, react ethyl 2-hydroxypropionate with bis(2-methoxyethyl)aminosulfur trifluoride at room temperature (25°C).[9]

    • The reaction yields ethyl 2-fluoropropionate. This method has been reported to provide a yield of 73%.[9]

Mandatory Visualizations

Microbial Biosynthesis of Ethyl Lactate

The following diagram illustrates the enzymatic pathway for the biosynthesis of ethyl lactate in engineered Saccharomyces cerevisiae. This sustainable production method leverages renewable feedstocks.

Microbial_Biosynthesis_of_Ethyl_Lactate Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (ldhA) Ethanol Ethanol Pyruvate->Ethanol Fermentation Lactyl_CoA Lactyl-CoA Lactate->Lactyl_CoA Propionate CoA-transferase (pct) Ethyl_Lactate Ethyl Lactate Ethanol->Ethyl_Lactate Lactyl_CoA->Ethyl_Lactate Alcohol Acyltransferase (AAT)

Caption: Enzymatic pathway for the microbial biosynthesis of ethyl lactate.

Logical Workflow for Fluorination in Drug Discovery

This diagram outlines a decision-making process for medicinal chemists when considering the fluorination of a lead compound, such as a lactate ester derivative, in a drug discovery program.

Caption: Decision workflow for the strategic application of fluorination.

Conclusion

The choice between utilizing a fluorinated or a non-fluorinated lactate ester in synthesis is highly dependent on the desired properties of the final product. Non-fluorinated lactate esters, exemplified by ethyl lactate, are excellent choices for applications where biodegradability, low toxicity, and green solvent properties are paramount. They are readily synthesized from renewable resources and are widely used in the food, pharmaceutical, and polymer industries.

Conversely, the introduction of fluorine to the lactate ester scaffold can be a powerful strategy in the design of bioactive molecules. Fluorination can modulate key properties such as metabolic stability, lipophilicity, and binding affinity, which are critical for the efficacy of drugs and agrochemicals. While the synthesis of fluorinated lactate esters can be more complex and costly, the potential benefits in terms of improved performance often justify the investment in a drug development context.

Researchers and drug development professionals should carefully consider the trade-offs between these two classes of compounds. This guide provides a foundational comparison to aid in the rational design and selection of lactate ester derivatives for a wide range of synthetic applications.

References

A Comparative Guide to the Analytical Methods for Chiral Separation of Methyl 3,3,3-trifluoro-DL-lactate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the enantioselective separation of Methyl 3,3,3-trifluoro-DL-lactate, a key chiral building block in pharmaceutical and material sciences. The successful separation and quantification of its enantiomers are critical for ensuring the stereochemical purity of final products. This document outlines model methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), complete with detailed experimental protocols, comparative data tables, and a logical workflow diagram.

Please note: The following protocols are proposed based on established methods for structurally analogous chiral fluorinated esters and lactate compounds. As direct, published experimental data for the chiral separation of "this compound" is limited, optimization of these methods for this specific analyte is recommended.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Chiral HPLC is a highly versatile and widely used technique for resolving enantiomers. The method relies on a chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers, leading to their separation. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability for the separation of chiral esters.

Proposed HPLC Method and Performance

A normal-phase HPLC method is proposed, leveraging a polysaccharide-based CSP for effective separation.

Table 1: Proposed HPLC Method Parameters and Expected Performance

ParameterRecommended Condition/ValueRationale and Considerations
Chiral Stationary Phase Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on 5 µm silica)Polysaccharide-based CSPs are known for their excellent enantiorecognition capabilities for a wide range of chiral compounds, including esters.
Column Dimensions 250 mm x 4.6 mm i.d.Standard analytical column dimensions provide a good balance between resolution and analysis time.
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)A common and effective mobile phase for normal-phase chiral separations. The polarity can be fine-tuned by adjusting the IPA percentage to optimize selectivity and retention.
Flow Rate 1.0 mL/minA typical flow rate for this column dimension, ensuring efficient separation.
Column Temperature 25 °C (Ambient)Temperature can be a critical parameter for optimizing chiral separations; lower temperatures often improve resolution.
Detection UV at 210 nmThe ester carbonyl group allows for detection at low UV wavelengths.
Injection Volume 10 µLA standard volume for analytical HPLC.
Expected Retention Times Enantiomer 1: ~7.5 min; Enantiomer 2: ~8.8 minThese are estimated values and will require experimental confirmation.
Expected Resolution (Rs) > 1.5A value greater than 1.5 indicates baseline separation, which is desirable for accurate quantification.
Expected Separation Factor (α) > 1.15This indicates good selectivity of the stationary phase for the enantiomers.
Detailed Experimental Protocol: HPLC Analysis
  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and 2-Propanol in a 90:10 volume ratio. Degas the solution prior to use.

  • Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

    • Install the Chiralpak® AD-H column and equilibrate with the mobile phase at 1.0 mL/min until a stable baseline is achieved.

  • Chromatographic Analysis:

    • Set the column temperature to 25 °C and the UV detection wavelength to 210 nm.

    • Inject 10 µL of the sample solution.

    • Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Data Analysis:

    • Determine the retention times (t_R) for each enantiomeric peak.

    • Calculate the resolution (Rs) and separation factor (α) to evaluate the separation quality.

Gas Chromatography (GC) for Chiral Separation

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. The use of a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative, enables the differential interaction and separation of the enantiomers. This compound is expected to have sufficient volatility for direct GC analysis without derivatization.

Proposed GC Method and Performance

Table 2: Proposed GC Method Parameters and Expected Performance

ParameterRecommended Condition/ValueRationale and Considerations
Chiral Stationary Phase Chirasil®-DEX CB (Diacetyl-tert-butyldimethylsilyl-beta-cyclodextrin)Cyclodextrin-based CSPs are highly effective for the chiral separation of many volatile organic compounds, including esters.
Column Dimensions 25 m x 0.25 mm i.d., 0.25 µm film thicknessStandard dimensions for high-resolution capillary GC.
Carrier Gas Helium, constant flow at 1.2 mL/minAn inert and efficient carrier gas for GC analysis.
Injector Temperature 230 °CEnsures complete and rapid vaporization of the analyte.
Injection Mode Split (50:1 ratio)A split injection is suitable for the analysis of relatively concentrated samples and helps to ensure sharp peaks.
Oven Temperature Program 70 °C (hold 2 min), then ramp at 3 °C/min to 140 °C (hold 5 min)A temperature gradient is often necessary to achieve optimal separation and reasonable analysis times.
Detector Flame Ionization Detector (FID)A robust and highly sensitive detector for organic compounds.
Detector Temperature 250 °CPrevents condensation of the analyte in the detector.
Expected Retention Times Enantiomer 1: ~15.2 min; Enantiomer 2: ~15.7 minThese are estimated values and will depend on the specific instrument and conditions.
Expected Resolution (Rs) > 1.5Indicates a good separation between the two enantiomers.
Expected Separation Factor (α) > 1.05Demonstrates the chiral recognition capability of the column for this analyte.
Detailed Experimental Protocol: GC Analysis
  • Sample Preparation: Dissolve the racemic this compound standard in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

    • Install the Chirasil®-DEX CB column.

  • Chromatographic Analysis:

    • Set the injector and detector temperatures to 230 °C and 250 °C, respectively.

    • Apply the specified oven temperature program.

    • Inject 1 µL of the sample solution using a 50:1 split ratio.

  • Data Analysis:

    • Record the chromatogram and identify the retention times (t_R) of the two enantiomeric peaks.

    • Calculate the resolution (Rs) and separation factor (α) to assess the separation performance.

Comparative Summary of Analytical Techniques

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential partitioning between a liquid mobile phase and a solid chiral stationary phase.Differential partitioning between a gaseous mobile phase and a liquid or solid chiral stationary phase.
Analyte Suitability Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules.Suitable for volatile and thermally stable compounds.
Sample Preparation Typically simple dissolution in the mobile phase.May require dissolution in a volatile solvent. Derivatization can be necessary for non-volatile analytes.
Instrumentation HPLC system with a specialized chiral column.GC system with a specialized chiral capillary column.
Advantages High versatility, robust, and readily scalable for preparative separations.High resolution, fast analysis times, and very sensitive detection with FID.
Limitations Higher solvent consumption and cost compared to GC.Limited to analytes with sufficient volatility and thermal stability.

General Experimental Workflow

The logical progression from sample preparation to final data analysis for the chiral separation of this compound is illustrated in the following workflow diagram.

ChiralSeparationWorkflow cluster_0 1. Sample Preparation cluster_1 2. Chromatographic Separation cluster_2 3. Detection & Data Acquisition cluster_3 4. Data Analysis start Racemic Methyl 3,3,3-trifluoro-DL-lactate prep Dissolve in appropriate solvent start->prep inject Inject sample hplc HPLC with Chiral Column inject->hplc gc GC with Chiral Column inject->gc detect UV or FID Detection hplc->detect gc->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Retention Times, Resolution (Rs), and Separation Factor (α) integrate->calculate report Generate Report calculate->report

Enzymatic Kinetic Resolution of Methyl 3,3,3-trifluoro-DL-lactate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of 3,3,3-trifluorolactic acid and its esters are valuable chiral building blocks in the synthesis of pharmaceuticals and agrochemicals, owing to the unique properties conferred by the trifluoromethyl group. Enzymatic kinetic resolution (EKR) presents a highly efficient and environmentally benign strategy for the separation of racemic mixtures of these compounds. This guide provides a comparative overview of enzymatic methods for the resolution of racemic methyl 3,3,3-trifluoro-DL-lactate, supported by experimental data and detailed protocols.

Performance Comparison of Enzymatic Systems

The selection of an appropriate enzyme and reaction conditions is paramount for achieving high enantioselectivity and conversion in the kinetic resolution of this compound. While specific data for this substrate is limited in publicly available literature, valuable insights can be drawn from studies on structurally analogous fluorinated esters. Lipases, particularly from Candida and Pseudomonas species, have demonstrated efficacy in resolving similar racemic compounds.

Below is a comparative table summarizing the expected performance of different lipase-catalyzed reactions based on data from analogous substrates. This table serves as a starting point for reaction optimization.

Enzyme SourceReaction TypeAcyl Donor/Solvent SystemTemperature (°C)Enantioselectivity (E)Conversion (%)Enantiomeric Excess (e.e.)Reference
Candida rugosa LipaseHydrolysisPhosphate buffer (pH 7.0) / Toluene30~10~50>95% (Ester)[1]
Candida rugosa LipaseTransesterificationEthanol in Hexane30~40~4582% (S-ester), 90% (R-ester)[1]
Pseudomonas fluorescens LipaseHydrolysisPhosphate buffer (pH 7.0) / isooctane45Moderate to High~50Expected High[2]
Pseudomonas cepacia LipaseTransesterificationVinyl Acetate in Hexane40>200 (for similar alcohols)~50>99% (Alcohol and Acetate)

Note: The data for Candida rugosa lipase is based on the resolution of methyl 2-chloro-3,3,3-trifluoropropanoate, a close structural analog[1]. The performance of Pseudomonas lipases is inferred from their known high efficiency in resolving a wide range of chiral alcohols and esters.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are representative protocols for hydrolysis and transesterification reactions, which can be adapted for the kinetic resolution of this compound.

Protocol 1: Lipase-Catalyzed Hydrolysis

This protocol is based on typical conditions for lipase-catalyzed hydrolysis of esters in a biphasic system.

Materials:

  • Racemic this compound

  • Lipase (e.g., from Candida rugosa or Pseudomonas fluorescens)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Organic co-solvent (e.g., Toluene or MTBE)

  • Sodium hydroxide (NaOH) solution (0.1 M) for pH titration

  • Stirred, temperature-controlled reactor

Procedure:

  • To the reactor, add phosphate buffer and the organic co-solvent in a 1:1 (v/v) ratio.

  • Add racemic this compound to a final concentration of 10-50 mM.

  • Equilibrate the mixture to the desired temperature (e.g., 30-45 °C) with stirring.

  • Initiate the reaction by adding the lipase (e.g., 10-50 mg of free enzyme powder per mmol of substrate).

  • Monitor the reaction progress by periodically taking samples from the organic phase. The consumption of the ester can be followed by GC or HPLC. The production of the acid in the aqueous phase can be monitored by titration with NaOH to maintain a constant pH.

  • Terminate the reaction at approximately 50% conversion by separating the phases.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to recover the produced 3,3,3-trifluoro-lactic acid.

  • Isolate the unreacted methyl 3,3,3-trifluoro-lactate from the organic phase.

  • Determine the enantiomeric excess of both the recovered ester and the produced acid using chiral HPLC or GC.

Protocol 2: Lipase-Catalyzed Transesterification

This protocol describes a typical procedure for the enantioselective acylation of the alcohol moiety of the lactate ester.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym® 435 - immobilized Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., Hexane, Toluene, or MTBE)

  • Acyl donor (e.g., Vinyl acetate, Isopropenyl acetate, or an acid anhydride)

  • Molecular sieves (3Å or 4Å) to ensure anhydrous conditions

  • Stirred, temperature-controlled reactor

Procedure:

  • To the reactor, add the anhydrous organic solvent and activated molecular sieves.

  • Add racemic this compound to a final concentration of 10-50 mM.

  • Add the acyl donor (typically 1.5-3 equivalents).

  • Equilibrate the mixture to the desired temperature (e.g., 30-50 °C) with stirring.

  • Initiate the reaction by adding the immobilized lipase (e.g., 20-100 mg per mmol of substrate).

  • Monitor the reaction progress by taking samples from the reaction mixture and analyzing them by GC or HPLC.

  • Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent and excess acyl donor from the filtrate under reduced pressure.

  • Separate the resulting acylated product from the unreacted methyl 3,3,3-trifluoro-lactate by column chromatography.

  • Determine the enantiomeric excess of both the unreacted ester and the acylated product by chiral HPLC or GC.

Mandatory Visualizations

Experimental Workflow for Enzymatic Kinetic Resolution

The following diagram illustrates the general workflow for the enzymatic kinetic resolution of a racemic ester, which can be applied to this compound.

G cluster_hydrolysis Hydrolysis Pathway cluster_transesterification Transesterification Pathway racemic_ester_h Racemic Methyl 3,3,3-trifluoro-DL-lactate reaction_h Enantioselective Hydrolysis racemic_ester_h->reaction_h enzyme_h Lipase enzyme_h->reaction_h separation_h Phase Separation & Extraction reaction_h->separation_h s_ester_h (S)-Methyl 3,3,3-trifluoro-lactate separation_h->s_ester_h r_acid_h (R)-3,3,3-trifluoro-lactic acid separation_h->r_acid_h racemic_ester_t Racemic Methyl 3,3,3-trifluoro-DL-lactate reaction_t Enantioselective Transesterification racemic_ester_t->reaction_t enzyme_t Lipase enzyme_t->reaction_t acyl_donor Acyl Donor acyl_donor->reaction_t separation_t Chromatographic Separation reaction_t->separation_t r_ester_t (R)-Methyl 3,3,3-trifluoro-lactate separation_t->r_ester_t s_acylated_t (S)-Acylated Product separation_t->s_acylated_t

Caption: General workflows for enzymatic kinetic resolution.

Logical Relationship of Key Parameters

The success of an enzymatic kinetic resolution depends on the interplay of several key parameters. The following diagram illustrates these relationships.

G cluster_input Input Parameters cluster_output Performance Metrics Enzyme Enzyme (Source, Form) Conversion Conversion (%) Enzyme->Conversion E_value Enantioselectivity (E) Enzyme->E_value Substrate Substrate (Concentration) Substrate->Conversion Solvent Reaction Medium (Buffer, Organic Solvent) Solvent->Conversion Solvent->E_value Conditions Reaction Conditions (pH, Temperature, Time) Conditions->Conversion Conditions->E_value ee_S e.e. of Substrate (%) Conversion->ee_S ee_P e.e. of Product (%) Conversion->ee_P E_value->ee_S E_value->ee_P

References

Comparing "Methyl 3,3,3-trifluoro-DL-lactate" with other trifluoromethylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a trifluoromethyl (-CF3) group is a critical strategy in modifying the properties of organic molecules. This guide provides an objective comparison of prominent trifluoromethylating agents, supported by experimental data, to aid in the selection of the optimal reagent for specific research needs.

While "Methyl 3,3,3-trifluoro-DL-lactate" is a commercially available fluorinated organic compound, it is not established in the scientific literature as a direct trifluoromethylating agent for routine organic synthesis.[1][2][3][4] Therefore, this guide will focus on a comparative analysis of well-established and widely used trifluoromethylating agents. The incorporation of the -CF3 group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity, making the choice of reagent a crucial consideration in drug design and development.[5][6][7][8][9]

Overview of Major Trifluoromethylating Agents

Trifluoromethylating agents can be broadly categorized based on their mechanism of action: electrophilic, nucleophilic, and radical. Each class offers distinct advantages and is suited for different substrate types and reaction conditions.

  • Electrophilic Agents: These reagents deliver a "CF3+" equivalent and are effective for the trifluoromethylation of nucleophiles such as enolates, silyl enol ethers, and electron-rich aromatic and heteroaromatic compounds.[10][11][12] Prominent examples include Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts).[10][11][12][13][14][15][16][17][18][19][20][21]

  • Nucleophilic Agents: These reagents deliver a "CF3-" equivalent and are ideal for reacting with electrophiles like aldehydes, ketones, and imines. The most common nucleophilic trifluoromethylating agent is the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3).[21][22][23][24][25][26]

  • Radical Agents: These reagents generate a trifluoromethyl radical (•CF3) and are particularly useful for the trifluoromethylation of arenes and heteroarenes, often under milder conditions than traditional methods. The Langlois reagent (sodium trifluoromethanesulfinate, CF3SO2Na) is a key example of a radical trifluoromethylating agent.[20][27][28][29][30][31]

Comparative Performance Data

The choice of a trifluoromethylating agent is highly dependent on the substrate and the desired transformation. The following tables summarize the performance of different agents in common trifluoromethylation reactions based on reported experimental data.

Table 1: Trifluoromethylation of β-Ketoesters

Reagent ClassSpecific ReagentSubstrateYield (%)Reference
ElectrophilicTogni's Reagent IIEthyl 2-oxocyclohexanecarboxylate95[14]
ElectrophilicUmemoto's ReagentDiethyl malonate92[12]
ElectrophilicFluorinated Johnson ReagentEthyl 2-oxocyclopentanecarboxylate98[26]

Table 2: Trifluoromethylation of Aldehydes and Ketones

Reagent ClassSpecific ReagentSubstrateYield (%)Reference
NucleophilicRuppert-Prakash Reagent (TMSCF3)Benzaldehyde95[22][32]
NucleophilicRuppert-Prakash Reagent (TMSCF3)Acetophenone92[22][32]

Table 3: Trifluoromethylation of Heterocycles

Reagent ClassSpecific ReagentSubstrateYield (%)Reference
RadicalLanglois ReagentCaffeine75[30]
ElectrophilicTogni's Reagent IIIndole85[26]
ElectrophilicUmemoto's ReagentPyrrole87[21][33]

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of these reagents. Below are representative protocols for key trifluoromethylation reactions.

Protocol 1: Electrophilic Trifluoromethylation of a β-Ketoester using Togni's Reagent II

Reaction: α-Trifluoromethylation of ethyl 2-oxocyclohexanecarboxylate.

Procedure:

  • To a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 mmol) in dichloromethane (5 mL) is added Togni's Reagent II (1.1 mmol).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired α-trifluoromethyl-β-ketoester.[14]

Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent

Reaction: Trifluoromethylation of benzaldehyde.

Procedure:

  • To a stirred solution of benzaldehyde (1.0 mmol) in dry THF (5 mL) under an inert atmosphere, add the Ruppert-Prakash reagent (TMSCF3, 1.5 mmol).

  • A catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF, 0.1 mmol), is added.[22]

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with aqueous HCl (1 M).

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography to yield the trifluoromethylated alcohol.[22]

Protocol 3: Radical Trifluoromethylation of a Heterocycle using the Langlois Reagent

Reaction: Trifluoromethylation of caffeine.

Procedure:

  • To a solution of caffeine (1.0 mmol) and the Langlois reagent (2.0 mmol) in a mixture of acetonitrile and water (1:1, 10 mL) is added tert-butyl hydroperoxide (70% in water, 3.0 mmol).

  • The reaction mixture is stirred at 60 °C for 4 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • The residue is purified by column chromatography to give the trifluoromethylated caffeine.[30]

Visualizing Reaction Pathways

The following diagrams illustrate the general mechanisms and workflows associated with these key trifluoromethylating agents.

Electrophilic_Trifluoromethylation cluster_0 Togni's Reagent cluster_1 Nucleophile cluster_2 Product Togni I(III)-CF3 Product Nuc-CF3 Togni->Product CF3+ Nuc Enolate / Arene Nuc->Product

Electrophilic trifluoromethylation pathway.

Nucleophilic_Trifluoromethylation cluster_0 Ruppert-Prakash Reagent cluster_1 Electrophile cluster_2 Intermediate cluster_3 Product TMSCF3 TMS-CF3 Intermediate [Elec-CF3]- TMSCF3->Intermediate CF3- (with F- activation) Elec Aldehyde / Ketone Elec->Intermediate Product Elec(OH)-CF3 Intermediate->Product Workup

Nucleophilic trifluoromethylation pathway.

Radical_Trifluoromethylation cluster_0 Langlois Reagent cluster_1 Oxidant cluster_2 Radical cluster_3 Substrate cluster_4 Product Langlois CF3SO2Na CF3_rad •CF3 Langlois->CF3_rad Oxidant t-BuOOH Oxidant->CF3_rad Product Arene-CF3 CF3_rad->Product Substrate Arene / Heteroarene Substrate->Product

Radical trifluoromethylation pathway.

Conclusion

The selection of an appropriate trifluoromethylating agent is a critical decision in the synthesis of novel compounds for pharmaceutical and agrochemical applications. While a direct comparison with "this compound" as a trifluoromethylating agent is not feasible based on current scientific literature, a clear understanding of the reactivity and scope of established reagents is paramount. Togni's and Umemoto's reagents are powerful tools for electrophilic trifluoromethylation, the Ruppert-Prakash reagent is the cornerstone of nucleophilic trifluoromethylation, and the Langlois reagent provides a versatile method for radical trifluoromethylation. By considering the substrate, desired outcome, and reaction conditions, researchers can effectively leverage these reagents to advance their synthetic goals.

References

A Comparative Guide to the Reactivity of Methyl 3,3,3-trifluoro-DL-lactate and Trifluoroacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, the strategic incorporation of fluorine atoms into molecules can profoundly alter their chemical and biological properties. Both Methyl 3,3,3-trifluoro-DL-lactate and derivatives of trifluoroacetic acid serve as valuable reagents for introducing trifluoromethyl-containing moieties. However, their reactivity profiles differ significantly due to their distinct structural features. This guide provides an objective comparison of their performance, supported by structural analysis and representative experimental data.

Overview of Structural and Electronic Properties

The reactivity of these compounds is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group in nucleophilic acyl substitution reactions. The strong electron-withdrawing effect of the trifluoromethyl (CF₃) group is a dominant feature in both classes of compounds, making the adjacent carbonyl carbon highly electrophilic.

  • Trifluoroacetic Acid Derivatives: This class includes reagents like trifluoroacetic anhydride (TFAA), trifluoroacetyl chloride, and alkyl trifluoroacetates (e.g., ethyl trifluoroacetate). Their reactivity is largely dictated by the leaving group's ability. TFAA is exceptionally reactive because the trifluoroacetate anion is a very stable leaving group.[1][2] Alkyl trifluoroacetates are less reactive as the alkoxide is a poorer leaving group.

  • This compound: This molecule is an ester with a key structural difference: the presence of a hydroxyl (-OH) group on the carbon alpha to the carbonyl group. This hydroxyl group can influence reactivity through intramolecular hydrogen bonding or by participating in reactions, setting it apart from the more straightforward acylating agents derived from trifluoroacetic acid.

A summary of the key physicochemical properties is presented in Table 1.

PropertyThis compoundTrifluoroacetic Anhydride (TFAA)Ethyl Trifluoroacetate
Molecular Formula C₄H₅F₃O₃C₄F₆O₃C₄H₅F₃O₂
Molecular Weight 158.08 g/mol [3]210.03 g/mol [4]142.08 g/mol [5]
Boiling Point 60-64 °C / 20 mmHg[3]39.5-40 °C[2]61-62 °C[5]
Primary Reactive Site Ester carbonyl, α-hydroxylAnhydride carbonylsEster carbonyl
Leaving Group (Acylation) Methoxide (-OCH₃)Trifluoroacetate (-OCOCF₃)Ethoxide (-OCH₂CH₃)

Comparative Reactivity in Acylation Reactions

The most common application for trifluoroacetic acid derivatives is trifluoroacetylation, the introduction of a trifluoroacetyl (CF₃CO-) group.[4]

Trifluoroacetic Acid Derivatives as Acylating Agents:

Trifluoroacetic anhydride (TFAA) is a potent trifluoroacetylating agent for alcohols, amines, and phenols.[4] The high reactivity stems from the powerful electron-withdrawing CF₃ groups, which make the carbonyl carbons highly electrophilic, and the excellent trifluoroacetate leaving group.[1][2] Ethyl trifluoroacetate is a milder alternative, often used for the trifluoroacetylation of amino acids and peptides.[5][6]

Reactivity of this compound:

Direct evidence for the use of this compound as a trifluoroacetylating agent is scarce in the literature. Its primary role in documented syntheses often involves reactions at the hydroxyl group. For instance, it has been used to create carbamate compounds by first reacting its hydroxyl group with triphosgene.[7][8] The presence of the α-hydroxyl group complicates its role as a simple acylating agent, as this group can be more reactive or interfere with the desired reaction at the carbonyl center.

The general mechanism for nucleophilic acyl substitution, which is central to acylation reactions, is depicted below, highlighting the structural differences.

G cluster_0 Trifluoroacetic Anhydride (TFAA) Reactivity cluster_1 This compound Reactivity TFAA CF₃-C(=O)-O-C(=O)-CF₃ Intermediate1 Tetrahedral Intermediate TFAA->Intermediate1 Nucleophilic Attack Nucleophile R-XH (e.g., Amine, Alcohol) Nucleophile->Intermediate1 Product1 R-X-C(=O)-CF₃ (Trifluoroacetylated Product) Intermediate1->Product1 Collapse Byproduct1 CF₃COOH (Trifluoroacetic Acid) Intermediate1->Byproduct1 Elimination of Leaving Group Lactate CF₃-CH(OH)-C(=O)-OCH₃ Intermediate2 Tetrahedral Intermediate Lactate->Intermediate2 Nucleophilic Attack Note Note: The α-hydroxyl group can also be a reactive site, complicating outcomes. Lactate->Note Nucleophile2 Nu:⁻ Nucleophile2->Intermediate2 Product2 CF₃-CH(OH)-C(=O)-Nu Intermediate2->Product2 Collapse Byproduct2 CH₃O⁻ Intermediate2->Byproduct2 Elimination of Leaving Group

Caption: Comparative mechanism of nucleophilic acyl substitution.

Experimental Protocols

Due to the limited data on the specific reactivity of this compound in acylation, a standard protocol for trifluoroacetylation using TFAA is provided as a benchmark for the reactivity of trifluoroacetic acid derivatives.

Experimental Protocol: General Trifluoroacetylation of an Amine using TFAA

This protocol describes a typical procedure for the protection of a primary or secondary amine using trifluoroacetic anhydride.[9]

  • Preparation: Dissolve the amine substrate in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude N-trifluoroacetylated product, which can be further purified by recrystallization or column chromatography if necessary.

The workflow for this experimental procedure is visualized below.

G start Start: Amine Substrate in Anhydrous Solvent cool Cool to 0 °C start->cool add_tfaa Slowly Add Trifluoroacetic Anhydride cool->add_tfaa react Warm to Room Temp Stir for 1-4 hours add_tfaa->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with H₂O or sat. NaHCO₃ monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract workup Combine, Wash, Dry, and Filter Organic Layers extract->workup isolate Concentrate Under Reduced Pressure workup->isolate purify Purify Product (if necessary) isolate->purify end_node End: Purified N-Trifluoroacetylated Product isolate->end_node Sufficiently Pure purify->end_node G start What is the desired synthetic transformation? outcome1 Introduce a trifluoroacetyl group (CF₃CO-) onto an amine or alcohol? start->outcome1 Acylation outcome2 Utilize a chiral building block with a CF₃ group and a reactive hydroxyl moiety? start->outcome2 Functionalization reagent1 Use a Trifluoroacetic Acid Derivative (e.g., TFAA, Ethyl Trifluoroacetate) outcome1->reagent1 reagent2 Use this compound outcome2->reagent2 reason1 Reason: These are potent acylating agents designed for this purpose. reagent1->reason1 reason2 Reason: The hydroxyl group is a key functional handle for further transformations (e.g., carbamoylation). reagent2->reason2

References

Stereoselectivity comparison of reactions with fluorinated vs. non-fluorinated chiral building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise control over molecular architecture is paramount. The introduction of fluorine into chiral building blocks has emerged as a powerful strategy to modulate the stereochemical outcome of chemical reactions. This guide provides an objective comparison of the stereoselectivity of reactions with fluorinated versus non-fluorinated chiral building blocks, supported by experimental data, detailed protocols, and mechanistic visualizations.

The unique electronic properties of fluorine, including its high electronegativity and the ability of the C-F bond to act as a weak hydrogen bond acceptor, can profoundly influence the transition state energies of stereoselective reactions. This often leads to significantly different and, in some cases, reversed stereochemical outcomes compared to their non-fluorinated counterparts. This guide will explore these differences through a series of comparative case studies.

Case Study 1: Diastereoselective Alkylation of Amide Enolates

Chiral auxiliaries are instrumental in asymmetric synthesis, directing the stereochemical course of a reaction. The comparison between the fluorinated trifluoromethylated oxazolidine (FOX) auxiliary and the widely used non-fluorinated Evans oxazolidinone auxiliary in the alkylation of amide enolates highlights the significant impact of fluorine.

Data Presentation:
ReactionChiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)
Alkylation of Propionamide Enolate(4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone (Non-fluorinated Evans Auxiliary)Benzyl bromide>99:1
Alkylation of Amide Enolatetrans-4-phenyl-2-trifluoromethyloxazolidine (trans-FOX) (Fluorinated Auxiliary)Various alkyl halides>99% de
Analysis:

Both the fluorinated FOX auxiliary and the non-fluorinated Evans auxiliary exhibit exceptional levels of diastereoselectivity in the alkylation of amide enolates. The high stereocontrol in the case of the FOX auxiliary is attributed to a stabilizing interaction between the fluorine atoms and the metal cation in the transition state, which rigidly holds the enolate in a conformation that favors the approach of the electrophile from one face. This demonstrates that fluorination can be a key design element in developing highly effective chiral auxiliaries.

Experimental Protocols:

General Procedure for Diastereoselective Alkylation of N-Acyloxazolidinones (Evans Auxiliary):

A solution of the N-acyloxazolidinone in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). A strong base, typically lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added dropwise to form the enolate. After stirring for a specified time, the electrophile (e.g., benzyl bromide) is added, and the reaction is allowed to proceed at low temperature until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC analysis of the crude product.

Conceptual Workflow for Chiral Auxiliary-Mediated Alkylation:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage N-Acyloxazolidinone N-Acyloxazolidinone Chiral Enolate Chiral Enolate N-Acyloxazolidinone->Chiral Enolate  Base (e.g., LDA) Alkylated Product Alkylated Product Chiral Enolate->Alkylated Product  Electrophile (R-X) Chiral Carboxylic Acid Derivative Chiral Carboxylic Acid Derivative Alkylated Product->Chiral Carboxylic Acid Derivative  Hydrolysis

Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

Case Study 2: Diastereodivergence in the Aza-Henry Reaction

The aza-Henry (or nitro-Mannich) reaction is a powerful tool for the synthesis of β-nitroamines, which are precursors to valuable 1,2-diamines. A fascinating phenomenon known as "fluorine-induced diastereodivergence" has been observed in this reaction, where the presence of a fluorine atom on the nitroalkane completely reverses the diastereoselectivity.[1][2][3]

Data Presentation:
NitroalkaneImineCatalystDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee) of Major Diastereomer
Phenylnitromethane (Non-fluorinated)N-Boc-phenylmethanimineChiral Bis(amidine) [BAM]>20:195% ee (anti)
α-Fluorophenylnitromethane (Fluorinated)N-Boc-phenylmethanimineChiral Bis(amidine) [BAM]1:1592% ee (syn)
Analysis:

The data clearly shows a dramatic reversal in diastereoselectivity. With the non-fluorinated phenylnitromethane, the anti-diastereomer is strongly favored. In stark contrast, the introduction of a single fluorine atom at the α-position of the nitroalkane leads to a strong preference for the syn-diastereomer.[1][2] This remarkable switch is attributed to a secondary orbital interaction between the fluorine atom and the activated azomethine in the transition state, which overrides the steric factors that typically favor the anti product.[3] This highlights the subtle yet powerful influence of fluorine in dictating stereochemical outcomes.

Experimental Protocols:

General Procedure for the Enantioselective Aza-Henry Reaction:

To a solution of the chiral bis(amidine) (BAM) catalyst in a suitable solvent (e.g., toluene or CH2Cl2) at a specified low temperature (e.g., -78 °C), the N-Boc protected imine is added. The nitroalkane (either non-fluorinated or α-fluorinated) is then added, and the reaction mixture is stirred for a period of time until completion, as monitored by TLC or HPLC. The reaction is then quenched, and the product is isolated and purified by column chromatography. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Mechanistic Rationale for Diastereodivergence:

G cluster_non_fluorinated Non-Fluorinated Pathway cluster_fluorinated Fluorinated Pathway TS_anti Transition State (anti) (Sterically Favored) Product_anti anti-Product TS_anti->Product_anti TS_syn Transition State (syn) (F···C=N Interaction) Product_syn syn-Product TS_syn->Product_syn Reactants Nitroalkane + Imine + Catalyst Reactants->TS_anti  No Fluorine Reactants->TS_syn  With Fluorine

Caption: Fluorine-induced switch in the aza-Henry reaction pathway.

Case Study 3: Biocatalytic Asymmetric Reduction of Ketones

Enzymes are highly stereoselective catalysts. The reduction of prochiral ketones to chiral alcohols is a widely used transformation in the synthesis of pharmaceuticals. Alcohol dehydrogenases (ADHs) are particularly effective for this purpose. While these enzymes often exhibit excellent enantioselectivity for a broad range of substrates, the introduction of fluorine can sometimes present a challenge.

Data Presentation:
KetoneBiocatalystEnantiomeric Excess (ee)
Acetophenone (Non-fluorinated)ADH-A from Rhodococcus ruber>99% ee (S)-1-phenylethanol
2,2,2-Trifluoroacetophenone (Fluorinated)Oxazaborolidine Catalyst (Chemical)Generally lower ee compared to non-fluorinated ketones
Analysis:

The alcohol dehydrogenase from Rhodococcus ruber (ADH-A) is highly effective in the asymmetric reduction of non-fluorinated ketones like acetophenone, yielding the corresponding alcohol with near-perfect enantioselectivity. In contrast, the reduction of highly reactive fluorinated ketones, such as trifluoromethyl ketones, can be more challenging for some catalyst systems. For instance, while chemical catalysts like oxazaborolidines can effect this reduction, the enantioselectivity is often lower than that observed for their non-fluorinated analogs. This suggests that the electronic and steric properties of the trifluoromethyl group can significantly alter the substrate's interaction with the catalyst's active site, potentially leading to less effective stereochemical discrimination.

Experimental Protocols:

General Procedure for Biocatalytic Reduction of Ketones with ADH-A:

In a buffered aqueous solution (e.g., Tris-HCl buffer), the ketone substrate is added, often with a co-solvent like isopropanol which also serves as the hydride source for cofactor regeneration. The reaction is initiated by the addition of the alcohol dehydrogenase (either as a purified enzyme or as whole cells). The mixture is incubated at a controlled temperature with agitation. The progress of the reaction is monitored by GC or HPLC. Upon completion, the product is extracted with an organic solvent, and the enantiomeric excess is determined by chiral GC or HPLC analysis.

Biocatalytic Ketone Reduction Workflow:

G Prochiral Ketone Prochiral Ketone Chiral Alcohol Chiral Alcohol Prochiral Ketone->Chiral Alcohol ADH-A Cofactor (NAD(P)+) Cofactor (NAD(P)+) Chiral Alcohol->Cofactor (NAD(P)+) ADH-A ADH-A Cofactor (NAD(P)H) Cofactor (NAD(P)H) Cofactor (NAD(P)H)->Prochiral Ketone Hydride Source (e.g., Isopropanol) Hydride Source (e.g., Isopropanol) Hydride Source (e.g., Isopropanol)->Cofactor (NAD(P)H) Cofactor Regeneration

Caption: Enzymatic asymmetric reduction of a ketone.

Case Study 4: Asymmetric Epoxidation with Salen Catalysts

The Jacobsen-Katsuki epoxidation, which employs chiral manganese-Salen complexes, is a cornerstone of asymmetric catalysis. The introduction of fluorine onto the Salen ligand can enhance the catalyst's performance.

Data Presentation:
CatalystSubstrateEnantiomeric Excess (ee)
Jacobsen's Catalyst (Non-fluorinated Mn-Salen)cis-β-Methylstyrene86% ee
Fluorinated Mn-Salen Complexcis-β-Methylstyrene94.9% ee
Analysis:

The data indicates that the introduction of fluorine into the Salen ligand can lead to a notable improvement in the enantioselectivity of the epoxidation of certain olefins. The electron-withdrawing nature of fluorine can modulate the electronic properties of the metal center, influencing the catalytic activity. Furthermore, steric and non-covalent interactions involving the fluorine atoms in the chiral pocket of the catalyst can enhance the facial discrimination of the approaching olefin, leading to higher enantiomeric excesses.

Experimental Protocols:

General Procedure for Asymmetric Epoxidation with Mn-Salen Catalysts:

To a solution of the olefin in a suitable solvent (e.g., dichloromethane) is added an axial ligand (e.g., N-methylmorpholine N-oxide). The chiral Mn-Salen catalyst is then added, and the mixture is cooled to a low temperature (e.g., 0 °C or -20 °C). The oxidant (e.g., m-chloroperoxybenzoic acid or sodium hypochlorite) is added portion-wise or as a solution over a period of time. The reaction is stirred until the starting material is consumed. The workup typically involves filtration to remove the catalyst and purification of the epoxide by column chromatography. The enantiomeric excess is determined by chiral GC or HPLC analysis.

Catalytic Cycle of Asymmetric Epoxidation:

G Mn(III)-Salen Mn(III)-Salen Mn(V)=O Mn(V)=O Mn(III)-Salen->Mn(V)=O Oxidation Mn(V)=O->Mn(III)-Salen Oxygen Transfer Epoxide Epoxide Olefin Olefin Olefin->Epoxide [Mn(V)=O] Oxidant Oxidant Oxidant->Mn(III)-Salen

Caption: Simplified catalytic cycle for Mn-Salen epoxidation.

Conclusion

The strategic incorporation of fluorine into chiral building blocks offers a powerful and often predictable means of controlling stereoselectivity in a variety of chemical transformations. As demonstrated in the case studies above, fluorination can lead to enhanced diastereoselectivity, and in some instances, a complete reversal of the stereochemical outcome. These effects stem from the unique electronic and steric properties of fluorine, which can be harnessed to fine-tune the interactions within the transition state of a reaction. For researchers in drug discovery and development, understanding and utilizing the "fluorine advantage" can be a critical tool in the synthesis of complex, stereochemically defined molecules with desired biological activities.

References

Efficacy of "Methyl 3,3,3-trifluoro-DL-lactate" in introducing the CF3 group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Role of Methyl 3,3,3-trifluoro-DL-lactate

In the pursuit of novel pharmaceuticals and advanced materials, the strategic introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern chemistry. This moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. While "this compound" is a valuable chemical entity that possesses a trifluoromethyl group, it is important to clarify that it is not typically employed as a reagent for the introduction of a CF₃ group onto other molecules. Rather, it serves as a chiral building block that already contains this critical functional group.

This guide provides an objective comparison of the leading classes of reagents used for trifluoromethylation, offering a data-driven resource for selecting the optimal agent for your synthetic needs. We will delve into the performance of nucleophilic, electrophilic, and radical trifluoromethylating agents, supported by experimental data and detailed protocols.

Comparison of Trifluoromethylating Agents

The primary methods for introducing a CF₃ group can be categorized by the nature of the trifluoromethyl species generated: nucleophilic (CF₃⁻), electrophilic (CF₃⁺), and radical (CF₃•). Each class of reagents offers distinct advantages and is suited for different substrate types and reaction conditions.

Key Reagents and Their Applications
Reagent ClassKey ExamplesTypical SubstratesAdvantagesLimitations
Nucleophilic Ruppert-Prakash Reagent (TMSCF₃)Aldehydes, ketones, imines, estersHigh reactivity with carbonyls, commercially available.[1]Requires a nucleophilic activator, moisture sensitive.[2]
Electrophilic Togni Reagents, Umemoto Reagentsβ-ketoesters, silyl enol ethers, arenes, thiols, alcohols, phosphines.[3][4][5][6]Bench-stable, broad substrate scope, commercially available.[3][7]Can be more expensive, some derivatives are less stable.[8]
Radical Langlois Reagent (CF₃SO₂Na)Arenes, heteroarenes, alkenes, alkynes.[9][10][11]Inexpensive, stable, versatile for C-H functionalization.[9]Often requires an initiator (e.g., an oxidant).[11]

Performance Data: A Quantitative Comparison

The efficacy of a trifluoromethylating agent is highly dependent on the substrate and reaction conditions. The following tables provide a summary of reported yields for the trifluoromethylation of common substrates using representative reagents from each class.

Table 1: Trifluoromethylation of Carbonyl Compounds
ReagentSubstrateCatalyst/ActivatorYield (%)Reference
Ruppert-Prakash Reagent (TMSCF₃)BenzaldehydeTetrabutylammonium fluoride (TBAF)>95[8]
Ruppert-Prakash Reagent (TMSCF₃)4-FluoroacetophenoneTetrabutylammonium fluoride (TBAF)High[12]
Togni Reagent II2-Methyl-1-indanone-2-carboxylate-85[8]
Table 2: Trifluoromethylation of Arenes and Heteroarenes
ReagentSubstrateConditionsYield (%)Reference
Umemoto Reagentp-HydroquinonePyridine85[13]
Langlois Reagent (CF₃SO₂Na)4-tert-butylpyridinetBuOOH, CH₂Cl₂/H₂O75[8]
Togni Reagent IIAniline-4:1 mixture of ortho and para isomers[14]
Table 3: Trifluoromethylation of Alkenes and Alkynes
ReagentSubstrateCatalystYield (%)Reference
Togni Reagent IIStyreneCu(OAc)₂82[15]
Umemoto Reagent1-DodecenePhotoredox catalyst78[16]
Langlois Reagent (CF₃SO₂Na)1-OcteneI₂O₅65 (iodotrifluoromethylation)[11]

Experimental Protocols and Workflows

Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for the trifluoromethylation of an aldehyde using the Ruppert-Prakash reagent and an enamine using a Togni reagent.

Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde with Ruppert-Prakash Reagent (TMSCF₃)

This protocol describes the trifluoromethylation of an aldehyde to form a trimethylsilyl (TMS)-protected trifluoromethyl alcohol, which can be subsequently deprotected.[2]

Materials:

  • Aldehyde (1.0 equiv)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.2 - 1.5 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl) for workup

  • Standard inert atmosphere glassware and magnetic stirrer

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Dissolve the aldehyde (1.0 equiv) in anhydrous THF. Add TMSCF₃ (1.2 equiv) to the solution.

  • Initiation: Cool the solution to 0 °C in an ice bath. Add the TBAF solution (0.1 equiv) dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC/MS).

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection (if required): Dissolve the resulting TMS-protected alcohol in THF or methanol, add 1M HCl, and stir at room temperature until deprotection is complete.

experimental_workflow_nucleophilic cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Flame-dry flask under inert atmosphere add_reagents Dissolve aldehyde and TMSCF3 in anhydrous THF prep->add_reagents cool Cool to 0 °C add_reagents->cool add_catalyst Add TBAF dropwise cool->add_catalyst react Stir at room temperature add_catalyst->react quench Quench with aq. NH4Cl react->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry deprotect Deprotect with HCl (optional) dry->deprotect purify Purify product deprotect->purify experimental_workflow_electrophilic cluster_step1 Step 1: Trifluoromethylation cluster_step2 Step 2: Azirination cluster_purification Purification add_reagents1 Dissolve enamine, Togni reagent, and CuI in DMF react1 Stir at room temperature add_reagents1->react1 remove_solvent Remove DMF react1->remove_solvent add_reagents2 Add DCE and PhIO remove_solvent->add_reagents2 react2 Stir at room temperature add_reagents2->react2 concentrate Concentrate react2->concentrate chromatography Column chromatography concentrate->chromatography

References

A Comparative Guide to Chiral Trifluoromethylated Synthons: Benchmarking Methyl 3,3,3-trifluoro-DL-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated chiral synthons invaluable building blocks in pharmaceutical and agrochemical research. This guide provides a comparative overview of Methyl 3,3,3-trifluoro-DL-lactate and other key chiral synthons for the synthesis of trifluoromethylated stereogenic centers. We will delve into their performance based on experimental data, outline detailed experimental protocols, and visualize a key synthetic pathway.

Performance Comparison of Chiral Trifluoromethylated Synthons

The selection of an appropriate chiral synthon is critical for the efficient and stereoselective synthesis of target molecules. Below is a comparison of this compound's precursor, 3,3,3-trifluoropyruvic acid, with other common synthons used to generate chiral trifluoromethylated alcohols and amines. The data highlights the diversity of approaches, from biocatalytic reductions to organocatalytic and transition-metal-catalyzed reactions.

Synthon/PrecursorMethodTarget ProductYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)Key Advantages
3,3,3-Trifluoropyruvic acid Biocatalytic Reduction (Lactate Dehydrogenase)Chiral 3,3,3-Trifluoro-2-hydroxypropanoic acid->99.5% eeHigh enantioselectivity, mild reaction conditions.[1]
Trifluoromethyl Ketones Biocatalytic Reduction (Whole-Cell)Chiral Trifluoromethylated AlcoholsGood to ExcellentHighEnvironmentally friendly, avoids enzyme purification.[2]
Trifluoromethyl Ketones Organocatalytic Cross-Aldol Reactionα-Trifluoromethyl Tertiary AlcoholsGood to HighGood to HighBroad substrate scope, good functional group tolerance.
1-Aryl-2,2,2-trifluorodiazoethanes Rhodium-Catalyzed CyclopropanationTrifluoromethyl-substituted cyclopropanes-88-98% ee, >94% drHigh diastereoselectivity and enantioselectivity.[3]
Trifluoromethylated Imines Catalytic Enantioselective Reductionα-Trifluoromethyl Amines-Modest to HighDirect route to chiral amines.[4]
Polyfluoroallyl Boronate Catalytic Regio-, Diastereo-, and Enantioselective AdditionHomoallylic alcohols with a trifluoromethyl- and fluoro-substituted carbon center59% (isolated)94:6 er, >98:2 drAccess to complex polyfluorinated structures.[5][6]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key synthetic strategies.

Biocatalytic Reduction of 3,3,3-Trifluoropyruvic Acid

This protocol is based on the enzymatic synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acid using lactate dehydrogenase (LDH).[1]

Materials:

  • 3,3,3-Trifluoro-2-oxopropionic acid (trifluoropyruvic acid, TFPy)

  • Recombinant L-LDH or D-LDH

  • Formate dehydrogenase (FDH)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Sodium formate

  • Phosphate buffer (pH 7.0)

  • Escherichia coli BL21 (DE3) for protein expression

Procedure:

  • Protein Expression and Purification: Express recombinant LDH and FDH in E. coli BL21 (DE3) and purify using standard chromatographic techniques.

  • Reaction Setup: In a temperature-controlled reactor, prepare a solution of phosphate buffer (100 mM, pH 7.0) containing TFPy (0.5 M), NAD+ (1 mM), and sodium formate (0.6 M).

  • Enzyme Addition: Add the purified LDH and FDH to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at 30°C with gentle stirring for 6 hours.

  • Monitoring and Work-up: Monitor the reaction progress by HPLC. Upon completion, terminate the reaction by adding a quenching agent and proceed with standard extraction and purification procedures to isolate the chiral 3,3,3-trifluoro-2-hydroxypropanoic acid.

Organocatalytic Enantioselective Cross-Aldol Reaction

This protocol describes a general procedure for the synthesis of α-trifluoromethyl tertiary alcohols from aryl ketones and heteroaromatic trifluoromethyl ketone hydrates.

Materials:

  • Aryl ketone

  • Heteroaromatic trifluoromethyl ketone hydrate

  • Takemoto-type thiourea organocatalyst

  • Anhydrous solvent (e.g., toluene, CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the aryl ketone, heteroaromatic trifluoromethyl ketone hydrate, and the chiral thiourea catalyst in the specified molar ratios.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required duration (typically 24-72 hours).

  • Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC) or HPLC. After completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to obtain the enantioenriched α-trifluoromethyl tertiary alcohol.

Visualization of a Synthetic Pathway

The following diagram illustrates the enzymatic synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acid, a key precursor for various applications.

Enzymatic_Synthesis Enzymatic Synthesis of Chiral 3,3,3-Trifluoro-2-hydroxypropanoic Acid cluster_reduction Stereoselective Reduction cluster_regeneration Cofactor Regeneration TFPy 3,3,3-Trifluoropyruvic Acid (TFPy) TFLA Chiral 3,3,3-Trifluoro-2-hydroxypropanoic Acid (TFLA) TFPy->TFLA Reduction NAD NAD+ TFLA->NAD LDH Lactate Dehydrogenase (L-LDH or D-LDH) NADH NADH NADH->TFPy Formate Formate NAD->Formate Regeneration CO2 CO2 Formate->CO2 FDH Formate Dehydrogenase (FDH) FDH->NAD

Caption: Enzymatic synthesis of chiral trifluorolactic acid.

This guide provides a foundational comparison of this compound and other important chiral synthons. The choice of a particular synthon and synthetic strategy will ultimately depend on the specific target molecule, desired stereochemistry, and scalability requirements of the project. The provided data and protocols offer a starting point for researchers to make informed decisions in the design and execution of their synthetic routes.

References

Safety Operating Guide

Proper Disposal of Methyl 3,3,3-trifluoro-DL-lactate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of fluorinated organic compounds like Methyl 3,3,3-trifluoro-DL-lactate are critical for ensuring laboratory safety and environmental protection. Adherence to proper procedures minimizes risks of exposure and contamination. This guide provides detailed, step-by-step instructions for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be familiar with the hazards associated with this compound. This compound is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE):

Always wear the following appropriate PPE when handling this compound:

  • Eye Protection: Chemical splash goggles are the minimum requirement.[5]

  • Hand Protection: Wear protective gloves.

  • Skin Protection: Use protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors.[1][5]

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area in a tightly closed container.[3][5]

  • Keep away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[5][6]

  • All work with this volatile fluorinated compound should be conducted in a properly functioning chemical fume hood.[5]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program. High-temperature incineration is a promising method for the permanent elimination of fluorinated compounds.[7]

Step 1: Waste Collection and Segregation

  • Container: Collect all waste containing this compound in a designated, compatible, and clearly labeled waste container.

  • Labeling: The label should clearly state "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., Flammable, Irritant).

  • Segregation: Do not mix this waste with incompatible materials.[5] All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[5]

Step 2: Managing Spills and Small Residues

  • Spill Containment: In the event of a spill, absorb the material with an inert absorbent such as dry clay, sand, or diatomaceous earth.[8]

  • Collection: Collect the absorbed material and contaminated items (e.g., paper towels) and place them in the designated hazardous waste container.

  • Small Quantities: For small residual amounts, it is often safest to dispose of them as solid chemical waste without attempting to quench them.[5]

Step 3: Arranging for Disposal

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Documentation: Ensure all required waste disposal documentation is completed accurately.

  • Regulations: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[3][4]

Quantitative Data Summary

PropertyValueSource
CAS Number93496-85-6[1][2][9]
Molecular FormulaC4H5F3O3[2]
Molecular Weight158.08 g/mol [2]
Boiling Point60-64°C at 20 mmHg[2]
Melting Point59-60°C[2]
Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) A->C D Waste Generated B->D C->D E Collect in Labeled, Compatible Waste Container D->E F Store Waste Securely E->F G Contact EH&S or Licensed Waste Disposal Contractor F->G H Complete Waste Disposal Documentation G->H I Waste Picked Up for Proper Disposal (e.g., Incineration) H->I J End of Process I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl 3,3,3-trifluoro-DL-lactate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 3,3,3-trifluoro-DL-lactate (CAS No. 93496-85-6). The following procedures detail operational steps, personal protective equipment (PPE) requirements, and disposal plans to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health and physical hazards. The primary hazards are summarized below.

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Skin IrritationH315: Causes skin irritation[1]WarningGHS07
Serious Eye IrritationH319: Causes serious eye irritation[1][2]WarningGHS07
Respiratory IrritationH335: May cause respiratory irritation[1][3]WarningGHS07
Flammable LiquidH226: Flammable liquid and vapour[3]WarningGHS02

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications and Best Practices
Eyes/Face Safety glasses with side-shields and a face shield.Safety glasses must be worn at a minimum.[4] A face shield should be used in conjunction with safety glasses when there is a splash hazard.[4]
Hands Chemical-resistant gloves.Disposable nitrile gloves are suitable for incidental contact, but should be removed and replaced immediately after contamination.[4] For more direct or prolonged handling, consider double-gloving or using gloves with higher chemical resistance, such as Viton™ or Norfoil (Silver Shield), potentially worn under a more dexterous glove.[5][6] Always consult the glove manufacturer's compatibility chart.[7]
Body Laboratory coat.A flame-resistant or 100% cotton lab coat is recommended due to the flammability of the substance.[8]
Respiratory Use in a well-ventilated area. A respirator may be required.All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8][9] If engineering controls are insufficient, an air-purifying respirator may be necessary.[9]
Feet Closed-toe shoes.Essential for all laboratory work to protect against spills and falling objects.[10]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this chemical.

1. Preparation and Precautionary Measures:

  • Review the Safety Data Sheet (SDS) thoroughly before beginning any work.[9]

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Verify that the chemical fume hood is functioning correctly.

  • Remove all potential ignition sources from the work area, including open flames, hot surfaces, and spark-producing equipment.[8][11]

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, closed-toe shoes, safety glasses with side shields, and appropriate chemical-resistant gloves as specified in the PPE table.

3. Chemical Handling and Dispensing:

  • Conduct all manipulations of this compound inside a chemical fume hood.[9]

  • When transferring the liquid, do so carefully to avoid splashing. For transfers of larger volumes (>4 L), ensure proper bonding and grounding of containers to prevent static discharge.[8]

  • Keep containers tightly closed when not in use to prevent the escape of vapors.[10][12]

4. Storage:

  • Store the chemical in a cool, dry, and well-ventilated area away from heat and direct sunlight.[10][13]

  • Store in a designated flammable liquids storage cabinet.[10][12]

  • Ensure containers are sealed tightly and stored upright to prevent leakage.[3]

  • Do not store with incompatible materials such as acids, bases, and strong oxidizing agents.[11]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any materials used for cleaning up spills (e.g., absorbent pads) in a dedicated, properly labeled, and sealed hazardous waste container.[8]

  • The waste container should be appropriate for flammable and halogenated organic compounds.

2. Labeling and Storage of Waste:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name, and the associated hazards (Flammable, Irritant).

  • Store the waste container in a designated satellite accumulation area, away from incompatible materials, and within secondary containment.

3. Final Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[8]

  • Do not dispose of this chemical down the drain or in regular trash.[3][14]

Emergency Procedures

1. In Case of Skin Contact:

  • Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][3]

  • Remove contaminated clothing and wash it before reuse.[1][3]

  • Seek medical attention if skin irritation persists.[1]

2. In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3]

  • Remove contact lenses if present and easy to do so. Continue rinsing.[1]

  • Seek immediate medical attention from an ophthalmologist.[3]

3. In Case of Inhalation:

  • Move the individual to fresh air.[1][3]

  • If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.

  • Seek immediate medical attention.

4. In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is large or you are not trained to handle it, contact your institution's EHS department.

  • For small spills, wear appropriate PPE and absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.[14]

  • Ventilate the area and wash the spill site after material pickup is complete.

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal cluster_emergency Emergency Procedures A Review SDS B Verify Fume Hood & Safety Equipment A->B C Don PPE (Gloves, Goggles, Lab Coat) B->C D Work in Fume Hood C->D Start Experiment E Handle & Dispense D->E F Seal Container E->F I Collect in Labeled Hazardous Waste Container E->I Generate Waste G Store in Flammable Cabinet F->G After Use H Segregate Incompatibles G->H J Contact EHS for Pickup I->J Spill Spill node_spill_1 Evacuate & Alert Spill->node_spill_1 node_spill_2 Absorb & Contain Spill->node_spill_2 node_spill_3 Dispose as Waste Spill->node_spill_3 Exposure Personal Exposure node_exposure_1 Flush Affected Area Exposure->node_exposure_1 node_exposure_2 Remove Contaminated PPE Exposure->node_exposure_2 node_exposure_3 Seek Medical Attention Exposure->node_exposure_3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.